3,9-Dibromoperylene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,9-dibromoperylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Br2/c21-17-9-8-14-12-4-2-6-16-18(22)10-7-13(20(12)16)11-3-1-5-15(17)19(11)14/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLAQSRFBRURHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=CC=C3C4=C5C2=CC=C(C5=CC=C4)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473914 | |
| Record name | 3,9-dibromoperylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56752-35-3 | |
| Record name | 3,9-dibromoperylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,9-Dibromoperylene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Perylene Core and the Significance of Bromination
Perylene, a polycyclic aromatic hydrocarbon (PAH), forms the foundation of a versatile class of organic materials renowned for their exceptional thermal stability, strong fluorescence, and unique electronic properties.[1] The strategic functionalization of the perylene core allows for the fine-tuning of its characteristics, opening up a vast landscape of applications in organic electronics, materials science, and beyond. Among the various modifications, halogenation, particularly bromination, stands out as a pivotal synthetic handle. The introduction of bromine atoms not only modulates the electronic properties of the perylene system but also provides reactive sites for subsequent cross-coupling reactions, enabling the construction of more complex molecular architectures.
This guide focuses on a specific, symmetrically substituted isomer: 3,9-Dibromoperylene (CAS Number: 56752-35-3). This compound serves as a crucial building block and a subject of study in its own right, offering a unique combination of photophysical and electrochemical properties. We will delve into its chemical identity, synthesis, and explore its current and potential applications, providing insights for researchers in both materials science and the life sciences.
Part 1: Core Chemical Identity and Physicochemical Properties
Chemical Structure and CAS Number
This compound is unequivocally identified by the CAS Number: 56752-35-3 .[2] Its molecular structure consists of the pentacyclic perylene core with two bromine atoms attached at the 3 and 9 positions.
-
Molecular Formula: C₂₀H₁₀Br₂[1]
-
Molecular Weight: 410.11 g/mol [3]
-
IUPAC Name: this compound[2]
-
SMILES: BrC(C1=C2C3=CC=C1)=CC=C2C4=C5C3=CC=C(Br)C5=CC=C4[3]
-
InChI Key: IPLAQSRFBRURHW-UHFFFAOYSA-N[3]
The symmetrical substitution pattern of this compound is a key feature, influencing its crystalline packing and simplifying its spectroscopic signatures compared to asymmetric isomers.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physicochemical properties of this compound is essential for its application in various fields. The table below summarizes key data gathered from multiple sources.
| Property | Value | Source(s) |
| Physical Form | Solid | [4] |
| Melting Point | 290 °C | [1] |
| Boiling Point (Predicted) | 554.4 ± 23.0 °C | [1] |
| Density (Predicted) | 1.795 ± 0.06 g/cm³ | [1] |
| Solubility | Insoluble in water (1.1E-6 g/L at 25 °C).[2] Partially soluble in chloroform, THF, and toluene.[5] Bromination generally improves solubility in organic solvents compared to the parent perylene. | |
| Storage | Keep in a dark place, sealed in a dry, room temperature environment. | [1] |
| UV-Vis Absorption (λmax) | 440-460 nm | [6] |
| ¹H NMR | Aromatic proton signals in the downfield region between 8.0-9.0 ppm. | [6] |
| Crystal Structure | Monoclinic, Space Group P2₁/a | [7] |
The UV-visible absorption spectrum of this compound shows a bathochromic (red) shift compared to unsubstituted perylene, a direct consequence of the electronic perturbations introduced by the bromine atoms to the π-system.[6]
Part 2: Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through the direct electrophilic bromination of perylene. The 3 and 9 positions are electronically favored for substitution.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound via electrophilic bromination.
Detailed Step-by-Step Synthesis Protocol
This protocol is based on the established method of electrophilic bromination of perylene.
Materials:
-
Perylene
-
Bromine
-
Glacial Acetic Acid
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer with heating plate
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel, dissolve perylene in glacial acetic acid. The flask should be placed in a well-ventilated fume hood.
-
Bromine Addition: While stirring the perylene solution, add a stoichiometric amount of bromine (typically a slight excess) dropwise from the dropping funnel. The addition should be slow to control the reaction rate and temperature.
-
Reaction: After the addition of bromine is complete, heat the reaction mixture to 50 °C and maintain this temperature with continuous stirring for approximately 5 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid sequentially with water and then ethanol to remove any unreacted starting materials and impurities.
-
-
Purification:
-
The crude this compound can be further purified by recrystallization from a suitable solvent, such as toluene or chlorobenzene. The separation of 3,9- and 3,10-dibromoperylene isomers can be achieved through sequential and repeated recrystallization.[7]
-
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by techniques such as ¹H NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Solvent: Glacial acetic acid is a common solvent for this reaction as it is polar enough to dissolve perylene to some extent and is relatively inert to bromine.
-
Temperature: The reaction is carried out at a moderately elevated temperature of 50 °C to ensure a reasonable reaction rate without promoting over-bromination or side reactions.
-
Purification: Recrystallization is a crucial step to separate the desired 3,9-isomer from the 3,10-isomer that can also be formed during the reaction. The difference in solubility and crystal packing between the isomers allows for their separation.
Part 3: Applications in Organic Electronics and Materials Science
The unique electronic and photophysical properties of this compound make it a valuable material in the field of organic electronics.[6] Its high thermal stability and strong fluorescence are particularly advantageous.[1]
Organic Light-Emitting Diodes (OLEDs)
This compound and its derivatives are utilized in the manufacturing of OLEDs.[1] Their strong fluorescence enhances the light emission and overall performance of the devices.[1] The bromine atoms can be used as synthetic handles to attach other functional groups, allowing for the tuning of the emission color and charge transport properties. Furthermore, this compound serves as a key intermediate in the synthesis of rubrene, a red pigment known for its efficient fluorescence and use in OLEDs.[6]
Organic Solar Cells (OSCs)
In the realm of organic photovoltaics, this compound is explored as a component that can contribute to the efficiency and performance of these solar energy conversion systems.[1] Its high thermal stability is a desirable characteristic for long-lasting devices. The electron-withdrawing nature of the bromine atoms influences the frontier molecular orbital energy levels, which is a critical parameter in designing efficient donor-acceptor systems in OSCs.
Conceptual Workflow for Device Fabrication
Caption: Conceptual workflow for the application of this compound in organic electronic devices.
Part 4: Emerging Potential in Drug Development and Biological Applications
While the primary applications of this compound have been in materials science, the broader class of perylene derivatives is gaining attention for its biological activities. This opens up intriguing possibilities for its use in drug development and as a tool for biological research.
Anticancer and Antiviral Potential
Recent studies have highlighted the therapeutic potential of perylene derivatives. For instance, certain N,N'-disubstituted perylenediimides and their 1,7-dibromo derivatives have been shown to exhibit anticancer properties by inhibiting enzymes like glutathione transferase and c-src.[4] This suggests that brominated perylene scaffolds could serve as a template for the design of novel small-molecule inhibitors.[4] Furthermore, amphipathic perylene derivatives have demonstrated broad-spectrum antiviral activity against enveloped viruses by acting as light-dependent fusion inhibitors.
Fluorescent Probes for Biological Imaging and Sensing
The inherent fluorescence of the perylene core is a highly valuable attribute for biological applications.[8][9] this compound's fluorescence properties make it a candidate for use as a fluorescent probe.[1] For example, its fluorescence anisotropy decay has been shown to correlate with the viscosity of the surrounding medium, suggesting its potential as a tool for studying cellular environments.[6]
The bromine atoms on the this compound scaffold can be functionalized to introduce targeting moieties or environmentally sensitive groups, leading to the development of sophisticated fluorescent probes for biological imaging. These probes can be designed to report on specific biological events or to visualize particular cellular structures with high sensitivity. A novel fluorescent probe, 3-perylene diphenylphosphine (3-PeDPP), has been synthesized for the direct analysis of lipid hydroperoxides and has been successfully incorporated into cells and tissue sections for studying membrane lipid peroxidation.[10] This demonstrates the utility of the perylene scaffold in creating probes for important biological analytes.
Conclusion: A Versatile Building Block with a Bright Future
This compound, with its well-defined chemical structure and versatile reactivity, stands as a significant molecule at the intersection of materials science and life sciences. Its established role as a precursor for high-performance organic electronic materials is continually expanding, driven by the ever-present need for novel materials with tailored optoelectronic properties. Simultaneously, the emerging biological activities of brominated perylene derivatives hint at a promising future for this compound as a scaffold in the design of new therapeutic agents and advanced fluorescent probes. This guide has provided a comprehensive overview of its synthesis, properties, and applications, aiming to equip researchers and scientists with the foundational knowledge to explore and innovate with this remarkable compound.
References
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- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C20H10Br2 | CID 11825735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The photophysical Characterisation of Novel 3,9-Dialkyloxy- and Diacyloxyperylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buy this compound | 56752-35-3 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescent Probes for Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of novel fluorescent probe 3-perylene diphenylphosphine for determination of lipid hydroperoxide with fluorescent image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physical and Chemical Properties of 3,9-Dibromoperylene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3,9-Dibromoperylene
This compound, a key derivative of the polycyclic aromatic hydrocarbon perylene, stands as a pivotal building block in the realm of organic electronics and functional materials.[1] Its unique molecular structure, characterized by bromine atoms at the 3 and 9 positions of the perylene core, imparts a distinct set of physical and chemical properties that make it a highly versatile precursor for a wide array of advanced materials.[2] The electron-withdrawing nature of the bromine substituents not only influences its electronic characteristics but also provides reactive sites for further functionalization, enabling the synthesis of novel materials with tailored optoelectronic properties.[2] This guide offers a comprehensive exploration of the synthesis, purification, and fundamental properties of this compound, providing researchers and professionals with the critical knowledge to harness its full potential in their scientific endeavors.
Synthesis and Purification: Accessing High-Purity this compound
The synthesis of this compound is typically achieved through the electrophilic bromination of perylene.[2] This process, however, often yields a mixture of regioisomers, including the 3,10-dibromoperylene isomer. The separation of these isomers is crucial for obtaining materials with well-defined properties.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via the bromination of perylene.
Materials:
-
Perylene
-
Bromine
-
Acetic acid
-
Sodium bisulfite
-
Dichloromethane (DCM)
-
Hexane
Procedure:
-
In a well-ventilated fume hood, dissolve perylene in glacial acetic acid at a concentration of approximately 10 mg/mL.
-
Slowly add a solution of bromine in acetic acid (typically a 2:1 molar ratio of bromine to perylene) to the perylene solution at room temperature while stirring.
-
Heat the reaction mixture to 50°C and maintain this temperature for 5 hours.
-
Cool the reaction mixture to room temperature and quench the excess bromine by adding a saturated aqueous solution of sodium bisulfite until the orange color of bromine disappears.
-
Pour the mixture into a large volume of water to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with water, and dry under vacuum.
Purification: Isolating the 3,9-Regioisomer
The crude product from the bromination reaction is a mixture of 3,9- and 3,10-dibromoperylene. A reliable method for their separation involves sequential and repeated recrystallization.[3]
Experimental Protocol: Purification by Recrystallization
-
Dissolve the crude dibromoperylene mixture in a minimal amount of hot toluene.
-
Allow the solution to cool slowly to room temperature, which will cause the less soluble this compound to crystallize preferentially.
-
Filter the crystals and wash with a small amount of cold toluene.
-
Repeat the recrystallization process from fresh toluene until the desired purity is achieved, as confirmed by techniques such as NMR spectroscopy and melting point analysis. The higher melting point isomer corresponds to this compound.[3]
Diagram of the Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Physical and Structural Properties
The physical and structural characteristics of this compound are fundamental to its behavior in solution and the solid state. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₀Br₂ | [4][5] |
| Molecular Weight | 410.10 g/mol | [4][5] |
| Appearance | White to yellow solid | [6] |
| Melting Point | 290 °C | [6] |
| Solubility | Insoluble in water (1.1E-6 g/L at 25°C) | [4] |
| Crystal System | Monoclinic | [3] |
| Space Group | P2₁/a | [3] |
Crystal Structure and Molecular Packing:
Single-crystal X-ray diffraction studies have revealed that this compound crystallizes in a monoclinic system with the space group P2₁/a.[3] The planar perylene cores arrange in a herringbone-like packing motif, a common feature for perylene derivatives. This arrangement is driven by π-π stacking interactions between adjacent molecules, which are crucial for charge transport in organic semiconductor applications.
Spectroscopic and Photophysical Properties
The electronic and photophysical properties of this compound are of paramount importance for its applications in optoelectronic devices.
| Property | Value | Conditions | Source |
| UV-Vis Absorption (λ_max) | ~450-480 nm | In solution | [7] |
| Fluorescence Emission (λ_em) | ~480-550 nm | In solution | [7] |
| Fluorescence Quantum Yield (Φ_f) | Solvent-dependent, generally lower than perylene | Various solvents | [8] |
| Fluorescence Lifetime (τ_f) | Shorter than unsubstituted perylene | Various solvents | [8] |
UV-Vis Absorption and Fluorescence:
This compound exhibits characteristic absorption and emission spectra in the visible region, arising from π-π* electronic transitions within the conjugated perylene core. The exact positions of the absorption and emission maxima are solvent-dependent. The introduction of bromine atoms at the 3 and 9 positions can lead to a slight bathochromic (red) shift compared to unsubstituted perylene.
Fluorescence Properties and Applications:
While the fluorescence quantum yield of this compound is generally lower than that of perylene and its diimide derivatives, its fluorescence properties are still significant.[8] Notably, the fluorescence anisotropy decay of this compound has been shown to be sensitive to the viscosity of its environment, making it a potential probe for viscosity measurements.[9][10]
Electrochemical Properties
The electrochemical properties of this compound, particularly its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are critical for designing and understanding its performance in organic electronic devices. These values can be experimentally determined using cyclic voltammetry.
Experimental Protocol: Determination of HOMO/LUMO by Cyclic Voltammetry
Objective: To determine the HOMO and LUMO energy levels of this compound.
Materials:
-
This compound
-
Anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile)
-
Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Ferrocene (as an internal standard)
-
Working electrode (e.g., glassy carbon)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
Procedure:
-
Prepare a solution of this compound and the supporting electrolyte in the chosen solvent.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Perform a cyclic voltammetry scan over a potential range that encompasses the oxidation and reduction events of the compound.
-
Record the onset oxidation potential (E_ox^onset) and onset reduction potential (E_red^onset).
-
Calibrate the potentials against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which has a known absolute energy level (typically assumed to be -4.8 eV relative to the vacuum level).
-
Calculate the HOMO and LUMO energy levels using the following empirical equations:[11]
-
E_HOMO = -[E_ox^onset - E_(Fc/Fc⁺) + 4.8] eV
-
E_LUMO = -[E_red^onset - E_(Fc/Fc⁺) + 4.8] eV
-
Chemical Reactivity and Synthetic Applications
The bromine atoms on the this compound core serve as versatile handles for a variety of cross-coupling reactions, enabling the synthesis of a vast library of functionalized perylene derivatives.[12] These reactions are fundamental to tuning the electronic and physical properties of the resulting materials.
Diagram of Key Cross-Coupling Reactions
Caption: Common cross-coupling reactions utilizing this compound as a substrate.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between this compound and various aryl or vinyl boronic acids or esters.[13][14]
Experimental Protocol: Suzuki-Miyaura Coupling
-
In a Schlenk flask under an inert atmosphere, combine this compound, the desired boronic acid (2.2-2.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Add a degassed solvent system, typically a mixture of toluene and water or dioxane and water.
-
Heat the reaction mixture to reflux (typically 80-100°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between this compound and terminal alkynes, leading to the synthesis of alkynyl-functionalized perylenes.[7][11]
Experimental Protocol: Sonogashira Coupling
-
To a Schlenk flask under an inert atmosphere, add this compound, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a degassed solvent such as triethylamine or a mixture of toluene and an amine base.
-
Add the terminal alkyne (2.2-2.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-70°C) and monitor by TLC.
-
Once the reaction is complete, perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer and purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds, allowing for the coupling of this compound with a variety of primary and secondary amines.[15][16]
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, combine this compound, the desired amine (2.2-2.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst), a phosphine ligand (e.g., XPhos or SPhos), and a strong base (e.g., NaOtBu or LiHMDS) in a Schlenk flask.
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and monitor by TLC.
-
After completion, cool the reaction, quench with water, and extract the product with an organic solvent.
-
Dry the organic phase and purify the product by column chromatography.
Conclusion
This compound is a cornerstone molecule in the development of advanced organic materials. Its well-defined structure, coupled with its versatile reactivity, provides a robust platform for the synthesis of a diverse range of functional molecules with tunable properties. A thorough understanding of its physical, spectroscopic, electrochemical, and chemical characteristics, as detailed in this guide, is essential for researchers and scientists seeking to innovate in the fields of organic electronics, photovoltaics, and beyond. The provided experimental protocols offer a practical foundation for the synthesis and functionalization of this important building block, paving the way for the next generation of high-performance organic materials.
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- 5. researchgate.net [researchgate.net]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. The photophysical Characterisation of Novel 3,9-Dialkyloxy- and Diacyloxyperylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence probes of viscosity: A comparative study of the fluorescence anisotropy decay of perylene and this compound in glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
3,9-Dibromoperylene molecular weight and formula C20H10Br2
An In-depth Examination of the Synthesis, Characterization, and Applications of a Key Organic Semiconductor Building Block
Introduction
3,9-Dibromoperylene is a halogenated polycyclic aromatic hydrocarbon (PAH) derived from perylene.[1][2] Its chemical formula is C₂₀H₁₀Br₂ and it has a molecular weight of approximately 410.1 g/mol .[1][3][4] The strategic placement of two bromine atoms on the perylene core at the 3 and 9 positions imparts unique electronic properties and chemical reactivity, making it a crucial intermediate in the synthesis of advanced materials.[1] This guide provides a detailed overview of this compound, covering its synthesis, purification, characterization, and diverse applications in the field of organic electronics and materials science.
Molecular and Physical Properties
A summary of the key molecular and physical properties of this compound is presented in the table below.
| Property | Value | References |
| Molecular Formula | C₂₀H₁₀Br₂ | [1][3][4] |
| Molecular Weight | 410.1 g/mol | [1][3][4] |
| CAS Number | 56752-35-3 | [1][3][4] |
| Melting Point | 290 °C | [2][5] |
| Boiling Point (Predicted) | 554.4 ± 23.0 °C | [2][5] |
| Density (Predicted) | 1.795 ± 0.06 g/cm³ | [2][5] |
| Solubility | Insoluble in water (1.1E-6 g/L at 25 °C) | [3] |
| Appearance | Solid |
Synthesis and Purification
The primary route for synthesizing this compound is through the electrophilic bromination of perylene.[1] This process must be carefully controlled to achieve the desired regioselectivity, as other dibrominated isomers can also be formed.
Synthesis Workflow
References
A-Technical-Guide-to-the-Photophysical-Properties-of-3,9-Dibromoperylene
An In-depth Technical Guide on the UV-Vis Absorption and Fluorescence Spectra of 3,9-Dibromoperylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perylene, a polycyclic aromatic hydrocarbon, and its derivatives are a cornerstone in the field of organic electronics and photophysics due to their high thermal stability and strong fluorescence.[1] The parent perylene molecule is known for its exceptional fluorescence quantum yield, approaching 0.94 in solvents like cyclohexane.[2] Strategic functionalization of the perylene core allows for the fine-tuning of its electronic and optical properties. This guide focuses on this compound (C₂₀H₁₀Br₂), a key derivative where bromine atoms are substituted at the 3 and 9 positions of the perylene framework.[3] This substitution significantly influences the molecule's photophysical behavior, making it a valuable building block for organic light-emitting diodes (OLEDs), organic solar cells, and fluorescent probes.[1][3]
Molecular Structure and the Influence of Bromine Substitution
The electronic transitions of perylene are primarily π-π* in nature. The introduction of heavy atoms like bromine at the 3 and 9 positions induces several critical changes:
-
The Heavy-Atom Effect: The primary influence of the bromine atoms is the introduction of the "heavy-atom effect." This effect enhances spin-orbit coupling, which facilitates intersystem crossing (ISC)—the transition from a singlet excited state (S₁) to a triplet excited state (T₁).[4][5] While this can be a desirable property for applications leveraging triplet states, it often leads to a decrease in fluorescence quantum yield, as ISC provides a non-radiative decay pathway that competes with fluorescence.[4][6]
-
Electronic Perturbation: The electronegative bromine atoms can also electronically perturb the π-system of the perylene core, which may cause slight shifts in the absorption and emission spectra compared to the unsubstituted parent molecule.
UV-Vis Absorption Spectroscopy
The UV-Vis absorption spectrum of this compound reveals the electronic transitions from the ground state (S₀) to various excited singlet states (Sₙ). The most prominent feature is the S₀ → S₁ transition, which exhibits a characteristic vibronic structure. This fine structure arises from the coupling of the electronic transition with various vibrational modes of the molecule, a hallmark of rigid polycyclic aromatic hydrocarbons.
Experimental Protocol: Acquiring a High-Quality UV-Vis Spectrum
-
Solvent Selection: Choose a spectroscopic grade solvent in which this compound is sufficiently soluble and that is transparent in the wavelength range of interest (typically 350-500 nm). Common choices include toluene, dichloromethane (DCM), and chloroform (CHCl₃).[3][7] Note that solvent polarity can influence spectral features.[8][9]
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) by accurately weighing the solid and dissolving it in a precise volume of the chosen solvent.[10]
-
From the stock solution, prepare a dilute solution (e.g., 1 x 10⁻⁵ to 1 x 10⁻⁶ M) in a quartz cuvette with a 1 cm path length.[11] The final absorbance at the maximum wavelength (λₘₐₓ) should ideally be between 0.1 and 1.0 to ensure linearity according to the Beer-Lambert Law.
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Set the wavelength range (e.g., 300 nm to 600 nm).
-
Set the spectral bandwidth to an appropriate value, such as 1.0 nm.[2]
-
-
Data Acquisition:
-
Fill a reference cuvette with the pure solvent and place it in the reference beam path.
-
Place the sample cuvette in the sample beam path.
-
Record a baseline spectrum with the solvent-filled cuvette in both beams to correct for solvent absorption and any instrumental drift.
-
Acquire the absorption spectrum of the this compound solution.
-
Data Interpretation
The resulting spectrum will show a series of absorption bands. For perylene and its derivatives, the lowest energy absorption band (corresponding to the S₀ → S₁ transition) typically appears in the 400-450 nm region and displays a distinct vibronic structure.[2] The positions of the absorption maxima (λₘₐₓ) should be recorded.
Fluorescence Spectroscopy
Fluorescence spectroscopy provides information about the electronic transitions from the lowest excited singlet state (S₁) back to the ground state (S₀).
Experimental Protocol: Measuring the Fluorescence Spectrum
-
Sample Preparation: The same solution prepared for the UV-Vis measurement can typically be used, provided the absorbance at the excitation wavelength is low (<0.1) to avoid inner-filter effects.[2]
-
Instrument Setup:
-
Use a spectrofluorometer.
-
Excitation Wavelength Selection: Set the excitation wavelength (λₑₓ) to one of the absorption maxima determined from the UV-Vis spectrum, often the longest wavelength peak (the 0-0 transition), to minimize photodegradation and avoid exciting higher energy states.
-
Set the excitation and emission slit widths. Narrower slits (e.g., 2-5 nm) provide better resolution but lower signal intensity.
-
Set the emission scan range to start just after the excitation wavelength and extend to longer wavelengths (e.g., if λₑₓ is 440 nm, scan from 450 nm to 700 nm).
-
-
Data Acquisition:
-
Acquire the emission spectrum of the sample.
-
It is crucial to also measure the emission of a solvent blank (the pure solvent) under the same conditions and subtract it from the sample's spectrum to remove any background fluorescence or Raman scattering from the solvent.
-
Data Interpretation
The fluorescence spectrum of perylene derivatives is often a mirror image of the S₀ → S₁ absorption band.[12] Key parameters to extract are:
-
Emission Maxima (λₑₘ): The wavelengths at which the fluorescence intensity is highest.
-
Stokes Shift: The difference in energy (or wavelength) between the lowest energy absorption maximum (0-0 transition) and the highest energy emission maximum (0-0 transition). This shift is indicative of the structural relaxation that occurs in the excited state before emission.
-
Fluorescence Quantum Yield (Φբ): This is a measure of the efficiency of the fluorescence process. While unsubstituted perylene has a very high quantum yield, the introduction of bromine atoms in this compound is expected to lower this value due to the enhanced intersystem crossing.[6][10] Determining the absolute quantum yield requires measurement relative to a known standard.
Summary of Photophysical Data
While exact values can vary with solvent and measurement conditions, the following table summarizes the expected photophysical characteristics for perylene and allows for a qualitative comparison with this compound.
| Parameter | Perylene (in Cyclohexane) | This compound | Rationale for Difference |
| Absorption λₘₐₓ | ~436 nm, with vibronic structure[2] | Similar to perylene, may show slight shifts. | Bromine substitution causes minor electronic perturbation. |
| Emission λₑₘ | ~445 nm, with vibronic structure[2] | Similar to perylene, with a characteristic Stokes shift. | Follows the mirror image rule; subject to similar electronic effects. |
| Fluorescence Quantum Yield (Φբ) | High (~0.94)[2] | Expected to be significantly lower than perylene. | The heavy-atom effect of bromine enhances intersystem crossing (S₁→T₁), a non-radiative pathway that competes with fluorescence.[5][6] |
| Stokes Shift | Typically small. | Expected to be small and comparable to perylene. | The rigid aromatic core minimizes geometric relaxation in the excited state. |
Visualizing the Process
Experimental Workflow
The following diagram outlines the logical flow for the complete photophysical characterization.
Caption: Experimental workflow for spectroscopic analysis.
Photophysical Pathways
The Jablonski diagram below illustrates the key electronic transitions involved.
Caption: Jablonski diagram for this compound.
References
- 1. upbio.lookchem.com [upbio.lookchem.com]
- 2. omlc.org [omlc.org]
- 3. Buy this compound | 56752-35-3 [smolecule.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Heavy Atom at Bay of Perylene Significantly Improves Intersystem Crossing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. open.metu.edu.tr [open.metu.edu.tr]
- 8. Solvent effects on the triplet–triplet annihilation upconversion of diiodo-Bodipy and perylene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The photophysical Characterisation of Novel 3,9-Dialkyloxy- and Diacyloxyperylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Characteristics of 3,9-Dibromoperylene
Foreword: Navigating the Spectroscopic Landscape of Perylene Derivatives
For researchers and professionals in drug development and materials science, the precise characterization of molecular structures is paramount. Perylene and its derivatives, with their extended π-systems, are of significant interest for their applications in organic electronics and fluorescence-based assays.[1] Among these, 3,9-dibromoperylene serves as a key building block in the synthesis of more complex functional molecules.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such compounds.
This guide provides a detailed exploration of the expected ¹H and ¹³C NMR spectral data for this compound. It is important to note that while extensive literature exists on the synthesis and applications of this compound, a complete, publicly available, and fully assigned experimental NMR dataset is not readily found in the reviewed scientific literature and spectral databases. Therefore, this document will leverage foundational NMR principles and comparative data from related perylene structures to provide a robust predictive analysis of the spectral features of this compound. This approach is designed to empower researchers to confidently interpret their own experimental data.
The Molecular Architecture of this compound: A Foundation for Spectral Interpretation
The structure of this compound, with its C₂₀H₁₀Br₂ molecular formula, is characterized by a symmetrical substitution pattern of bromine atoms on the perylene core.[1][2] This symmetry is a critical determinant of its NMR spectra, influencing the number and multiplicity of the observed signals.
The numbering of the perylene core is essential for the assignment of NMR signals. The bromine atoms at the 3 and 9 positions create a C₂ axis of symmetry, which simplifies the expected NMR spectra by rendering several proton and carbon environments chemically equivalent.
Experimental Protocol for NMR Data Acquisition: A Self-Validating Approach
To obtain high-quality ¹H and ¹³C NMR spectra for this compound, a rigorous and well-defined experimental protocol is essential. The following methodology is recommended to ensure data accuracy and reproducibility.
2.1. Sample Preparation
-
Solvent Selection : Due to the polycyclic aromatic nature of this compound, a deuterated solvent capable of dissolving the compound is required. Deuterated chloroform (CDCl₃) is a common choice for polycyclic aromatic hydrocarbons (PAHs).[3] For less soluble derivatives, deuterated tetrahydrofuran (THF-d₈) or dimethyl sulfoxide (DMSO-d₆) can be considered.
-
Concentration : A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining good quality ¹H and ¹³C NMR spectra on a modern NMR spectrometer.
-
Internal Standard : Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.
2.2. NMR Spectrometer Parameters
-
Field Strength : A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve optimal signal dispersion, which is particularly important for resolving the complex aromatic region of the ¹H NMR spectrum.
-
¹H NMR Acquisition :
-
A standard pulse-acquire sequence is typically used.
-
An appropriate number of scans (e.g., 16-64) should be acquired to ensure a good signal-to-noise ratio.
-
The spectral width should be set to cover the aromatic region, typically from 0 to 10 ppm.
-
-
¹³C NMR Acquisition :
-
A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain singlets for all carbon signals, simplifying the spectrum.
-
A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
The spectral width should encompass the aromatic carbon region, typically from 0 to 160 ppm.
-
Analysis of the ¹H NMR Spectrum: Unraveling the Proton Environment
The ¹H NMR spectrum of this compound is expected to exhibit signals exclusively in the aromatic region, typically between 7.0 and 9.0 ppm.[1] The symmetrical substitution pattern will result in a simplified spectrum with fewer signals than the ten protons present in the molecule would otherwise suggest.
Based on the C₂ symmetry of the molecule, we can predict the following sets of chemically equivalent protons:
-
H-1 and H-7
-
H-2 and H-8
-
H-4 and H-10
-
H-5 and H-11
-
H-6 and H-12
This equivalence reduces the number of expected proton signals. The precise chemical shifts and coupling patterns will be influenced by the electron-withdrawing effect of the bromine atoms and the ring currents of the polycyclic aromatic system.
3.1. Predicted ¹H NMR Signal Assignments
While a definitive experimental spectrum is not available, we can predict the general appearance of the spectrum based on known trends for PAHs and the electronic effects of the bromine substituents. The protons closest to the bromine atoms (H-2, H-4, H-8, H-10) are expected to be shifted downfield due to the inductive effect of the halogens. The coupling between adjacent protons will result in a series of doublets and triplets (or more complex multiplets due to long-range couplings).
Illustrative Spin-Spin Coupling Pathway
Caption: Predicted proton spin-spin coupling in this compound.
Analysis of the ¹³C NMR Spectrum: Probing the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum of this compound will provide valuable information about the carbon framework of the molecule. Due to the molecule's symmetry, the 20 carbon atoms will give rise to fewer than 20 signals.
4.1. Predicted ¹³C NMR Signal Assignments
The chemical shifts of the carbon atoms will be influenced by their hybridization, the presence of electronegative bromine atoms, and their position within the polycyclic system. We can categorize the carbon atoms into three types:
-
Quaternary carbons bonded to bromine (C-3, C-9) : These are expected to be at a relatively lower field (downfield shift) compared to other quaternary carbons due to the direct attachment of the electronegative bromine atom.
-
Other quaternary carbons : These carbons are part of the fused ring system and will appear in the aromatic region.
-
Protonated carbons (CH) : These carbons will also resonate in the aromatic region, and their signals can be definitively identified using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.
The following table summarizes the predicted ¹³C NMR assignments based on the molecular symmetry.
| Carbon Atom(s) | Type | Predicted Chemical Shift Range (ppm) |
| C-3, C-9 | C-Br | 120 - 130 |
| C-3a, C-9a | Quaternary | 125 - 135 |
| C-3b, C-9b | Quaternary | 125 - 135 |
| C-6a, C-12a | Quaternary | 125 - 135 |
| C-12b, C-12c | Quaternary | 125 - 135 |
| C-1, C-7 | CH | 120 - 130 |
| C-2, C-8 | CH | 120 - 130 |
| C-4, C-10 | CH | 120 - 130 |
| C-5, C-11 | CH | 120 - 130 |
| C-6, C-12 | CH | 120 - 130 |
Conclusion and Future Outlook
The detailed experimental protocol outlined will enable the acquisition of high-quality, reliable NMR data. The predicted spectral characteristics, including the effects of molecular symmetry and substituent effects, will aid in the interpretation and assignment of experimentally obtained spectra.
It is our hope that this guide will not only serve as a practical reference for scientists and drug development professionals but also encourage the publication of a complete and fully assigned NMR dataset for this compound to further enrich the spectroscopic knowledge base for the scientific community.
References
A Technical Guide to the Solubility of 3,9-Dibromoperylene in Common Organic Solvents
Introduction: The Significance of 3,9-Dibromoperylene
This compound is a halogenated derivative of perylene, a polycyclic aromatic hydrocarbon (PAH) recognized for its robust π-conjugated system.[1] With the molecular formula C₂₀H₁₀Br₂, this compound features two bromine atoms at the 3 and 9 positions of the perylene core.[1] This specific substitution pattern influences its electronic properties, reactivity, and notably, its solubility.[1] this compound serves as a critical intermediate in the synthesis of advanced materials for organic electronics, including organic light-emitting diodes (OLEDs), organic solar cells, and fluorescent probes.[1][2][3] Its utility as a precursor for further functionalization makes understanding its solubility paramount for its application in thin-film devices and other solution-processed technologies.[1]
Solubility Profile of this compound
The solubility of this compound in common organic solvents is a crucial parameter for its handling, purification, and utilization in subsequent chemical reactions. Generally, due to its large, nonpolar, and planar aromatic structure, this compound exhibits limited solubility in many common organic solvents. The strong intermolecular π-π stacking interactions between the perylene cores contribute to a stable crystal lattice, which requires significant energy to overcome for dissolution.
While precise quantitative data for this compound's solubility across a wide range of solvents is not extensively documented in publicly available literature, a calculated estimate suggests it is largely insoluble, with a value of 1.1 x 10⁻⁶ g/L at 25°C.[2] However, the introduction of bromine atoms does modulate its solubility characteristics compared to the parent perylene molecule.[1]
Qualitative Solubility in Common Organic Solvents
Based on the principles of "like dissolves like" and available information on related perylene derivatives, a qualitative assessment of this compound's solubility is presented in the table below.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Toluene | Aromatic | Sparingly Soluble | The aromatic nature of toluene allows for some π-π interactions with the perylene core, but the overall planarity and strong crystal packing of this compound limit solubility. |
| Chloroform | Chlorinated | Sparingly Soluble | Chlorinated solvents are often effective for dissolving large organic molecules. Some functionalized perylene derivatives show good solubility in chloroform.[4] |
| Dichloromethane (DCM) | Chlorinated | Sparingly Soluble | Similar to chloroform, DCM can dissolve a range of organic compounds. Bromination of perylene is sometimes carried out in DCM.[1] |
| Tetrahydrofuran (THF) | Ether | Slightly Soluble | THF is a moderately polar aprotic solvent and is less effective at dissolving large, nonpolar aromatic compounds compared to aromatic or chlorinated solvents. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Slightly Soluble | While a powerful solvent, its high polarity is not ideally matched with the nonpolar nature of this compound. |
| Acetone | Ketone | Very Slightly Soluble | The polarity of acetone makes it a poor solvent for large, nonpolar hydrocarbons. |
| Ethanol | Alcohol | Insoluble | The polar, protic nature of ethanol and its ability to hydrogen bond make it a very poor solvent for the nonpolar this compound. |
| Hexane | Aliphatic | Insoluble | The aliphatic nature of hexane does not provide favorable interactions to overcome the strong π-π stacking of this compound. |
It is important to note that solubility can be influenced by temperature and the presence of impurities. For many applications, this compound is functionalized with bulky substituents to enhance its solubility in common organic solvents, thereby enabling solution-based processing.[1]
Factors Influencing the Solubility of this compound
The solubility of this compound is a complex interplay of its molecular structure and the properties of the solvent. The following diagram illustrates the key factors at play.
Caption: Factors influencing the solubility of this compound.
Experimental Protocol for Determining the Solubility of this compound
The following is a standardized, self-validating protocol for the experimental determination of the solubility of this compound in a given organic solvent.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or hot plate with temperature control
-
Syringe filters (0.2 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks
-
Analytical balance
-
UV-Vis spectrophotometer and cuvettes
Methodology:
-
Preparation of Supersaturated Solutions:
-
To a series of scintillation vials, add a known volume (e.g., 5.0 mL) of the selected organic solvent.
-
Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and solid remains.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Stir the solutions vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The system is considered at equilibrium when the concentration of the supernatant does not change over time.
-
-
Sample Collection and Filtration:
-
Allow the vials to remain undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant into a syringe, avoiding the collection of any solid particles.
-
Immediately filter the solution through a 0.2 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
-
Gravimetric Analysis (for higher solubility):
-
If the solubility is expected to be significant, weigh the volumetric flask containing the filtered solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent.
-
Once all the solvent has been removed, reweigh the flask. The mass of the dissolved this compound can be determined by the difference in mass.
-
Calculate the solubility in g/L.
-
-
UV-Vis Spectrophotometric Analysis (for lower solubility):
-
For sparingly soluble compounds, a more sensitive method is required.
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λ_max) to generate a calibration curve (Absorbance vs. Concentration).
-
Dilute the filtered, saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor.
-
Self-Validation and Trustworthiness:
-
Reproducibility: The experiment should be performed in triplicate to ensure the consistency of the results.
-
Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours) and the concentration measured. The concentration should be constant once equilibrium is achieved.
-
Purity of Materials: The purity of both the this compound and the solvent should be confirmed prior to the experiment, as impurities can significantly affect solubility.
Conclusion
This compound is a valuable building block in materials science, but its inherent low solubility in common organic solvents presents a challenge for solution-based processing. This guide has provided a comprehensive overview of its solubility characteristics, the factors influencing them, and a robust experimental protocol for its determination. For practical applications, enhancing the solubility of the perylene core through chemical modification is a common and effective strategy. A thorough understanding of the solubility of this foundational molecule is the first step towards designing and synthesizing novel, high-performance organic materials.
References
An In-Depth Technical Guide to the Electronic Properties and Frontier Molecular Orbitals (HOMO/LUMO) of 3,9-Dibromoperylene
Introduction: The Significance of 3,9-Dibromoperylene in Advanced Functional Materials
This compound is a halogenated polycyclic aromatic hydrocarbon (PAH) derived from the robust perylene core.[1][2] Its molecular structure, featuring bromine atoms at the peri (3 and 9) positions, imparts a unique combination of electronic, photophysical, and chemical properties that make it a molecule of significant interest for researchers in materials science, organic electronics, and chemical sensing.[1][2] The strategic placement of electron-withdrawing bromine substituents modulates the electronic landscape of the perylene π-system, influencing its frontier molecular orbital (FMO) energy levels—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are fundamental to understanding and predicting a molecule's behavior in electronic devices, as they govern charge injection, transport, and recombination processes.
This guide provides a comprehensive technical overview of the electronic properties of this compound, with a focus on the theoretical underpinnings and experimental determination of its HOMO and LUMO energy levels. It is intended for researchers and professionals engaged in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes, where precise control over molecular electronics is paramount.[1][2]
Core Electronic Structure: A Theoretical Perspective
The electronic characteristics of this compound are intrinsically linked to its molecular structure. The presence of two bromine atoms on the perylene backbone has several key consequences:
-
Inductive Effects : Bromine is an electronegative atom that exerts a strong electron-withdrawing inductive effect. This effect stabilizes both the HOMO and LUMO energy levels, lowering their energies relative to the parent perylene molecule.
-
Solubility and Processing : The bromine substituents can enhance the solubility of the perylene core in common organic solvents, which is a critical advantage for solution-based processing and fabrication of thin-film electronic devices.
-
Synthetic Versatility : The bromine atoms serve as reactive handles for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of more complex and tailored molecular architectures.
Theoretical Modeling and Predicted Energy Levels
Density Functional Theory (DFT) calculations are a powerful tool for predicting the electronic structure of molecules like this compound. These computational methods provide valuable insights into the energies and spatial distributions of the frontier molecular orbitals. For brominated aromatic systems, the B3LYP functional with a 6-31G** basis set has been shown to yield reliable predictions.
Based on such theoretical models, the electronic parameters for this compound are estimated as follows:
| Parameter | Theoretical Value Range | Significance in Organic Electronics |
| HOMO Energy | -5.5 to -6.0 eV | Corresponds to the ionization potential; governs hole injection and transport. A deeper HOMO level implies greater stability against oxidation. |
| LUMO Energy | -2.7 to -3.2 eV | Corresponds to the electron affinity; governs electron injection and transport. |
| HOMO-LUMO Gap (Eg) | 2.2 to 2.8 eV | Determines the energy of the first electronic transition and influences the material's color, absorption spectrum, and the open-circuit voltage in solar cells. |
The spatial distribution of these orbitals largely retains the characteristics of the perylene core, indicating that the fundamental electronic processes occur within the π-conjugated system.
Experimental Determination of Frontier Orbital Energies
While theoretical calculations provide a foundational understanding, experimental validation is crucial for accurate device engineering. The primary techniques employed for determining the HOMO and LUMO energy levels of organic semiconductors are Cyclic Voltammetry (CV) and UV-Visible (UV-Vis) Absorption Spectroscopy.
Logical Workflow for Experimental Characterization
The determination of HOMO and LUMO energies follows a logical and self-validating workflow that combines electrochemical and optical measurements. The HOMO level is typically determined directly from the oxidation potential measured by CV. The LUMO level can then be ascertained either from the reduction potential (if accessible within the solvent's electrochemical window) or by combining the HOMO energy with the optical band gap derived from the UV-Vis absorption spectrum.
Caption: Workflow for determining HOMO/LUMO energies.
Experimental Protocol 1: Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique that measures the current response of a material to a linearly cycled potential sweep. It provides direct information about the oxidation and reduction potentials, which are used to calculate the HOMO and LUMO energy levels.
A. Causality Behind Experimental Choices:
-
Three-Electrode System : A three-electrode setup (working, reference, and counter electrodes) is used to ensure that the potential of the working electrode is accurately controlled and measured, independent of the current flowing through the cell.
-
Inert Atmosphere : The experiment must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen and water from interfering with the electrochemical measurements, as they are redox-active species.
-
Supporting Electrolyte : A non-reactive supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, Bu4NPF6) is required to ensure sufficient conductivity of the solution and to minimize the uncompensated solution resistance (iR drop).
-
Internal Standard : Ferrocene (Fc) is commonly used as an internal standard. Its reversible oxidation/reduction couple (Fc/Fc+) has a well-defined potential (-4.8 eV relative to the vacuum level), providing a reliable reference point for calibrating the measured potentials.
B. Step-by-Step Methodology:
-
Preparation of the Electrolyte Solution : Prepare a 0.1 M solution of Bu4NPF6 in a dry, high-purity solvent (e.g., dichloromethane or acetonitrile).
-
Analyte and Standard Preparation : Prepare a dilute solution (typically 1 mM) of this compound in the electrolyte solution.
-
Electrode Cleaning : Polish the working electrode (e.g., glassy carbon or platinum) with alumina slurry, sonicate in an appropriate solvent, and dry thoroughly before use.
-
Cell Assembly : Assemble the three-electrode cell, ensuring the reference electrode tip is close to the working electrode to minimize iR drop.
-
Deoxygenation : Purge the analyte solution with a high-purity inert gas (N2 or Ar) for at least 10-15 minutes to remove dissolved oxygen. Maintain a gentle flow of the inert gas over the solution surface throughout the experiment.
-
Background Scan : Record a cyclic voltammogram of the electrolyte solution alone to establish the potential window of the solvent/electrolyte system.
-
Analyte Scan : Record the cyclic voltammogram of the this compound solution. Scan towards positive potentials to observe oxidation and towards negative potentials to observe reduction.
-
Internal Standard Calibration : Add a small amount of ferrocene to the solution and record another cyclic voltammogram to determine the potential of the Fc/Fc+ couple under the same conditions.
-
Data Analysis : Determine the onset potential of the first oxidation wave (Eox) and the first reduction wave (Ered) from the voltammogram. The onset is typically found at the intersection of the tangent to the rising current and the baseline current.
C. Calculation of Energy Levels: The HOMO and LUMO energies are calculated using the following empirical formulas:
-
EHOMO (eV) = -[e(Eonset, ox vs Fc/Fc+) + 4.8]
-
ELUMO (eV) = -[e(Eonset, red vs Fc/Fc+) + 4.8]
Where Eonset, ox and Eonset, red are the onset oxidation and reduction potentials measured relative to the ferrocene/ferrocenium (Fc/Fc+) redox couple.
Experimental Protocol 2: UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy measures the absorption of light by a sample as a function of wavelength. For conjugated molecules like this compound, the absorption spectrum reveals information about the electronic transitions between molecular orbitals.
A. Causality Behind Experimental Choices:
-
Dilute Solution : Measurements are performed on a very dilute solution to ensure that the relationship between absorbance and concentration is linear (adhering to the Beer-Lambert Law) and to prevent aggregation, which can alter the absorption spectrum.
-
Solvent Selection : A solvent that dissolves the compound but does not absorb in the same wavelength range is chosen (e.g., dichloromethane, chloroform, or toluene).
B. Step-by-Step Methodology:
-
Sample Preparation : Prepare a dilute solution of this compound (typically 10-5 to 10-6 M) in a suitable spectroscopic-grade solvent.
-
Spectrometer Setup : Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a reference) and another with the sample solution.
-
Baseline Correction : Perform a baseline correction with the solvent-filled cuvettes to subtract any absorbance from the solvent and the cuvettes themselves.
-
Spectrum Acquisition : Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the appropriate wavelength range (e.g., 250-700 nm). The spectrum for this compound is expected to show characteristic absorption maxima between 440-460 nm.[1]
-
Data Analysis : Identify the absorption onset (λonset), which is the wavelength at the low-energy edge of the absorption band. This corresponds to the transition from the HOMO to the LUMO.
C. Calculation of the Optical Band Gap: The optical band gap (Egopt) is calculated from the absorption onset using the Planck-Einstein relation:
-
Egopt (eV) = 1240 / λonset (nm)
This optical gap is often used to estimate the LUMO level when a reduction wave is not observed in the CV experiment:
-
ELUMO (eV) = EHOMO + Egopt
Conclusion: A Versatile Building Block for Organic Electronics
This compound stands out as a versatile and foundational molecule in the field of organic electronics. Its electronic properties, characterized by deep HOMO levels and a wide band gap, make it an attractive candidate for various applications. The methodologies outlined in this guide provide a robust framework for the accurate and reliable characterization of its frontier molecular orbital energies. A thorough understanding of these electronic parameters is not merely academic; it is the cornerstone upon which the rational design of next-generation organic electronic devices is built, enabling researchers to fine-tune material properties to achieve enhanced performance and stability.
References
An In-Depth Technical Guide to the Crystal Structure of 3,9-Dibromoperylene: Synthesis, Packing Motifs, and Optoelectronic Properties
Abstract
3,9-Dibromoperylene is a symmetrically substituted polycyclic aromatic hydrocarbon that serves as a foundational building block for advanced organic electronic materials. Unlike its parent compound, perylene, which is notable for its polymorphism, this compound is characterized by a single, well-defined monoclinic crystal structure. This guide provides an in-depth examination of this structure, detailing the synthesis and purification required to achieve high-purity material, the definitive crystallographic parameters, and the specific molecular packing motifs that govern its solid-state properties. We explore the causality behind the preference for a single crystal form, contrasting it with the polymorphic nature of unsubstituted perylene. Furthermore, this paper details the analytical workflows for structural characterization and elucidates the critical relationships between the herringbone packing of this compound and its promising electronic and photophysical properties, which are relevant to its application in organic electronics and as a chemical intermediate for materials like rubrene.
Introduction
The performance of organic semiconductor devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), is intrinsically linked to the molecular arrangement in the solid state. Crystal packing dictates critical parameters like intermolecular electronic coupling, charge carrier mobility, and photophysical behavior. Perylene, a polycyclic aromatic hydrocarbon, is a cornerstone of organic electronics, but it is known to crystallize into at least two different polymorphs (α and β phases), each with distinct packing motifs and properties.[1] This polymorphic behavior presents both opportunities and challenges for device fabrication, where controlling the crystal form is paramount for reproducible performance.
This guide focuses on a key derivative, this compound (C₂₀H₁₀Br₂), where bromine atoms are symmetrically substituted at the peri positions.[2] This substitution not only modulates the molecule's electronic properties but also profoundly influences its crystallographic landscape. While polymorphism is common, this compound is distinguished by its crystallization into a single, stable monoclinic form.[2] Understanding the synthesis, purification, and resulting crystal structure of this molecule is crucial for researchers and drug development professionals who may use it as an intermediate or as an active material. We will dissect the known crystal structure, explain the experimental logic for its synthesis and characterization, and connect its unique solid-state architecture to its functional properties.
Synthesis and Regioisomeric Purity
The synthesis of this compound is primarily achieved through the direct electrophilic bromination of perylene. However, this reaction can yield a mixture of regioisomers, including the 3,9- and 3,10-dibrominated products. Achieving high regioisomeric purity is the most critical challenge, as even small amounts of isomers can disrupt crystal packing and degrade electronic performance.
Experimental Protocol: Synthesis of this compound
This protocol describes a standard laboratory-scale synthesis and purification. The causality for each step is explained to ensure a self-validating workflow.
Materials:
-
Perylene (99.5%)
-
Bromine (Br₂)
-
Acetic Acid (Glacial)
-
Silica Gel (for column chromatography, 230-400 mesh)
-
Hexane (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), dissolve perylene (1.0 eq) in glacial acetic acid at 50 °C.
-
Causality: Acetic acid serves as a solvent that can dissolve perylene to a moderate extent and is relatively stable to bromine. The 50 °C temperature increases solubility and reaction rate without promoting excessive side reactions.
-
-
Bromination: Slowly add a solution of bromine (2.1 eq) in glacial acetic acid dropwise to the stirred perylene solution over 1 hour.
-
Causality: A slight excess of bromine ensures complete conversion of the starting material. Slow, dropwise addition is critical to control the reaction exotherm and minimize the formation of over-brominated products.
-
-
Reaction Monitoring: Maintain the reaction mixture at 50 °C for 5 hours.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the perylene spot is consumed.
-
Quenching and Isolation: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing an aqueous solution of sodium bisulfite to quench any excess bromine. The crude product will precipitate.
-
Filtration: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with water and then with a small amount of cold ethanol to remove residual acetic acid and impurities. Dry the crude product under vacuum. The crude product is a mixture of 3,9- and 3,10-dibromoperylene.
Experimental Protocol: Purification by Column Chromatography
The separation of 3,9- and 3,10-dibromoperylene is challenging due to their similar polarities but can be achieved with careful column chromatography.[4]
-
Column Preparation: Prepare a silica gel slurry in hexane and pack a chromatography column. Equilibrate the column by running 2-3 column volumes of the initial eluent (e.g., 100% hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, dry-load the silica-adsorbed sample onto the top of the column.
-
Causality: Dry loading ensures a narrow starting band, which is essential for achieving good separation of closely eluting compounds.
-
-
Elution: Elute the column with a non-polar solvent system. A typical starting point is pure hexane, gradually increasing the polarity with small additions of dichloromethane.[5]
-
Causality: The 3,10-isomer is slightly less polar and will typically elute before the 3,9-isomer. A shallow gradient is required to resolve these isomers.
-
-
Fraction Collection: Collect small fractions and monitor them by TLC. Combine the fractions containing the pure this compound (the later-eluting major isomer).
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound as a solid.
The Definitive Crystal Structure of this compound
Through single-crystal X-ray diffraction (SC-XRD) analysis, the structure of this compound has been unambiguously determined. It crystallizes in the monoclinic P2₁/a space group, a common arrangement for planar aromatic molecules.[2] This structure represents the thermodynamically stable form under typical crystallization conditions.
Crystallographic Data
The unit cell parameters and other key crystallographic data are summarized in the table below.[2]
| Parameter | Value |
| Empirical Formula | C₂₀H₁₀Br₂ |
| Formula Weight | 410.10 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/a |
| a | 15.238 Å |
| b | 11.826 Å |
| c | 3.928 Å |
| α | 90° |
| β | 92.5° |
| γ | 90° |
| Volume (V) | 707.9 ų |
| Z (Molecules/Unit Cell) | 2 |
| Calculated Density | 1.92 g/cm³ |
Molecular Packing and Intermolecular Interactions
The solid-state packing of this compound is a classic example of a herringbone motif .[2] In this arrangement, the planar perylene cores are not co-facially stacked directly on top of one another. Instead, molecules within a layer are tilted with respect to their neighbors, resembling the bones of a herring.
-
π-π Stacking: Despite the herringbone arrangement, significant π-π interactions are crucial for crystal stabilization. The short c-axis parameter of 3.928 Å is indicative of close face-to-face contact between the π-systems of adjacent molecules in neighboring layers.[2] This distance is typical for π-stacking in polycyclic aromatic hydrocarbons and facilitates electronic communication between molecules.
-
Herringbone Arrangement: This motif is driven by the optimization of C-H···π interactions and the minimization of electrostatic repulsion. The edge-to-face orientation allows hydrogen atoms on the edge of one molecule to interact favorably with the electron-rich π-cloud of its neighbor.
-
Role of Bromine: The bromine atoms at the 3 and 9 positions play a key role in directing the crystal packing and influencing the electronic structure. Their electron-withdrawing nature modifies the quadrupole moment of the perylene core, which in turn influences the preferred herringbone angle.
Contextualizing Polymorphism: A Comparison with Perylene
The absence of known polymorphs for this compound is noteworthy when compared to its parent, perylene. Unsubstituted perylene has two well-known polymorphs with distinct packing:
-
α-Perylene: Characterized by a "sandwich-herringbone" or dimeric packing motif. Molecules form co-facial π-stacked pairs, and these pairs then arrange in a herringbone pattern.
-
β-Perylene: Adopts a monomeric γ-type herringbone packing, more similar to that observed in this compound.[1]
The symmetric substitution at the peri positions (3,9) in this compound appears to lock the system into a single, thermodynamically preferred herringbone structure. This can be rationalized by considering that the bromine atoms introduce specific, directional intermolecular contacts (e.g., Br···H or Br···π interactions) that stabilize the herringbone motif over a competing sandwich-like dimer arrangement. The steric profile of the bromine atoms may also disfavor the close co-facial stacking required for the α-perylene type of packing. In contrast, substitution at the bay positions (e.g., 1,7-dibromoperylene) introduces significant steric twist to the perylene core, leading to entirely different packing considerations.[6]
Analytical Techniques for Structural Characterization
Confirming the structure and phase purity of this compound requires a combination of analytical techniques.
Protocol: Single-Crystal Growth for XRD
Obtaining diffraction-quality single crystals is the first and most critical step. Slow evaporation or slow cooling are effective methods.
-
Solvent Selection: Choose a solvent in which this compound has moderate solubility, such as toluene or a mixture of dichloromethane and hexane.[5][7]
-
Dissolution: Dissolve the purified material in a minimal amount of the hot solvent to create a near-saturated solution.
-
Filtration: Filter the hot solution through a cotton plug in a Pasteur pipette into a clean vial to remove any dust or particulate matter.
-
Crystallization: Cover the vial with a perforated cap to allow for slow evaporation of the solvent over several days at room temperature.[7] Alternatively, place the sealed vial in a dewar of hot water and allow it to cool to room temperature over 24-48 hours.
-
Crystal Harvesting: Once suitable crystals have formed, carefully decant the mother liquor and dry the crystals for SC-XRD analysis.[8]
Powder X-ray Diffraction (PXRD)
While SC-XRD provides the definitive structure from a single crystal, PXRD is a powerful tool for analyzing the bulk, polycrystalline powder. It serves as a fingerprint to confirm that the bulk material consists of the same single phase identified by SC-XRD and is free from amorphous content or other crystalline impurities (i.e., regioisomers or polymorphs).
Spectroscopic Analysis (¹H NMR)
Nuclear Magnetic Resonance is used to confirm the molecular structure and purity. The C₂h symmetry of the this compound molecule results in a relatively simple ¹H NMR spectrum with fewer signals than an asymmetric isomer, making it a straightforward method for confirming the correct regioisomer has been isolated.
Structure-Property Relationships and Applications
The defined herringbone crystal structure of this compound has direct implications for its potential applications.
-
Organic Electronics: The herringbone packing motif is known to support efficient two-dimensional charge transport. The significant π-orbital overlap, suggested by the short stacking distance, is conducive to charge hopping between molecules. This makes this compound and its derivatives promising candidates for the active layer in OFETs.[4]
-
Chemical Intermediate: this compound is a key precursor for the synthesis of other high-performance organic materials. For instance, it is used to synthesize rubrene, a molecule with exceptionally high charge carrier mobility and strong fluorescence, making it a benchmark material for OLEDs.[2]
-
Fluorescence Probes: The rigid and planar structure of the perylene core results in a high fluorescence quantum yield. The fluorescence properties, such as anisotropy decay, have been shown to be sensitive to the local environment, allowing this compound to be used as a probe for measuring the viscosity of liquids.[2]
Conclusion
This compound presents a fascinating case study in the crystal engineering of polycyclic aromatic hydrocarbons. Through regioselective synthesis and rigorous purification, a material defined by a single, stable monoclinic crystal form (space group P2₁/a) can be reliably produced. This crystalline phase is characterized by a herringbone packing motif with significant π-π interactions, an arrangement that stands in contrast to the known polymorphism of unsubstituted perylene. The preference for this single structure is likely directed by the symmetric placement of the peri-bromine atoms. This well-defined solid-state architecture underpins the molecule's promising electronic properties and establishes its role as a versatile building block for the next generation of organic electronic materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound | 56752-35-3 [smolecule.com]
- 3. lookchem.com [lookchem.com]
- 4. lookchem.com [lookchem.com]
- 5. EP2155741B1 - Selective bromination of perylene diimides and derivatives thereof under mild conditions - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
An In-Depth Technical Guide to the Safe Handling of 3,9-Dibromoperylene
This document provides a comprehensive technical guide for the safe handling, storage, and disposal of 3,9-Dibromoperylene (CAS No. 56752-35-3). It is intended for researchers, chemists, and laboratory professionals engaged in its use, particularly within the fields of organic electronics, materials science, and drug development. The protocols and recommendations herein are synthesized from established safety principles for related chemical classes, acknowledging the limited specific toxicological data for this compound.
Section 1: Compound Identification and Physicochemical Properties
This compound is a brominated derivative of perylene, a polycyclic aromatic hydrocarbon (PAH).[1] Its structure, featuring bromine atoms at the 3 and 9 positions, makes it a valuable building block in the synthesis of novel organic materials.[1][2] However, its classification as a PAH warrants significant caution, as this family of compounds includes many known and suspected carcinogens.[3][4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 56752-35-3 | [6][7] |
| Molecular Formula | C₂₀H₁₀Br₂ | [2][7] |
| Molecular Weight | 410.10 g/mol | [2][8] |
| Appearance | Solid (form may vary) | [2] |
| Melting Point | ~290 °C | [2] |
| Boiling Point | 554.4 ± 23.0 °C (Predicted) | [2] |
| Solubility | Insoluble in water.[8] Soluble in some organic solvents. | [1] |
| Storage Temperature | Room Temperature, sealed in dry, dark place. |[2][9] |
Section 2: Hazard Assessment and Toxicological Profile
Primary Hazards:
-
Carcinogenicity: Many PAHs are classified as known or suspected carcinogens.[3][5] The U.S. Department of Health and Human Services (DHHS) has determined several PAHs to be animal carcinogens.[5] Therefore, this compound must be handled as a potential carcinogen.
-
Irritation: Based on data for similar brominated aromatics and PAHs, this compound should be considered a potential irritant to the skin, eyes, and respiratory tract.[10][11][12] Skin contact may also lead to photosensitivity.[12]
-
Inhalation Risk: As a solid, the primary inhalation risk is from airborne dust or aerosolized particles generated during handling, weighing, or transfer.[6]
-
Dermal Absorption: PAHs can be absorbed through the skin, especially with prolonged contact or when dissolved in a solvent.[5][12]
-
Hazardous Combustion Products: In the event of a fire, thermal decomposition will likely produce toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides (e.g., hydrogen bromide).[10][13]
Section 3: The Hierarchy of Controls for Safe Handling
A systematic approach to safety, known as the hierarchy of controls, must be implemented to minimize exposure. This framework prioritizes the most effective control measures.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
-
Elimination/Substitution: In a research context, eliminating or substituting a unique molecule like this compound is often not feasible.
-
Engineering Controls: This is the most critical and effective control measure. All handling of this compound powder and preparation of its solutions must be conducted within a certified chemical fume hood to contain dust and vapors.[14]
-
Administrative Controls: Strict adherence to Standard Operating Procedures (SOPs), mandatory training for all personnel, and clearly designating work areas for handling potent compounds are essential.
-
Personal Protective Equipment (PPE): PPE is the final barrier and must be used in conjunction with engineering controls. It is not a substitute for them.[15][16]
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Standard/Specification | Purpose |
|---|---|---|---|
| Eye & Face | Safety Goggles | ANSI Z87.1 compliant[14] | Protects against chemical splashes and airborne particles. |
| Face Shield | Worn over goggles | Provides full-face protection during procedures with a high risk of splashing.[14][17] | |
| Hand | Chemical-Resistant Gloves | Disposable nitrile gloves for incidental contact.[14] Consult manufacturer guides for extended use. | Prevents direct skin contact.[15] |
| Body | Laboratory Coat | Flame-resistant (e.g., Nomex®) or 100% cotton. Must be fully buttoned.[14] | Protects skin and personal clothing from contamination. |
| Full-Length Pants & Closed-Toe Shoes | Made of non-porous material. | Prevents skin exposure on the lower body and protects feet from spills.[14] |
| Respiratory | NIOSH-approved Respirator | As needed for large spills or failure of engineering controls. | Protects against inhalation of high concentrations of dust.[3][14] |
Section 4: Standard Operating Procedures (SOPs)
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure risk.
4.1 Preparation & Workspace Setup
-
Ensure the chemical fume hood is operational and has a valid certification.
-
Don all required PPE as specified in Table 2.
-
Cover the work surface within the fume hood with disposable, absorbent bench paper.
-
Assemble all necessary equipment (spatulas, weigh paper, glassware, solvents) within the fume hood before introducing the compound.
4.2 Step-by-Step: Weighing and Transferring the Solid Compound
-
Perform all weighing operations inside the fume hood.
-
Use anti-static weigh paper or a tared glass container to prevent dispersal of the fine powder.
-
Handle the container of this compound carefully to avoid generating dust.[6]
-
Use a dedicated spatula for transfers. Do not use air bursts to clean the spatula.
-
Once the desired amount is weighed, securely cap the primary container immediately.
-
Carefully fold the weigh paper and transfer the solid into the reaction vessel. Tap gently to ensure complete transfer.
4.3 Step-by-Step: Solution Preparation
-
Place the vessel containing the weighed solid onto a stir plate within the fume hood.
-
Slowly add the desired solvent to the solid while stirring to prevent splashing.
-
Keep the container capped or covered whenever possible during dissolution.
4.4 Storage Requirements
-
Store in a tightly sealed, clearly labeled container.[6]
-
Keep in a cool, dry, and dark location away from direct light, as PAHs can be light-sensitive.[2][3]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10][13]
Section 5: Emergency and First Aid Procedures
Immediate and correct response to an emergency is vital.
Caption: A streamlined workflow for responding to a chemical spill.
Spill Response
-
Evacuate: Immediately alert others and evacuate the immediate area.
-
Protect: Don the appropriate PPE, including respiratory protection if the spill is large or generates significant dust.
-
Contain: For a solid spill, carefully sweep or scoop the material into a container for hazardous waste. Avoid actions that create dust.[10] For a liquid spill, cover with an inert absorbent material (e.g., sand, vermiculite) and then collect.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
Fire Response
-
Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguishers.[6]
-
Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear due to the risk of hazardous decomposition products like hydrogen bromide.[10][13]
First Aid Measures
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[6][11]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes.[6][11]
-
Eye Contact: Immediately rinse eyes with pure water for at least 15 minutes, holding the eyelids open.[6][11] Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[6] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6]
Section 6: Waste Disposal
All waste containing this compound, including unused product, contaminated consumables, and spill cleanup materials, must be treated as hazardous waste.
-
Solid Waste: Collect unused compound, contaminated weigh paper, and gloves in a dedicated, sealed, and clearly labeled hazardous waste container.[14]
-
Liquid Waste: Collect solutions containing the compound in a separate, labeled container for halogenated organic waste.[14]
-
Disposal: Do not dispose of this chemical down the drain or in regular trash.[6][14] All waste must be disposed of through a licensed hazardous waste management company, in accordance with all local, state, and federal regulations.
References
- 1. Buy this compound | 56752-35-3 [smolecule.com]
- 2. upbio.lookchem.com [upbio.lookchem.com]
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- 4. PAHs in the workplace | RPS [rpsgroup.com]
- 5. Polycyclic Aromatic Hydrocarbons (PAHs) | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 6. echemi.com [echemi.com]
- 7. This compound | C20H10Br2 | CID 11825735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. 56752-35-3|this compound|BLD Pharm [bldpharm.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 13. fishersci.com [fishersci.com]
- 14. benchchem.com [benchchem.com]
- 15. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 16. blog.storemasta.com.au [blog.storemasta.com.au]
- 17. quora.com [quora.com]
Commercial suppliers and pricing for 3,9-Dibromoperylene
An In-Depth Technical Guide to 3,9-Dibromoperylene for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No. 56752-35-3) is a pivotal polycyclic aromatic hydrocarbon (PAH) derivative, distinguished by its high thermal stability and strong fluorescence.[1] Its unique structure, featuring bromine atoms at the peri positions (3 and 9), provides reactive sites for creating advanced functional materials.[2] This guide offers a comprehensive technical overview, covering commercial sourcing, pricing analysis, critical experimental workflows, and mechanistic insights into its applications, particularly in organic electronics.[1][2] We aim to equip researchers with the field-proven knowledge required to effectively utilize this versatile chemical building block.
The Strategic Value of this compound in Advanced Materials
Perylene and its derivatives are renowned for their exceptional chemical, thermal, and photostability, alongside their excellent optical and electronic properties. This compound stands out as a crucial intermediate for several reasons:
-
Reactive Sites for Functionalization: The two bromine atoms are excellent leaving groups for various cross-coupling reactions, most notably Suzuki, Stille, and Sonogashira reactions. This allows for the covalent attachment of a wide array of functional groups to the perylene core, enabling the precise tuning of its electronic and photophysical properties.
-
Minimal Steric Hindrance: The substitution at the 3 and 9 peri-positions minimizes steric hindrance compared to substitutions at the bay-positions (e.g., 1,7-dibromoperylene), which can be crucial for achieving planar molecular geometries that facilitate efficient π-π stacking in solid-state devices.[2]
-
Precursor to High-Performance Materials: This molecule is a foundational component in the synthesis of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1][2] It also serves as a key intermediate in the synthesis of other valuable organic molecules like rubrene.[2]
Commercial Sourcing Analysis: Suppliers and Pricing
The procurement of high-purity starting materials is a non-negotiable prerequisite for reproducible and high-performance results. The commercial landscape for this compound includes several reputable suppliers, each with distinct offerings.
Table 1: Comparative Analysis of Commercial this compound Suppliers
| Supplier | Product Number | Stated Purity | Available Quantities | Price (USD) | Price per Gram (USD) |
| Sigma-Aldrich | AMBH6FD84083 | 97% | 100 mg - 5 g | ~$55 - $585 | ~$550 - $117 |
| LookChem (Arctom) | N/A | 97% | 100 mg - 25 g | $35 - $1337 | ~$350 - $53 |
| LookChem (Ambeed) | N/A | 97% | 100 mg - 5 g | $35 - $368 | ~$350 - $74 |
| Smolecule | S1900494 | In Stock | N/A | N/A | N/A |
| ChemicalBook | 56752-35-3 | 99% (various) | KG quantities | $2.00 - $5.00 / KG | $0.002 - $0.005 |
*Note: Prices are based on publicly available information as of late 2025 and are subject to change. They may not reflect institutional pricing or bulk order discounts. *The pricing from ChemicalBook appears anomalously low and likely represents listings for bulk, industrial-scale orders, which may have different purity standards and should be verified directly.
Expertise-Driven Procurement Insights:
-
Purity vs. Price: For proof-of-concept experiments, a 97% purity grade from suppliers like Sigma-Aldrich or LookChem distributors may be sufficient and more cost-effective.[3] However, for final device fabrication or demanding photophysical studies, seeking out suppliers offering ≥99% purity is critical. Impurities can act as charge traps or quenching sites, severely degrading device performance.
-
Analytical Verification: Always request or independently perform analytical verification (e.g., NMR, HPLC) upon receipt of the material, regardless of the supplier's certificate of analysis. Ambeed, for instance, notes the availability of comprehensive analytical data for its products.[4] This is a cornerstone of a self-validating experimental system.
Core Experimental Workflow: From Bottle to Device
A systematic approach is essential for success. The following workflow outlines the critical stages of working with this compound, emphasizing points of quality control and causality.
Figure 1: A comprehensive workflow for the utilization of this compound. Protocol: Purity and Identity Confirmation by ¹H NMR Spectroscopy
This protocol is a self-validating check to ensure the material's identity and purity before committing it to a reaction.
-
Preparation: Accurately weigh 5-10 mg of this compound. Dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or tetrachloroethane-d₂) in a clean, dry NMR tube. Causality: Chloroform-d is often sufficient, but for sparingly soluble aromatics, tetrachloroethane-d₂ provides better solubility at the cost of being more viscous.
-
Internal Standard (Optional but Recommended): For quantitative purity assessment, add a known quantity of an internal standard (e.g., 1,3,5-trimethoxybenzene) that has sharp singlets in a clear region of the spectrum.
-
Acquisition: Acquire a ¹H NMR spectrum using a spectrometer (≥400 MHz recommended for good resolution of aromatic protons). Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
Analysis:
-
Identity: The complex splitting pattern of the 10 aromatic protons should be consistent with the 3,9-disubstituted perylene structure.[2]
-
Purity: Integrate the aromatic region against the solvent peak (or internal standard). The absence of significant peaks in other regions (e.g., aliphatic) and a clean baseline are indicative of high purity. Any unexpected signals should be quantified to assess the level of impurity. High-resolution NMR provides definitive structural confirmation.[2]
-
Mechanistic Deep Dive: The Suzuki-Miyaura Cross-Coupling Reaction
A primary use of this compound is extending its π-system via palladium-catalyzed Suzuki coupling. Understanding the catalytic cycle is key to troubleshooting and optimizing the reaction.
Figure 2: The catalytic cycle for the Suzuki coupling of this compound. Authoritative Grounding for Experimental Choices:
-
Catalyst/Ligand System: The oxidative addition of the Ar-Br bond to the Pd(0) center is often the rate-limiting step. Using electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) on the palladium catalyst accelerates this step and the subsequent reductive elimination, leading to higher yields and preventing side reactions like debromination.
-
Base and Solvent: A base (e.g., K₂CO₃, Cs₂CO₃) is not just a proton scavenger; it is mechanistically essential for the formation of the boronate species [R-B(OR)₃]⁻, which is more nucleophilic and readily undergoes transmetalation with the palladium complex. The choice of a biphasic solvent system (e.g., Toluene/Water) is common, as it accommodates the organic-soluble aryl halide and catalyst and the water-soluble inorganic base.
Safety and Handling
According to available Safety Data Sheets (SDS), brominated aromatic compounds should be handled with care.
-
Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection.[5][6]
-
Handling: Avoid contact with skin and eyes and do not breathe dust or vapors.[5][6] Use only in a well-ventilated area, preferably a chemical fume hood.[5]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from heat or ignition sources.[1][3] The compound should be kept in a dark place and sealed in dry, room temperature conditions.[1][3]
-
Fire: The material is combustible. In case of fire, use CO₂, dry chemical, or foam to extinguish.[6][7]
References
- 1. upbio.lookchem.com [upbio.lookchem.com]
- 2. Buy this compound | 56752-35-3 [smolecule.com]
- 3. lookchem.com [lookchem.com]
- 4. 56752-35-3 | this compound | Covalent Organic Framework (COF) Linkers | Ambeed.com [ambeed.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Methodological & Application
Application Note: A Guide to the Regioselective Synthesis and Purification of 3,9-Dibromoperylene
Abstract
3,9-Dibromoperylene is a pivotal building block in the field of organic electronics and materials science, serving as a key intermediate for the synthesis of advanced functional materials.[1][2] Its unique electronic properties, stemming from the specific peri-substitution pattern on the perylene core, make it highly desirable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics.[1][2] However, the synthesis of isomerically pure this compound is a significant challenge due to the complex regioselectivity of electrophilic substitution on the perylene nucleus. This application note provides a comprehensive guide to the synthesis of this compound, focusing on a direct bromination strategy. We will elucidate the principles of regioselectivity, present a detailed experimental protocol for the synthesis, and describe a critical multi-step purification process required to isolate the pure 3,9-isomer from its 3,10-isomer byproduct.
Introduction: The Significance of Perylene Regioisomers
Perylene, a polycyclic aromatic hydrocarbon, can be functionalized at two distinct regions: the "bay" positions (1, 6, 7, 12) and the "peri" positions (3, 4, 9, 10). The position of these substituents profoundly influences the molecule's electronic structure, solubility, and solid-state packing, thereby dictating its performance in electronic devices.
-
Bay-Substituted Perylenes (e.g., 1,7-dibromo): Often synthesized from perylene diimide (PDI) or perylene bisanhydride (PBA) precursors, these isomers exhibit significant steric hindrance between the bay-position substituents. This forces a twist in the planar aromatic core, which can disrupt π-π stacking and alter the material's charge transport properties.
-
Peri-Substituted Perylenes (e.g., 3,9-dibromo): This substitution pattern maintains the planarity of the perylene core, which is often crucial for achieving the efficient π-π stacking required for high charge carrier mobility.[1] The bromine atoms at the 3 and 9 positions act as versatile synthetic handles for further functionalization via cross-coupling reactions, allowing for the precise tuning of the final material's properties.
The direct synthesis of pure this compound is therefore a critical, yet non-trivial, step for accessing a wide range of high-performance organic semiconductor materials.
The Challenge: Regioselectivity in the Bromination of Perylene
The direct electrophilic bromination of the parent hydrocarbon, perylene, is governed by the electron density of the aromatic system. The highest occupied molecular orbital (HOMO) has significant electron density at the peri positions, making them the most reactive sites for electrophilic attack. This is in stark contrast to the bromination of perylene-3,4,9,10-tetracarboxylic acid derivatives (PDI, PBA), where the electron-withdrawing nature of the anhydride or imide groups deactivates the peri positions and directs substitution to the bay area.
However, the direct bromination of perylene does not yield a single product. The reaction typically produces a mixture of two peri-substituted regioisomers: the desired This compound and the closely related 3,10-dibromoperylene . These isomers often have very similar physical properties, making their separation the most critical and challenging step of the entire process. A reliable and reproducible method for separating these isomers is essential for obtaining the pure this compound required for advanced applications.[2]
Experimental Protocols
This section details a two-part procedure: the synthesis of the isomeric mixture via direct bromination, followed by the crucial purification protocol to isolate the pure this compound.
Part A: Synthesis of Mixed 3,9- and 3,10-Dibromoperylene Isomers
This protocol describes a standard electrophilic aromatic bromination. The key is the controlled addition of bromine to the perylene solution.
Materials & Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Grade |
| Perylene | C₂₀H₁₂ | 252.31 | >99% |
| Bromine | Br₂ | 159.81 | Reagent Grade |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous |
| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | ACS Grade |
| Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous |
Protocol:
-
Preparation: In a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve perylene (2.52 g, 10.0 mmol) in 100 mL of anhydrous dichloromethane. Protect the setup from light by wrapping the flask in aluminum foil.
-
Reagent Preparation: In the dropping funnel, prepare a solution of bromine (3.52 g, 22.0 mmol, 2.2 equivalents) in 50 mL of dichloromethane.
-
Reaction: Cool the perylene solution to 0 °C using an ice bath. Begin stirring and add the bromine solution dropwise from the dropping funnel over a period of 1 hour.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) using a hexane:dichloromethane solvent system.
-
Workup: Quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium thiosulfate to neutralize any excess bromine. The deep red color of bromine should disappear.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with 50 mL of deionized water, followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product will be a reddish-orange solid containing a mixture of 3,9- and 3,10-dibromoperylene.
Part B: Purification via Sequential Recrystallization
This protocol is the key to obtaining the isomerically pure product and is based on the separation methodology reported by Hayashi and Inouye.[2] The principle relies on slight differences in the solubility of the two isomers in specific solvent systems.
Protocol:
-
First Recrystallization (Toluene): Transfer the crude solid to a flask and add hot toluene until the solid just dissolves. Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight.
-
Filtration: Collect the resulting crystals by vacuum filtration, washing with a small amount of cold toluene. This first crop of crystals will be enriched in one of the isomers.
-
Second Recrystallization (Solvent System Variation): Take the crystals obtained from the first step and repeat the recrystallization process using a different solvent or solvent mixture, such as chlorobenzene or a toluene/hexane mixture.
-
Purity Analysis: After each recrystallization step, analyze the purity of the crystalline solid using ¹H NMR spectroscopy or HPLC. The distinct signals for the protons on the perylene core for each isomer allow for the determination of the isomeric ratio.
-
Repeat as Necessary: Repeat the recrystallization process, potentially alternating solvents, until the analysis shows that the product is isomerically pure this compound. This may require several cycles.[2]
Visualization of Workflow and Chemistry
The following diagrams illustrate the chemical reaction and the overall experimental workflow.
References
Purification of 3,9-Dibromoperylene by crystallization or column chromatography
Application & Protocol Guide: High-Purity Isolation of 3,9-Dibromoperylene
Abstract: this compound is a pivotal building block in the synthesis of advanced materials for organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] Its performance in these applications is critically dependent on its isomeric and chemical purity. This guide provides detailed protocols and expert insights into two primary methods for the purification of this compound: recrystallization and column chromatography. The causality behind experimental choices is elucidated to empower researchers to adapt and troubleshoot these procedures effectively.
Introduction: The Imperative for Purity
Perylene and its derivatives are polycyclic aromatic hydrocarbons (PAHs) renowned for their robust π-conjugated systems, which are fundamental to their electronic properties.[2] The introduction of bromine atoms at the 3 and 9 positions creates a versatile intermediate, primed for further functionalization through cross-coupling reactions.[2] However, the synthesis of this compound via electrophilic bromination of perylene often yields a mixture of regioisomers (e.g., 3,10-dibromoperylene) and incompletely reacted starting material.[2] These impurities can disrupt solid-state packing, introduce charge traps, and ultimately degrade device performance. Therefore, achieving high purity (>99%) is not merely a procedural step but a prerequisite for meaningful materials science research.
This document outlines two orthogonal and effective purification strategies.
Method 1: Purification by Recrystallization
Recrystallization is a powerful, scalable technique for purifying solid compounds. It leverages the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. The principle dictates that the desired compound should be highly soluble in a hot solvent but sparingly soluble at cooler temperatures, while impurities remain either highly soluble or insoluble at all temperatures.[3][4]
Causality of Solvent Selection
The choice of solvent is the most critical parameter for successful recrystallization. An ideal solvent for this compound should meet the following criteria:
-
Significant Solubility Differential: Exhibits a steep solubility curve—dissolving a large amount of the compound when hot and a minimal amount when cold.
-
Inertness: Does not react with this compound.
-
Boiling Point: A boiling point between 60°C and 120°C is often ideal. This is hot enough to provide a good solubility differential but not so high as to make handling and removal difficult.
-
Volatility: Sufficiently volatile to be easily removed from the purified crystals.
Based on the non-polar, aromatic nature of this compound, suitable solvents are typically aromatic hydrocarbons or chlorinated solvents.[2][5]
| Solvent | Boiling Point (°C) | Rationale & Comments |
| Toluene | 111 | Excellent choice. Good solubility for PAHs at high temperatures. |
| o-Xylene | 144 | Higher boiling point allows for dissolving less soluble impurities, but can be harder to remove. |
| Chlorobenzene | 132 | Good solvent for many PAHs, offers different selectivity compared to hydrocarbons. |
| Dichloromethane (DCM) | 40 | Often too good a solvent at room temperature, but can be used in a solvent/anti-solvent system (e.g., DCM/Hexane). |
| Acetonitrile | 82 | Perylenes can show good solubility in hot acetonitrile, making it a viable option.[5] |
Detailed Protocol for Recrystallization from Toluene
This protocol is designed for purifying approximately 1 gram of crude this compound.
-
Dissolution: Place the crude this compound (~1 g) into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar. Add approximately 30-40 mL of toluene.
-
Rationale: Starting with a moderate amount of solvent prevents using an excessive volume, which would reduce yield.
-
-
Heating: Gently heat the mixture on a hot plate with stirring. Bring the solvent to a slow boil.
-
Achieving Saturation: Continue adding small aliquots of hot toluene until all the solid material has just dissolved, creating a saturated solution.
-
Expert Tip: Avoid adding an excess of solvent, as this is the most common cause of poor recovery. The goal is to use the minimum amount of hot solvent necessary for complete dissolution.[6]
-
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper over a pre-heated clean Erlenmeyer flask and pour the hot solution through.
-
Rationale: This step removes impurities that are insoluble in the hot solvent. Pre-heating the apparatus prevents premature crystallization of the product in the funnel.[4]
-
-
Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a thermally insulated surface (e.g., a cork ring). Do not disturb the flask during this period.
-
Causality: Slow cooling is paramount for the formation of large, well-defined, and pure crystals. Rapid cooling traps impurities within the crystal lattice.
-
-
Inducing Crystallization (If Necessary): If crystals do not form upon cooling, initiate the process by gently scratching the inside wall of the flask with a glass rod at the solution's surface or by adding a single "seed" crystal of pure product.[6][7]
-
Maximizing Yield: Once the flask has reached room temperature and crystallization appears complete, place it in an ice-water bath for 30-60 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Washing: Wash the collected crystals with a small amount of ice-cold toluene or hexane.
-
Rationale: The cold solvent washes away the residual soluble impurities from the crystal surfaces without re-dissolving a significant amount of the product. Hexane is a poor solvent for the product and works well as a final wash.
-
-
Drying: Dry the purified crystals under vacuum. The final product should be a bright yellow solid. Confirm purity by measuring the melting point, which should be sharp and close to the literature value of 290°C.[1][8]
Crystallization Workflow Diagram
Caption: Workflow for the purification of this compound by recrystallization.
Method 2: Purification by Column Chromatography
Column chromatography is a preparative separation technique that relies on the differential partitioning of components of a mixture between a stationary phase and a mobile phase.[9][10] For non-polar compounds like this compound and its isomers, normal-phase chromatography using a polar stationary phase (silica gel) is highly effective.[11] Compounds are separated based on their polarity; less polar compounds interact weakly with the silica gel and elute faster, while more polar compounds interact more strongly and elute later.
System Selection: Stationary and Mobile Phases
-
Stationary Phase: High-purity silica gel (230-400 mesh) is the standard choice.[11] Its polar surface (silanol groups) effectively interacts with the π-electron systems of the aromatic compounds, allowing for separation based on subtle differences in electronic properties and shape between isomers. Alumina can also be used and may offer different selectivity.[11][12]
-
Mobile Phase (Eluent): A non-polar solvent system is used to move the compounds down the column. The polarity of the eluent is carefully tuned to achieve separation. A common strategy is to start with a very non-polar solvent and gradually increase the polarity.
-
Initial Eluent: Hexane or Heptane.
-
Polar Modifier: Dichloromethane (DCM) or Toluene.
-
Typical Gradient: Start with 100% Hexane, gradually increasing the percentage of DCM (e.g., 99:1, 98:2, 95:5 Hexane:DCM).
-
Detailed Protocol for Silica Gel Column Chromatography
This protocol is suitable for purifying 100-200 mg of crude material.
-
Column Preparation (Slurry Packing):
-
Select a glass column with an appropriate diameter (e.g., 2-3 cm for 100 mg).[11]
-
Place a small plug of glass wool at the bottom, followed by a thin (~0.5 cm) layer of sand.
-
In a separate beaker, prepare a slurry of silica gel (~15-20 g) in 100% hexane.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and dislodge air bubbles.[9]
-
Open the stopcock to drain some solvent, ensuring the solvent level never drops below the top of the silica bed. Add a final thin layer of sand on top of the packed silica.
-
Rationale: The sand layers protect the stationary phase from being disturbed during solvent addition and sample loading. The slurry method provides a more uniform, bubble-free packing, which is essential for good separation.[10]
-
-
Sample Loading:
-
Dissolve the crude this compound (~100 mg) in a minimal amount of dichloromethane or toluene (e.g., 0.5 - 1.0 mL).[11]
-
Carefully add this concentrated solution to the top of the column using a pipette, allowing it to absorb into the top layer of sand.
-
Rinse the flask with a tiny amount of solvent and add this to the column to ensure complete transfer.
-
Causality: Loading the sample in a minimal volume is crucial. A dilute sample will start as a wide band, leading to poor separation and broad, overlapping fractions.[10]
-
-
Elution:
-
Carefully add the initial eluent (100% hexane) to the column.
-
Begin collecting fractions in test tubes or small flasks.
-
The non-polar perylene (starting material) will move down the column fastest. The slightly more polar dibrominated isomers will follow.
-
Gradually increase the polarity of the eluent by adding small percentages of DCM or toluene to the hexane. This will accelerate the elution of the more strongly adsorbed dibromoperylene isomers.
-
-
Monitoring the Separation:
-
Use Thin-Layer Chromatography (TLC) to analyze the fractions. Spot each fraction on a TLC plate alongside the crude mixture and pure standards (if available).
-
Self-Validation: Combine the fractions that show a single, pure spot corresponding to this compound. Fractions containing mixtures should be set aside for re-purification if necessary.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified, bright yellow solid.
Column Chromatography Workflow Diagram
Caption: Workflow for the purification of this compound by column chromatography.
Summary & Comparison of Methods
| Feature | Recrystallization | Column Chromatography |
| Principle | Differential Solubility | Differential Adsorption |
| Purity | Good to excellent; very effective at removing impurities with different solubilities. | Excellent; capable of separating compounds with very similar polarities, like regioisomers. |
| Scale | Highly scalable (grams to kilograms). | Less scalable; typically used for milligrams to several grams in a lab setting. |
| Time | Can be relatively fast, but slow cooling is required for best results. | Can be time-consuming and labor-intensive, especially with large columns. |
| Solvent Usage | Moderate. | High, especially for large columns and shallow gradients. |
| Best For | Removing bulk impurities after synthesis; large-scale purification. | Separating structurally similar isomers; final high-purity polishing. |
References
- 1. upbio.lookchem.com [upbio.lookchem.com]
- 2. Buy this compound | 56752-35-3 [smolecule.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. This compound CAS#: 56752-35-3 [chemicalbook.com]
- 9. m.youtube.com [m.youtube.com]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
Application Notes & Protocols: 3,9-Dibromoperylene as a Versatile Precursor for High-Performance Organic Electronics
Abstract
Perylene-based polycyclic aromatic hydrocarbons are a cornerstone of modern organic electronics, prized for their outstanding photophysical properties, high charge carrier mobilities, and exceptional chemical and thermal stability.[1] Among the various functionalized perylene synthons, 3,9-dibromoperylene has emerged as a uniquely versatile and indispensable building block. Its C2v symmetry and the strategic placement of bromine atoms at the peri positions provide two reactive sites for extending the π-conjugated system through a variety of cross-coupling reactions.[2] This reactivity minimizes steric hindrance while enabling significant modulation of the molecule's electronic properties.[2] These application notes provide a comprehensive guide for researchers, synthesizing field-proven insights and detailed protocols for leveraging this compound as a precursor for next-generation organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
Introduction: The Strategic Advantage of this compound
The performance of an organic electronic device is fundamentally dictated by the molecular structure of its active materials. Perylene diimides (PDIs) and other derivatives are workhorses in this field, known for their strong light absorption, high electron affinity, and robust stability.[3][4] While the perylene core provides the foundational electronic properties, functionalization is key to tuning these properties for specific applications.
This compound serves as an ideal platform for this functionalization. The bromine atoms are excellent leaving groups for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide array of aryl, alkynyl, or amino groups. This derivatization allows for precise control over:
-
Energy Levels (HOMO/LUMO): Tailoring the electronic bandgap to optimize charge injection/extraction and light absorption/emission spectra.
-
Molecular Packing: Modifying the solid-state arrangement of molecules to enhance intermolecular electronic coupling and charge transport.
-
Solubility: Attaching solubilizing side chains to enable solution-based processing, which is crucial for fabricating large-area and flexible devices.
This guide will focus on the practical application of this compound, moving from its fundamental properties and safety considerations to detailed synthetic protocols and the characterization of its derivatives.
Physicochemical Properties and Safe Handling
Before beginning any experimental work, it is critical to understand the properties and safety requirements of the precursor.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 56752-35-3 | [5] |
| Molecular Formula | C₂₀H₁₀Br₂ | [5] |
| Molecular Weight | 410.10 g/mol | [5] |
| Melting Point | 290 °C | [1] |
| Appearance | Crystalline Powder | [1] |
| Storage | Keep in a dark, dry, and well-ventilated place. | [1][5] |
Safety and Handling Protocol
This compound, like many polycyclic aromatic hydrocarbons and organobromides, should be handled with care.[5]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[5][6] Avoid contact with skin and eyes.[5] In case of contact, wash the affected area immediately with plenty of water.[5][7]
-
Storage: Store in a tightly sealed container away from light and moisture to prevent degradation.[1][6]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Causality Note: All chemical products should be treated as having unknown hazards. Adherence to good industrial hygiene and safety practices is the most effective way to prevent exposure and ensure a safe research environment.[5]
Synthesis and Purification of the Precursor
The synthesis of this compound is typically achieved through the electrophilic bromination of perylene.[2] However, this reaction often yields a mixture of regioisomers, primarily the 3,9- and 3,10-dibromoperylene products. The separation of these isomers is a critical challenge.
Purification Insight: The key to obtaining high-purity this compound lies in exploiting the subtle differences in solubility between the isomers. Sequential and repeated recrystallization from appropriate solvents is a reliable method for isolating the desired 3,9-isomer.[8] The purity can be monitored effectively by ¹H NMR spectroscopy and by measuring the melting point, as the pure isomers exhibit higher melting temperatures than the mixture.[8][9]
Core Synthetic Pathways: Derivatization of this compound
The true power of this compound is unlocked through palladium-catalyzed cross-coupling reactions. These methods provide a robust and versatile toolkit for C-C and C-N bond formation.
Caption: Key derivatization pathways for this compound.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki reaction is a powerful method for coupling aryl halides with aryl boronic acids. It is widely used to extend the π-conjugation of the perylene core, which is essential for creating materials with high charge carrier mobility for OFETs.
Mechanism Insight: The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to form the new C-C bond and regenerate the catalyst. The choice of ligand and base is crucial for efficient catalysis.
Stille Coupling for C-C Bond Formation
The Stille coupling reaction pairs the aryl halide with an organotin compound. It is tolerant of a wide variety of functional groups, making it highly versatile for synthesizing complex conjugated polymers used in OPVs.[10]
Experimental Rationale: While organotin reagents are toxic, the Stille reaction often proceeds under milder conditions than other coupling reactions and is less sensitive to the presence of water.[11] This can be advantageous when working with functional groups that are base-sensitive, a common limitation in Suzuki couplings.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for synthesizing aryl amines from aryl halides.[12] Introducing nitrogen-containing groups onto the perylene core is a highly effective strategy for tuning the optoelectronic properties of materials for OLEDs, creating both highly fluorescent emitters and efficient charge-transport materials.[13]
Mechanism Insight: Similar to other palladium-catalyzed reactions, the cycle involves oxidative addition, but is followed by the formation of a palladium-amido complex and subsequent reductive elimination to form the C-N bond.[12] The development of sterically hindered phosphine ligands was a breakthrough that enabled the coupling of a wide range of amines with high efficiency.[14]
From Molecule to Device: A Validated Workflow
The successful application of this compound derivatives requires a systematic workflow from synthesis to device testing. Each step must be validated to ensure the reliability and reproducibility of the final results.
Caption: A self-validating workflow from precursor to tested device.
Essential Characterization Techniques
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the molecular structure of the synthesized derivatives.[9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to verify the exact molecular weight and elemental composition.[15]
-
UV-Visible Spectroscopy: Measures the light absorption properties and helps determine the optical bandgap of the new material.[15]
-
Cyclic Voltammetry (CV): An electrochemical technique used to determine the HOMO and LUMO energy levels, which are critical for predicting device performance and energy level alignment with other materials.
Device Performance Metrics
The ultimate test of a new material is its performance in a device. Derivatives of this compound have been successfully incorporated into a range of high-performance organic electronics.
Table 2: Representative Performance of Devices Based on Perylene Derivatives
| Device Type | Derivative Class | Key Performance Metric | Representative Value |
| OFET | PDI-based polymers | Hole/Electron Mobility (μ) | > 0.1 cm²/Vs |
| OPV | Perylene-based acceptors | Power Conversion Efficiency (PCE) | > 12% |
| OLED | Perylene-based emitters | External Quantum Efficiency (EQE) | > 20% |
(Note: Values are representative of high-performing devices in the field and may be achieved with various perylene derivatives, including those accessible from this compound. Specific performance depends heavily on the exact molecular structure and device architecture.[16][17][18][19][20])
Detailed Experimental Protocols
The following protocols are generalized procedures. Researchers should optimize conditions based on their specific substrates and desired products.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
Objective: To synthesize a 3,9-diarylperylene derivative.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.2 - 2.5 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (4.0 equiv)
-
Toluene and Water (degassed)
-
Schlenk flask, condenser, magnetic stir bar, inert gas line (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times.
-
Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add degassed toluene and a small amount of degassed water (e.g., a 4:1 ratio of toluene:water) via syringe.
-
Heat the mixture to reflux (approx. 90-110 °C) and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with dichloromethane or chloroform and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain the pure product.
Self-Validation Check: The success of the reaction is confirmed by the disappearance of the starting material on TLC and the appearance of a new, typically more fluorescent, spot. The final structure must be confirmed by NMR and Mass Spectrometry.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Objective: To synthesize a 3,9-bis(diarylamino)perylene derivative.
Materials:
-
This compound (1.0 equiv)
-
Secondary amine (e.g., carbazole, diphenylamine) (2.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)
-
XPhos or similar biaryl phosphine ligand (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (3.0 equiv)
-
Anhydrous Toluene (degassed)
-
Schlenk flask, condenser, magnetic stir bar, inert gas line (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add NaOtBu, the phosphine ligand, and Pd₂(dba)₃ to a Schlenk flask.
-
Add the secondary amine and this compound.
-
Evacuate and backfill the sealed flask with inert gas (3 cycles).
-
Add degassed, anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding a saturated solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., toluene or chloroform). Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude material using column chromatography on silica gel. Further purification can be achieved by recrystallization or sublimation.
Causality Rationale: The use of a strong, non-nucleophilic base like NaOtBu is critical for deprotonating the amine to form the active nucleophile without competing in side reactions. The bulky biaryl phosphine ligand (e.g., XPhos) accelerates the rate-limiting reductive elimination step and prevents catalyst decomposition, leading to higher yields.[14]
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic platform for molecular engineering. The robust and well-documented cross-coupling methodologies described herein provide researchers with reliable pathways to a vast library of novel organic semiconductors. The continued exploration of new functional groups and derivatization strategies will undoubtedly push the performance boundaries of organic electronic devices, enabling next-generation flexible displays, transparent solar cells, and wearable sensors. The logical and systematic application of this versatile precursor will continue to be a fruitful endeavor for the scientific community.
References
- 1. lookchem.com [lookchem.com]
- 2. Buy this compound | 56752-35-3 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. file.bldpharm.com [file.bldpharm.com]
- 6. tcichemicals.com [tcichemicals.com]
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- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. research.rug.nl [research.rug.nl]
- 15. open.metu.edu.tr [open.metu.edu.tr]
- 16. Improved Efficiency of Ternary-Blended Films in Organic Solar Cell [e-asct.org]
- 17. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 18. researchgate.net [researchgate.net]
- 19. Green phosphorescent organic light-emitting diode exhibiting highest external quantum efficiency with ultra-thin undoped emission layer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Versatile Virtuoso: Harnessing 3,9-Dibromoperylene for Next-Generation Organic Light-Emitting Diodes
Introduction: The Perylene Core and the Promise of 3,9-Functionalization
In the quest for highly efficient and color-pure organic light-emitting diodes (OLEDs), the perylene scaffold has emerged as a cornerstone of materials research. Its rigid, planar aromatic structure provides a robust platform for creating molecules with exceptional thermal and photochemical stability, coupled with high fluorescence quantum yields.[1] Among the various functionalized perylenes, 3,9-dibromoperylene stands out as a particularly valuable and versatile building block. The bromine atoms at the 3 and 9 positions, often referred to as the peri positions, serve as reactive handles for introducing a wide array of functional groups through cross-coupling reactions. This strategic functionalization allows for the precise tuning of the molecule's electronic and photophysical properties, making it an ideal candidate for creating novel emitters and charge-transport materials for advanced OLED applications.[2][3]
This guide provides a comprehensive overview of the synthesis, purification, and application of this compound in the development of OLED materials. We will delve into detailed experimental protocols, explore the causality behind methodological choices, and present a case study on the fabrication and performance of an OLED device incorporating a 3,9-disubstituted perylene derivative.
Part 1: Synthesis and Purification of this compound
The journey to high-performance OLEDs begins with high-purity starting materials. The synthesis of this compound is typically achieved through the direct electrophilic bromination of perylene. However, this reaction can yield a mixture of regioisomers, including the 3,10-dibromo and other polybrominated species. Therefore, a carefully controlled reaction and a meticulous purification process are paramount.
Protocol 1: Synthesis of this compound
This protocol is based on established methods for the bromination of polycyclic aromatic hydrocarbons.
Materials:
-
Perylene (C₂₀H₁₂)
-
Bromine (Br₂)
-
Nitrobenzene (PhNO₂)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bisulfite (NaHSO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve perylene (5.0 g, 19.8 mmol) in nitrobenzene (100 mL) under an inert atmosphere. Stir the solution until the perylene is fully dissolved.
-
Bromination: In a dropping funnel, prepare a solution of bromine (2.1 mL, 41.6 mmol, 2.1 equivalents) in dichloromethane (20 mL). Add this solution dropwise to the perylene solution at room temperature over a period of 1 hour.
-
Reaction: After the addition is complete, heat the reaction mixture to 80°C and stir for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture to room temperature and slowly add a saturated aqueous solution of sodium bisulfite to quench the excess bromine.
-
Extraction: Transfer the mixture to a separatory funnel and add 100 mL of dichloromethane. Wash the organic layer with water (3 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
Causality of Experimental Choices:
-
Solvent: Nitrobenzene is used as the solvent due to its high boiling point and its ability to dissolve perylene. It also acts as a mild oxidizing agent, which can facilitate the reaction.
-
Stoichiometry: A slight excess of bromine is used to ensure complete conversion of the perylene. However, a large excess should be avoided to minimize the formation of polybrominated byproducts.
-
Temperature: The reaction is heated to 80°C to increase the rate of reaction. Higher temperatures may lead to the formation of undesired side products.
Purification: The Key to High Performance
The crude product from the synthesis will be a mixture of this compound, 3,10-dibromoperylene, and other isomers. Separation of these regioisomers is crucial, as their different electronic properties will affect the performance of the final OLED device. A combination of recrystallization and sublimation is often employed to achieve high purity.
Protocol 2: Purification by Recrystallization and Sublimation
-
Recrystallization:
-
Dissolve the crude product in a minimal amount of hot toluene or chlorobenzene.
-
Allow the solution to cool slowly to room temperature. The this compound isomer is typically less soluble and will crystallize out first.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
This process may need to be repeated several times to achieve the desired purity.[4]
-
-
Sublimation:
-
For the highest purity required for electronic applications, train sublimation under high vacuum is the preferred method.
-
Place the recrystallized this compound in a sublimation apparatus.
-
Heat the sample under a high vacuum (e.g., 10⁻⁶ Torr). The purified compound will sublime and deposit on a cold finger or a cooler part of the apparatus, leaving non-volatile impurities behind.
-
Part 2: this compound as a Platform for OLED Emitters
The true power of this compound lies in its ability to be functionalized through palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. These reactions allow for the introduction of various aryl or alkynyl groups, which can be used to tune the emission color, increase the quantum yield, and improve the charge transport properties of the resulting material.
Suzuki Coupling: Building Biaryl Systems
The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[5][6][7] In the context of OLEDs, this is an excellent way to introduce aromatic substituents that can enhance the photophysical properties of the perylene core.
Protocol 3: Suzuki Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (2.5 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (4.0 mmol).
-
Degassing: Evacuate the flask and backfill with an inert gas. Repeat this process three times.
-
Solvent Addition: Add a degassed solvent mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL).
-
Reaction: Heat the reaction mixture to 90°C and stir for 24 hours. Monitor the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract with dichloromethane. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizing the Suzuki Coupling Workflow
References
- 1. Photophysical Properties of Polymers/Perylene Diimides Substituted by Polyhedral Oligosilsesquioxane - Dissertation [m.dissertationtopic.net]
- 2. The photophysical Characterisation of Novel 3,9-Dialkyloxy- and Diacyloxyperylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Optoelectronics: A Guide to Synthesizing Novel Perylene Diimide Derivatives from 3,9-Dibromoperylene
Introduction: The Strategic Advantage of 3,9-Disubstituted Perylene Diimides
Perylene diimides (PDIs) are a class of high-performance organic pigments and n-type semiconductors renowned for their exceptional chemical, thermal, and photostability, coupled with high fluorescence quantum yields.[1][2] These properties make them prime candidates for a wide array of applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and fluorescent probes.[1][3] The electronic and photophysical properties of PDIs can be meticulously tuned by chemical modification, particularly through substitution at the perylene core.[3][4]
While much research has focused on the "bay" positions (1,6,7,12), functionalization at the 3,9-positions offers a unique avenue to modulate the electronic structure of the PDI chromophore. This guide provides a comprehensive overview and detailed protocols for the synthesis of novel 3,9-disubstituted PDI derivatives, starting from the versatile building block, 3,9-dibromoperylene. We will delve into the rationale behind key synthetic strategies, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and cyanation, providing researchers with the necessary tools to explore this promising class of materials.
Core Synthetic Strategies and Mechanistic Insights
The transformation of this compound into a diverse library of derivatives hinges on palladium-catalyzed cross-coupling reactions. These reactions offer a robust and versatile methodology for the formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Forging C-C Bonds for Arylated PDIs
The Suzuki-Miyaura coupling is an indispensable tool for creating biaryl structures through the reaction of an organoboron species with an organic halide.[5] In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl moieties, which can significantly impact the material's solubility, molecular packing, and electronic properties.
The catalytic cycle, as depicted below, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid (or ester) and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is critical in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.
Buchwald-Hartwig Amination: Introducing Nitrogen for Optoelectronic Tuning
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[6][7] Introducing amino groups at the 3,9-positions of the perylene core can dramatically alter the electronic properties, often leading to a red-shift in absorption and emission spectra due to intramolecular charge transfer (ICT) character.
Similar to the Suzuki coupling, this reaction proceeds via a palladium-catalyzed cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of a bulky, electron-rich phosphine ligand is crucial to promote the reductive elimination step and prevent side reactions like beta-hydride elimination.[8]
Cyanation: A Gateway to Electron-Deficient PDIs
The introduction of cyano groups at the 3,9-positions is an effective strategy for creating electron-deficient PDI derivatives with lowered LUMO energy levels. This is highly desirable for applications in n-type semiconductors. Palladium-catalyzed cyanation of aryl halides offers a reliable route to these compounds, often utilizing zinc cyanide or potassium ferrocyanide as the cyanide source.[9][10]
Experimental Protocols
The following protocols provide a starting point for the synthesis of 3,9-disubstituted perylene derivatives. It is crucial to perform all reactions under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Synthesis of 3,9-Diarylperylene via Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (2.5 equivalents)
-
Pd(PPh₃)₄ (5 mol%)
-
K₂CO₃ (4 equivalents)
-
Toluene/H₂O (4:1 mixture)
-
Anhydrous solvents and reagents
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1 equivalent), arylboronic acid (2.5 equivalents), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (4 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed toluene/H₂O mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. The eluent system will depend on the polarity of the product, but a mixture of hexane and dichloromethane is a good starting point.
Protocol 2: Synthesis of 3,9-Diaminoperylene via Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (2.5 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
NaOtBu (3 equivalents)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add this compound (1 equivalent), amine (2.5 equivalents), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (3 equivalents) to a Schlenk tube.
-
Add anhydrous toluene and seal the tube.
-
Heat the reaction mixture to 110 °C and stir for 18 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. A gradient elution with hexane and ethyl acetate may be effective.
Protocol 3: Synthesis of 3,9-Dicyanoperylene via Cyanation
Materials:
-
This compound
-
Zn(CN)₂ (2.2 equivalents)
-
Pd(PPh₃)₄ (5 mol%)
-
Anhydrous DMF
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1 equivalent), Zn(CN)₂ (2.2 equivalents), and Pd(PPh₃)₄ (5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed DMF via syringe.
-
Heat the reaction mixture to 120 °C and stir for 48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool to room temperature and pour into an aqueous solution of NaCN.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane eluent system.
Characterization and Data Analysis
The synthesized 3,9-disubstituted PDI derivatives should be thoroughly characterized to confirm their structure and evaluate their photophysical and electrochemical properties.
Standard Characterization Techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity of the compounds.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular weight.
-
UV-Vis Absorption and Fluorescence Spectroscopy: To investigate the photophysical properties, including absorption and emission maxima, and to calculate the optical bandgap.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels and assess the electrochemical stability.
Data Presentation: Structure-Property Relationships
The table below summarizes the expected trends in the photophysical and electrochemical properties of 3,9-disubstituted PDI derivatives.
| Substituent at 3,9-positions | Expected λmax (abs) Shift | Expected λmax (em) Shift | Expected HOMO Level | Expected LUMO Level |
| Aryl (e.g., Phenyl) | Slight red-shift | Slight red-shift | Slightly raised | Slightly lowered |
| Electron-donating Aryl | Red-shift | Red-shift | Raised | Slightly raised |
| Electron-withdrawing Aryl | Blue-shift | Blue-shift | Lowered | Slightly lowered |
| Amino (e.g., -NPh₂) | Significant red-shift | Significant red-shift | Significantly raised | Raised |
| Cyano (-CN) | Blue-shift | Blue-shift | Lowered | Significantly lowered |
Applications and Future Outlook
The ability to fine-tune the optoelectronic properties of PDIs through 3,9-disubstitution opens up a vast design space for new materials. 3,9-diarylated PDIs can be engineered for improved solubility and π-π stacking, which is beneficial for charge transport in OFETs. The strong intramolecular charge transfer in 3,9-diamino-PDIs makes them promising candidates for near-infrared (NIR) emitters and sensitizers in OPVs. The low-lying LUMO levels of 3,9-dicyano-PDIs are advantageous for their use as electron acceptors in organic solar cells.
The protocols and insights provided in this guide serve as a foundation for researchers to explore the rich chemistry of 3,9-disubstituted perylene diimides. By systematically varying the substituents at these positions, it is possible to develop a new generation of high-performance organic electronic materials tailored for specific applications.
References
- 1. Synthesis and properties of N-alkyl-N′-aryl-3,4:9,10-perylenebis(dicarboximide) | Semantic Scholar [semanticscholar.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. mdpi.com [mdpi.com]
- 4. Characterization of novel perylene diimides containing aromatic amino acid side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. research.rug.nl [research.rug.nl]
- 9. cem.de [cem.de]
- 10. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
Application Note: 3,9-Dibromoperylene as a Sensitive Fluorescent Probe for Microviscosity Determination
Abstract
Viscosity is a fundamental physical property that governs molecular transport and interactions in a multitude of systems, from industrial processes to complex biological environments. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3,9-Dibromoperylene as a robust fluorescent probe for measuring viscosity. We delve into the theoretical underpinnings of its function as a molecular rotor, offer detailed, field-proven protocols for its application, and provide insights into data interpretation and troubleshooting.
Introduction: The Significance of Microviscosity
At the microscale, viscosity dictates the rates of diffusion-controlled reactions, protein folding, and the efficacy of drug delivery systems.[1][2] Traditional bulk viscosity measurements often fail to capture the heterogeneity of microenvironments found in complex fluids and biological systems.[3] Fluorescent molecular rotors have emerged as powerful tools to probe local viscosity with high spatial and temporal resolution, offering a non-invasive window into these intricate systems.[4]
This compound, a derivative of the highly fluorescent polycyclic aromatic hydrocarbon perylene, presents itself as a compelling candidate for such applications.[5] Its photophysical properties are sensitive to the rotational freedom of the molecule, which is directly influenced by the viscosity of its immediate surroundings.[6][7] This document will serve as a practical guide to harnessing the viscosity-dependent fluorescence of this compound for quantitative measurements.
The Principle of Molecular Rotors: How this compound Senses Viscosity
The functionality of this compound as a viscosity probe is rooted in the principle of "molecular rotors".[8] Upon photoexcitation, the molecule can relax back to its ground state through two competing pathways: radiative decay (fluorescence) and non-radiative decay, which involves intramolecular rotation or twisting.[9]
In a low-viscosity environment, the molecule can freely rotate, favoring the non-radiative decay pathway and resulting in low fluorescence intensity. Conversely, in a high-viscosity medium, this intramolecular rotation is hindered, forcing the molecule to dissipate the absorbed energy through the radiative pathway, leading to a significant increase in fluorescence intensity and lifetime.[1][10]
This relationship between fluorescence quantum yield (Φf) and viscosity (η) is mathematically described by the Förster-Hoffmann equation :[9][11]
log(Φf) = C + x * log(η)
or, when considering fluorescence intensity (I):
log(I) = C + x * log(η)
Where:
-
C is a constant that depends on the molecular properties and temperature.
-
x is a sensitivity parameter specific to the molecular rotor.
This logarithmic relationship forms the basis for creating a calibration curve to determine unknown viscosities.
Photophysical Properties of this compound
Understanding the key photophysical parameters of this compound is crucial for successful viscosity measurements. The following table summarizes its general properties, though specific values can vary with the solvent environment.
| Property | Typical Value/Range | Reference |
| Molecular Formula | C₂₀H₁₀Br₂ | [12] |
| Molecular Weight | 410.10 g/mol | [12] |
| Appearance | Yellow to orange powder | |
| Absorption Max (λabs) | ~400-450 nm | [13] |
| Emission Max (λem) | ~450-550 nm | [13] |
| Fluorescence Quantum Yield | Varies with viscosity | [13] |
| Solubility | Soluble in many organic solvents | [14] |
Experimental Protocols
This section provides detailed, step-by-step protocols for utilizing this compound to measure viscosity. The core of this method lies in creating a calibration curve using a series of viscosity standards.
Materials and Reagents
-
This compound (purity > 97%)
-
Spectrophotometric grade solvents for stock solution (e.g., Toluene, Dichloromethane)
-
A series of solvents with known viscosities (e.g., methanol-glycerol mixtures, silicone oils)
-
Volumetric flasks and micropipettes
-
Fluorometer or fluorescence microscope equipped with appropriate filters/monochromators
Workflow for Viscosity Measurement
The following diagram illustrates the overall workflow for determining the viscosity of an unknown sample using this compound.
References
- 1. Fluorescence Lifetime Imaging of Molecular Rotors in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unravelling the effect of temperature on viscosity-sensitive fluorescent molecular rotors - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02248G [pubs.rsc.org]
- 5. Mapping viscosity in cells using molecular rotors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. chimia.ch [chimia.ch]
- 7. Self-calibrating viscosity probes: Design and subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Molecular Rotors: Fluorescent Sensors for Microviscosity and Conformation of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Haidekker Lab: Research Interests [photonics.engr.uga.edu]
- 13. The photophysical Characterisation of Novel 3,9-Dialkyloxy- and Diacyloxyperylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence probes of viscosity: A comparative study of the fluorescence anisotropy decay of perylene and this compound in glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 3,9-Dibromoperylene
Introduction: The Strategic Importance of 3,9-Dibromoperylene in Materials Science
Perylene, a polycyclic aromatic hydrocarbon, forms the core of a versatile class of organic materials with significant applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs)[1][2]. The functionalization of the perylene core is crucial for fine-tuning its optical and electronic properties, as well as enhancing its solubility and processability. This compound, with bromine atoms at the peri positions, is a key intermediate for synthesizing a wide array of perylene derivatives[2][3]. The electron-withdrawing nature of the bromine atoms facilitates various cross-coupling reactions, enabling the introduction of a diverse range of functional groups[2]. This guide provides detailed protocols for the functionalization of this compound, offering researchers a practical resource for synthesizing novel perylene-based materials.
Core Functionalization Strategies: A Practical Overview
The bromine atoms at the 3 and 9 positions of the perylene core are amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions provide a powerful toolkit for the synthesis of 3,9-disubstituted perylene derivatives with tailored properties. This section will detail the protocols for Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, as well as cyanation reactions.
Suzuki Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura cross-coupling reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex[4]. This reaction is particularly useful for introducing aryl or heteroaryl substituents at the 3 and 9 positions of the perylene core, which can significantly influence the resulting molecule's electronic properties and solid-state packing. The choice of catalyst, base, and solvent is critical for achieving high yields and preventing side reactions.
This protocol describes a general procedure for the double Suzuki coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (2.5 eq), and potassium carbonate (4.0 eq).
-
Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.05 eq) and triphenylphosphine (0.2 eq) in toluene.
-
Inert Atmosphere: Evacuate and backfill the Schlenk flask containing the reagents with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (in a 4:1:1 ratio) to the Schlenk flask.
-
Catalyst Addition: Add the prepared catalyst solution to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 90 °C and stir vigorously for 24 hours under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/dichloromethane gradient) to obtain 3,9-diphenylperylene.
Table 1: Representative Conditions for Suzuki Coupling of this compound
| Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/Ethanol/H₂O | 90 | Good |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 100 | Moderate to Good |
| Thiophene-2-boronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 110 | Good |
Note: Yields are dependent on the specific substrate and reaction scale.
Diagram 1: Suzuki Coupling Workflow
Caption: Workflow for the Suzuki cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide[5][6][7]. This reaction is highly effective for introducing alkynyl groups at the 3 and 9 positions of perylene, which can extend the π-conjugation of the molecule, leading to red-shifted absorption and emission spectra. The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups.
This protocol provides a general method for the double Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 eq) in a mixture of degassed THF and triethylamine (2:1).
-
Catalyst Addition: To the solution, add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.1 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition: Add phenylacetylene (2.5 eq) to the reaction mixture via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of ammonium chloride and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane eluent system to yield 3,9-bis(phenylethynyl)perylene.
Table 2: Key Parameters for Sonogashira Coupling of this compound
| Alkyne Partner | Pd Catalyst | Cu Cocatalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | TEA | THF | Room Temp. | High |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 60 | Good |
| 1-Hexyne | PdCl₂(dppf) | CuI | Cs₂CO₃ | DMF | 80 | Moderate |
Note: Yields can vary based on the specific alkyne and reaction conditions.
Diagram 2: Sonogashira Coupling Reaction Scheme
Caption: General scheme for the Sonogashira coupling reaction.
Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, enabling the formation of carbon-nitrogen bonds[8][9][10][11]. This reaction is invaluable for synthesizing amino-functionalized perylenes, which are of interest for their potential as hole-transporting materials and for their pH-sensitive fluorescence. The choice of a sterically hindered phosphine ligand is often crucial for achieving high catalytic activity.
This protocol outlines a general procedure for the double Buchwald-Hartwig amination of this compound with morpholine.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Argon or Nitrogen gas supply
-
Glovebox
Procedure:
-
Reaction Setup (in a glovebox): To a vial, add this compound (1.0 eq), sodium tert-butoxide (2.5 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), and XPhos (0.08 eq).
-
Reagent Addition: Add toluene, followed by morpholine (2.5 eq).
-
Reaction Conditions: Seal the vial and heat the reaction mixture to 110 °C with stirring for 18 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford 3,9-dimorpholinoperylene.
Table 3: Critical Parameters for Buchwald-Hartwig Amination
| Amine Partner | Pd Precatalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 110 | Good |
| Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 100 | Moderate |
| n-Butylamine | Pd₂(dba)₃ | RuPhos | K₃PO₄ | tert-Amyl alcohol | 120 | Good |
Note: Yields are highly dependent on the amine substrate and ligand choice.
Diagram 3: Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Cyanation: Installation of Cyano Groups
The introduction of cyano groups at the 3 and 9 positions of the perylene core can significantly lower the LUMO energy level of the molecule, making it a better electron acceptor[12][13]. Palladium-catalyzed cyanation using a non-toxic cyanide source is a common method for this transformation.
This protocol describes a general procedure for the double cyanation of this compound.
Materials:
-
This compound
-
Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆])
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Sodium carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line equipment
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), potassium hexacyanoferrate(II) (1.0 eq), and sodium carbonate (0.1 eq).
-
Catalyst Addition: Add palladium(II) acetate (0.1 eq) and dppf (0.2 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add degassed DMF to the flask.
-
Reaction Conditions: Heat the reaction mixture to 140 °C and stir for 48 hours under an inert atmosphere.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water. Filter the resulting precipitate and wash thoroughly with water and then with a small amount of cold ethanol.
-
Purification: Dry the solid product under vacuum to obtain 3,9-dicyanoperylene. Further purification can be achieved by recrystallization or sublimation if necessary.
Characterization of Functionalized Perylenes
The successful synthesis of 3,9-disubstituted perylene derivatives requires thorough characterization to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the chemical structure of the synthesized compounds. The disappearance of the signals corresponding to the protons at the 3 and 9 positions and the appearance of new signals from the introduced functional groups confirm the successful substitution.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the final products.
-
UV-Visible and Fluorescence Spectroscopy: These techniques are crucial for evaluating the optical properties of the functionalized perylenes. The absorption and emission maxima provide insights into how the introduced substituents have altered the electronic structure and conjugation of the perylene core[14].
-
Cyclic Voltammetry (CV): CV is employed to determine the HOMO and LUMO energy levels of the synthesized molecules, which is critical for assessing their potential in electronic devices.
Conclusion
This compound is a versatile building block for the synthesis of a wide range of functional organic materials. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide reliable and adaptable protocols for researchers in materials science and drug development. By carefully selecting the appropriate reaction conditions and coupling partners, novel perylene derivatives with tailored optoelectronic properties can be efficiently synthesized and characterized.
References
- 1. Recent Advances in Applications of Fluorescent Perylenediimide and Perylenemonoimide Dyes in Bioimaging, Photothermal and Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 56752-35-3 [smolecule.com]
- 3. lookchem.com [lookchem.com]
- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. research.rug.nl [research.rug.nl]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Thin-Film Deposition of 3,9-Dibromoperylene Derivatives
Introduction: The Significance of 3,9-Dibromoperylene Derivatives in Organic Electronics
Perylene derivatives are a class of polycyclic aromatic hydrocarbons renowned for their exceptional thermal and photochemical stability, strong light absorption, and high fluorescence quantum yields.[1] These properties make them highly desirable materials for a range of organic electronic applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[2][3] Among this versatile family, this compound and its derivatives stand out as critical building blocks. The bromine substituents at the 3 and 9 positions serve as reactive sites for further chemical modifications, allowing for the fine-tuning of the molecule's electronic and optical properties.[4][5] Furthermore, the presence of these halogen atoms can influence intermolecular interactions, which in turn dictates the molecular packing and morphology of thin films—a critical factor for device performance.[6]
This comprehensive guide provides detailed protocols for the thin-film deposition of this compound derivatives, with a focus on techniques that yield high-quality films suitable for research and development in organic electronics. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving reproducible and high-performance thin films.
PART 1: Foundational Knowledge - Critical Deposition Parameters and Substrate Preparation
The quality and performance of a thin film are intrinsically linked to the deposition conditions and the state of the substrate.[7] Understanding these foundational aspects is paramount before proceeding to specific deposition protocols.
The Crucial Role of Deposition Parameters
The structural and morphological properties of perylene thin films are highly dependent on the deposition parameters.[8][9] Key parameters that require careful control include:
-
Substrate Temperature: This influences the surface mobility of the deposited molecules, affecting nucleation, grain size, and crystallinity.[10]
-
Deposition Rate: The rate at which the material is deposited can determine the growth mode, transitioning from island growth to more homogeneous film formation.[8][9]
-
Chamber Pressure: For vacuum-based techniques, the base pressure is critical to prevent the incorporation of impurities and ensure a clean deposition environment.[11]
The Imperative of a Pristine Substrate Surface
The interface between the substrate and the organic semiconductor film is a critical determinant of device performance. A contaminated or improperly prepared substrate can lead to poor film adhesion, increased defect density, and compromised electronic properties.[12] Therefore, a rigorous substrate cleaning protocol is non-negotiable.
Diagram 1: General Substrate Cleaning Workflow
Protocol 1: Standard Substrate Cleaning
-
Solvent Cleaning: Sequentially sonicate the substrates in baths of acetone, and isopropanol for 15 minutes each to remove organic residues and particulate matter.
-
Deionized Water Rinse: Thoroughly rinse the substrates with deionized water to remove any remaining solvent.
-
Drying: Dry the substrates using a stream of high-purity nitrogen or argon gas.
-
UV-Ozone Treatment (Optional but Recommended): Expose the substrates to a UV-ozone cleaner for 10-15 minutes to remove residual organic contaminants and enhance surface wettability.
-
In-Situ Cleaning (For Vacuum Deposition): After loading the substrates into the deposition chamber, a final cleaning step such as an argon plasma treatment can be performed to remove any adsorbed species from the surface just prior to deposition.[12]
PART 2: Deposition Protocols for this compound Derivatives
The choice of deposition technique is often dictated by the specific derivative's properties (e.g., thermal stability, solubility) and the desired film characteristics.
Thermal Evaporation: For High-Purity, Crystalline Films
Thermal evaporation is a widely used technique for depositing organic materials with high thermal stability, such as this compound.[2][11] The process involves heating the source material in a high-vacuum environment until it sublimes, and the vapor then condenses on a cooler substrate.
Diagram 2: Thermal Evaporation Workflow
Protocol 2: Thermal Evaporation of this compound
-
Source Preparation: Place a suitable amount of this compound powder into a thermal evaporation source (e.g., a quartz or molybdenum boat).
-
Substrate Mounting: Mount the cleaned substrates onto the substrate holder in the deposition chamber.
-
Vacuum Generation: Evacuate the chamber to a base pressure of at least 5 x 10⁻⁶ mbar to minimize the incorporation of oxygen and water, which can degrade organic materials.[11]
-
Substrate Temperature Control: Heat the substrate to the desired temperature. This parameter significantly influences film morphology.[10]
-
Deposition:
-
Slowly increase the current to the evaporation source to raise the temperature of the this compound. A slow temperature ramp is crucial to prevent decomposition of the organic material.[11]
-
Monitor the deposition rate using a quartz crystal microbalance (QCM). A typical deposition rate for perylene derivatives ranges from 0.1 to 10 nm/min.[8][9]
-
Once the desired film thickness is achieved, close the shutter and ramp down the source temperature.
-
-
Cooling and Venting: Allow the substrate and source to cool down before venting the chamber with an inert gas like nitrogen.
Table 1: Influence of Deposition Parameters on Perylene Film Morphology[8][9]
| Deposition Parameter | Low Value | High Value |
| Deposition Rate | Island growth with large, isolated crystallites | Homogeneous film growth |
| Substrate Temperature | Smaller grain size, potentially amorphous | Larger grain size, higher crystallinity |
Solution-Based Deposition: For Rapid Screening and Large-Area Applications
For this compound derivatives that are soluble in common organic solvents, solution-based techniques like spin-coating and drop-casting offer a low-cost and high-throughput method for film deposition.[13][14]
Protocol 3: Spin-Coating of a Soluble this compound Derivative
-
Solution Preparation: Dissolve the this compound derivative in a suitable solvent (e.g., chloroform, chlorobenzene, or N-methyl-2-pyrrolidone[15]) to a desired concentration (e.g., 5-20 mg/mL). Gentle heating or sonication may be required to aid dissolution.
-
Substrate Preparation: Place the cleaned substrate on the spin-coater chuck.
-
Casting: Dispense a small volume of the solution onto the center of the substrate.
-
Spinning:
-
Start the spin-coater. A two-step process is often used: a low-speed spin (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed spin (e.g., 2000-4000 rpm for 30-60 seconds) to achieve the desired film thickness.
-
The final film thickness is primarily determined by the solution concentration and the spin speed.
-
-
Annealing:
-
Transfer the coated substrate to a hotplate in a controlled atmosphere (e.g., a nitrogen-filled glovebox).
-
Anneal the film at a temperature below the material's decomposition temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes). This step helps to remove residual solvent and can improve the film's crystallinity.[2]
-
Diagram 3: Spin-Coating Workflow
PART 3: Characterization of this compound Thin Films
After deposition, it is essential to characterize the thin films to understand their structural, morphological, and optical properties.
-
Atomic Force Microscopy (AFM): Provides information about the surface morphology, roughness, and grain size of the film.[10][16]
-
X-ray Diffraction (XRD): Used to determine the crystallinity and molecular orientation within the film.[10][16]
-
UV-Visible Spectroscopy: Characterizes the optical absorption and transmission properties of the film, from which the optical bandgap can be determined.[17]
-
Photoluminescence (PL) Spectroscopy: Measures the emission properties of the film, which is crucial for applications in OLEDs.
Conclusion
The successful deposition of high-quality thin films of this compound derivatives is a multi-faceted process that requires careful control over numerous experimental parameters. By understanding the principles behind substrate preparation, deposition techniques, and post-deposition processing, researchers can tailor the film properties to meet the demands of advanced organic electronic devices. The protocols outlined in this guide provide a robust starting point for the fabrication of high-performance thin films, paving the way for further innovation in this exciting field.
References
- 1. EP2155741B1 - Selective bromination of perylene diimides and derivatives thereof under mild conditions - Google Patents [patents.google.com]
- 2. lookchem.com [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound | 56752-35-3 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Substrate preparation for thin film deposition: a survey (Conference) | OSTI.GOV [osti.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Influence of the preparation conditions on the morphology of perylene thin films on Si(111) and Si(100) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 11. vaccoat.com [vaccoat.com]
- 12. How Do You Clean Substrate For Thin Film Deposition? Achieve Pristine Surfaces For Superior Film Quality - Kintek Solution [kindle-tech.com]
- 13. Thin Film Processing Method - Part 1 [dracula-technologies.com]
- 14. archive.iqac.puchd.ac.in [archive.iqac.puchd.ac.in]
- 15. All-perylene-derivative for white light emitting diodes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. Influence of deposition parameters on morphology, growth and structure of crystalline and amorphous organic thin films : (the case of perylene and alpha-NPD) - RWTH Publications [publications.rwth-aachen.de]
- 17. Optical Properties of 3,4,9,10-Perylenetetracarboxylic Diimide (PTCDI) Organic Thin Films as a Function of Post-Annealing Temperatures [article.sapub.org]
Troubleshooting & Optimization
Challenges in the regioselective bromination of perylene to 3,9-dibromoperylene
Welcome to the technical support center for the regioselective bromination of perylene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing 3,9-dibromoperylene. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to enhance the success of your experiments.
Introduction to the Challenge
The synthesis of this compound, a key intermediate for advanced materials and functional dyes, presents a significant synthetic hurdle.[1] The electron-rich nature of the perylene core makes it highly susceptible to electrophilic aromatic substitution. However, controlling the reaction to selectively yield the 3,9-disubstituted product is notoriously difficult. The primary challenges lie in preventing the formation of a mixture of regioisomers, primarily the 3,10-dibromo isomer, and avoiding over-bromination which leads to tri- and tetra-brominated byproducts.[2] This guide provides a structured approach to troubleshoot and optimize this delicate reaction.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound. Each problem is followed by a detailed explanation of the potential causes and a step-by-step protocol for resolution.
Problem 1: Low Yield of Dibrominated Product and a Mixture of Mono-, Di-, and Polybrominated Species
Question: My reaction is yielding a complex mixture of brominated perylenes with a low percentage of the desired dibrominated product. How can I improve the selectivity for dibromination?
Answer: This is a classic challenge in perylene chemistry, stemming from the high reactivity of the perylene core. The initial bromination activates the ring, but also deactivates it to a certain extent, making the relative rates of the first, second, and subsequent brominations difficult to control.
Causality and Strategy: The key is to carefully control the stoichiometry of the brominating agent and the reaction time. Using a large excess of the brominating agent will inevitably lead to polybromination. Conversely, insufficient brominating agent or reaction time will result in a significant amount of monobrominated product and unreacted starting material.
Troubleshooting Protocol:
-
Precise Stoichiometry: Carefully control the molar ratio of the brominating agent to perylene. Start with a ratio of 2.0 to 2.2 equivalents of the brominating agent.
-
Controlled Addition: Add the brominating agent dropwise or in small portions over an extended period to maintain a low concentration of the electrophile in the reaction mixture. This minimizes localized areas of high concentration that can lead to over-bromination.
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will allow you to quench the reaction at the optimal time, maximizing the yield of the dibrominated product.
-
Temperature Control: Maintain a consistent and moderate reaction temperature. For many brominations of aromatic compounds, room temperature provides a good balance between reaction rate and selectivity.
Problem 2: Formation of an Inseparable Mixture of 3,9- and 3,10-Dibromoperylene Isomers
Question: My NMR analysis indicates a mixture of 3,9- and 3,10-dibromoperylene. How can I improve the regioselectivity of the reaction?
Answer: The formation of regioisomers is the most significant challenge in this synthesis. The electronic properties of the perylene core lead to comparable reactivity at the 3, 9, and 10 positions. The ratio of these isomers can be influenced by the choice of brominating agent, solvent, and temperature.
Causality and Strategy: The choice of the brominating system can have a profound impact on regioselectivity. Steric hindrance and the nature of the electrophile play a crucial role in determining the site of substitution.
Experimental Approaches to Enhance Regioselectivity:
| Brominating System | Solvent | Temperature (°C) | Expected Outcome | Reference |
| Bromine (Br₂) | Acetic Acid | 50 | Yields a mixture of 3,9- and 3,10-dibromoperylene, with the 3,9-isomer often being the major product. | --INVALID-LINK-- |
| N-Bromosuccinimide (NBS) | N,N-Dimethylformamide (DMF) | 20 | Can offer improved selectivity for the 3,9-isomer due to the bulkier nature of the brominating species. | --INVALID-LINK-- |
Troubleshooting Protocol:
-
Employ N-Bromosuccinimide (NBS): If you are currently using elemental bromine, switching to NBS in DMF can enhance the formation of the 3,9-isomer. The succinimide moiety can introduce steric bulk that favors substitution at the less hindered positions.
-
Solvent Effects: The polarity of the solvent can influence the transition state of the electrophilic attack. Experiment with different solvents, such as chlorinated hydrocarbons (e.g., dichloromethane, chloroform) or nitrobenzene, to observe changes in the isomer ratio.
-
Temperature Optimization: Lowering the reaction temperature can sometimes increase selectivity by favoring the pathway with the lower activation energy, which may lead to a higher proportion of the thermodynamically favored product.
Workflow for Optimizing Regioselectivity:
Caption: A workflow for optimizing the regioselective bromination of perylene.
Problem 3: Difficulty in Purifying this compound from Isomers and Byproducts
Question: I am struggling to isolate pure this compound from the reaction mixture. Column chromatography and recrystallization are not effective. What are my options?
Answer: The poor solubility of perylene and its derivatives, coupled with the similar polarities of the isomers, makes purification a formidable task.[3]
Causality and Strategy: The planar structure of perylene derivatives leads to strong π-π stacking, resulting in low solubility in common organic solvents. The subtle structural differences between the 3,9- and 3,10-isomers make their separation by conventional chromatographic methods challenging.
Purification Strategies:
-
Fractional Crystallization: This technique, though painstaking, can be effective. It relies on small differences in the solubility of the isomers in a particular solvent system.
-
Protocol: Dissolve the crude mixture in a minimal amount of a high-boiling point solvent (e.g., nitrobenzene, trichlorobenzene) at an elevated temperature. Allow the solution to cool slowly. The less soluble isomer may crystallize out first. Multiple recrystallizations are often necessary.
-
-
Derivative Approach for Separation: A more advanced strategy involves converting the perylene starting material into a more soluble derivative, such as a perylene-3,4,9,10-tetracarboxylic acid ester (PTE).[4][5][6][7][8][9]
-
Workflow:
-
Synthesize the tetraester derivative of perylene-3,4,9,10-tetracarboxylic dianhydride. These esters are significantly more soluble than the parent perylene.[4][5][6][7][8][9]
-
Perform the bromination on the PTE. This will still produce a mixture of 1,6- and 1,7-dibromo-PTEs (analogous to 3,10- and this compound).
-
The increased solubility of the brominated PTEs makes their separation by column chromatography or fractional crystallization more feasible.[4][5][6][7][8][9]
-
Once the desired 1,7-dibromo-PTE isomer is isolated, it can be hydrolyzed back to the tetracarboxylic acid and then decarboxylated to yield the pure this compound, although this final step is non-trivial.
-
-
Visualization of the Derivative Approach:
Caption: A comparison of direct bromination versus the derivative approach for synthesizing pure this compound.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of perylene bromination?
A1: The bromination of perylene proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The bromine molecule (or a species derived from a brominating agent like NBS) is polarized by the electron-rich π-system of the perylene core, leading to the formation of a sigma complex (also known as an arenium ion). A base in the reaction mixture then removes a proton from the sp³-hybridized carbon, restoring aromaticity and yielding the brominated perylene. The regioselectivity is determined by the relative stability of the intermediate sigma complexes for attack at different positions.
Q2: Why is the bay region (1, 6, 7, 12 positions) of perylene diimides often targeted for bromination instead of the 3, 9, 10 positions?
A2: For perylene-3,4,9,10-tetracarboxylic diimides (PDIs), the electron-withdrawing nature of the imide groups deactivates the peri positions (2, 5, 8, 11) and the adjacent 3, 4, 9, and 10 positions towards electrophilic attack.[10] This directs the substitution to the more electron-rich "bay" positions (1, 6, 7, and 12).[2][11] In contrast, for the unsubstituted perylene hydrocarbon, the 3, 4, 9, and 10 positions are the most electron-rich and thus the most reactive towards electrophiles.
Q3: Are there any safety precautions I should be aware of when working with brominating agents?
A3: Yes, both elemental bromine and N-Bromosuccinimide are hazardous materials.
-
Bromine (Br₂): is highly corrosive, toxic, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a solution of sodium thiosulfate ready to neutralize any spills.
-
N-Bromosuccinimide (NBS): is a lachrymator and an irritant.[12] It should also be handled in a fume hood with proper PPE. It is important to use freshly opened or purified NBS, as it can decompose over time to release bromine, which can affect the reactivity and stoichiometry of the reaction.[12]
Q4: Can I use other halogenating agents for this reaction?
A4: While bromination is the most common, chlorination can also be performed on the perylene core. However, controlling the regioselectivity of chlorination presents similar, if not greater, challenges. Iodination is typically less vigorous. For most applications requiring a halogenated perylene as a synthetic handle, the bromo-derivatives offer a good balance of reactivity for subsequent cross-coupling reactions.
References
- 1. Buy this compound | 56752-35-3 [smolecule.com]
- 2. EP2155741B1 - Selective bromination of perylene diimides and derivatives thereof under mild conditions - Google Patents [patents.google.com]
- 3. Progress in the synthesis of perylene bisimide dyes - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C8QO01368C [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of regioisomerically pure 1,7-dibromoperylene-3,4,9,10-tetracarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. open.metu.edu.tr [open.metu.edu.tr]
- 7. Collection - Synthesis of Regioisomerically Pure 1,7-Dibromoperylene-3,4,9,10-tetracarboxylic Acid Derivatives - The Journal of Organic Chemistry - Figshare [figshare.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Nitro-Perylenediimide: An Emerging Building Block for the Synthesis of Functional Organic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US20100261901A1 - Selective bromination of perylene diimides and derivatives thereof under mild conditions - Google Patents [patents.google.com]
- 12. lookchem.com [lookchem.com]
Technical Support Center: Synthesis of 3,9-Dibromoperylene
Welcome to the technical support center for the synthesis of 3,9-Dibromoperylene. This guide is designed for researchers, chemists, and materials scientists who are working with this versatile polycyclic aromatic hydrocarbon. This compound is a crucial building block in the development of organic electronics, fluorescent probes, and advanced materials.[1] However, its synthesis can present challenges, particularly concerning yield and regioselectivity.
This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate common experimental hurdles and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for synthesizing this compound?
The most common and direct method is the electrophilic bromination of perylene.[1] This reaction typically involves treating perylene with a brominating agent, such as elemental bromine (Br₂), in a suitable solvent.[2] The reaction's success hinges on carefully controlling the conditions to favor substitution at the 3 and 9 positions of the perylene core.
Q2: Why is achieving high regioselectivity for the 3,9-isomer a primary challenge?
The perylene core has several positions susceptible to electrophilic attack. During bromination, a mixture of mono-, di-, and poly-brominated isomers can form. The 3, 9, 4, and 10 positions are the most reactive. Without precise control, the reaction can yield a mixture of dibrominated regioisomers, such as 3,10-dibromoperylene, alongside the desired 3,9-isomer, making purification difficult and reducing the overall yield of the target molecule.[2][3]
Q3: What are the main byproducts or impurities I should expect?
The primary impurities are unreacted perylene, monobrominated perylene, and other dibromoperylene regioisomers (like 3,10-dibromoperylene). In cases of over-bromination, you may also find tri- or tetra-brominated perylene species. The formation of these byproducts is highly dependent on reaction conditions.[4]
Q4: What is a realistic yield for this synthesis?
Reported yields for the synthesis of this compound can vary significantly. While some literature reports yields as high as 90-94% under optimized conditions, achieving this requires meticulous control over the reaction parameters and efficient purification.[2] Without optimization, yields are often much lower due to the formation of isomeric mixtures.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low overall yield of crude product after workup.
Q: My reaction seems to have failed or given a very low yield. The crude material recovered is minimal. What went wrong?
A: A low crude yield typically points to issues with the fundamental reaction setup or reagent quality. Consider the following causes:
-
Reagent Quality:
-
Perylene: Ensure your starting perylene is pure. Impurities can interfere with the reaction.
-
Bromine: Use a fresh, high-purity source of bromine. Bromine can degrade or become contaminated with water over time, reducing its reactivity.
-
Solvent: The solvent must be anhydrous. The presence of water can react with the brominating agent and affect the electrophilicity of the system. Acetic acid is a common solvent for this reaction.[2]
-
-
Reaction Temperature:
-
The bromination of perylene is temperature-sensitive. A common protocol suggests running the reaction at around 50°C.[2] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. If it's too high, you risk promoting the formation of multiple byproducts and potential degradation.
-
-
Reaction Time:
-
Insufficient reaction time is a common cause of low conversion. A typical duration is around 5 hours.[2] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint, where the consumption of starting material is maximized without significant byproduct formation.
-
Problem 2: Product is a complex mixture of isomers.
Q: My ¹H NMR analysis of the purified product shows multiple sets of aromatic signals, indicating a mixture of dibromoperylene isomers, not pure this compound. How can I improve the regioselectivity?
A: This is the most prevalent challenge in this synthesis. Achieving high regioselectivity for the 3,9-isomer requires precise control over the reaction kinetics and thermodynamics.
-
Causality of Isomer Formation: The 3 and 9 positions (peri-positions) are electronically activated for electrophilic substitution. However, other positions are only slightly less reactive, leading to competitive bromination.
-
Strategies for Improving Selectivity:
-
Rate of Bromine Addition: Add the bromine solution dropwise and slowly to the solution of perylene. A slow addition rate maintains a low concentration of the electrophile (Br₂) in the reaction mixture. This favors substitution at the most reactive sites (3,9) and minimizes the statistical chance of attack at other positions or over-bromination.
-
Solvent Choice: The solvent plays a critical role in stabilizing intermediates and influencing reactivity. Halogenated solvents like dichloromethane or polar solvents like acetic acid are often used.[1][2] Acetic acid has been shown to be effective for this specific transformation.[2] Experimenting with the solvent system can sometimes alter the isomeric ratio.
-
Strict Temperature Control: Maintain a constant and uniform temperature throughout the reaction. Fluctuations can alter the relative rates of formation for different isomers.
-
Problem 3: Difficulty purifying the final product.
Q: I have a mixture of isomers and I'm finding it extremely difficult to isolate the this compound. What are the most effective purification methods?
A: The structural similarity and comparable polarity of perylene isomers make their separation challenging. A multi-step purification strategy is often necessary.
-
1. Recrystallization: This is the most powerful technique for purifying regioisomers of perylene derivatives.[4]
-
Solvent Selection: The key is to find a solvent or solvent system in which the desired 3,9-isomer has slightly different solubility compared to the other isomers, especially at different temperatures. Common solvents for recrystallizing perylene derivatives include toluene, xylene, or chlorobenzene. You may need to perform multiple recrystallizations to achieve high purity.[5]
-
Self-Validation: The melting point of your product is a good indicator of purity. Pure this compound has a reported melting point of 290°C.[2] A broad or depressed melting range suggests the presence of impurities.
-
-
2. Column Chromatography: While challenging due to the low solubility and similar retention factors of the isomers, column chromatography can be effective.
-
Stationary Phase: Use high-quality silica gel.
-
Mobile Phase: A non-polar eluent system, such as a mixture of hexane and dichloromethane or hexane and toluene, is typically required. Start with a very low polarity and increase it gradually. The separation is often tedious and may require large columns and significant solvent volumes.
-
Optimized Experimental Protocol
This protocol is synthesized from established literature procedures to provide a robust starting point for achieving a high yield of this compound.[2]
Materials:
-
Perylene (high purity)
-
Bromine (Br₂)
-
Glacial Acetic Acid (anhydrous)
-
Sodium bisulfite (NaHSO₃) solution (saturated)
-
Deionized Water
-
Toluene for recrystallization
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve perylene in glacial acetic acid.
-
Heating: Heat the mixture to 50°C with stirring until the perylene is fully dissolved.
-
Bromine Addition: Prepare a solution of bromine in glacial acetic acid. Add this solution dropwise to the heated perylene solution over a period of 1-2 hours. Maintain the temperature at 50°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 50°C for an additional 3-4 hours. Monitor the reaction by TLC (e.g., using a 9:1 hexane:dichloromethane eluent).
-
Quenching: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bisulfite to quench any unreacted bromine. The red-brown color of bromine should disappear.
-
Precipitation & Filtration: Pour the reaction mixture into a large volume of deionized water to precipitate the crude product. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Drying: Dry the crude solid in a vacuum oven.
-
Purification: Recrystallize the crude product from a suitable solvent like toluene. You may need to perform this step multiple times. Collect the purified crystals by filtration and dry under vacuum.
Data Summary: Reaction Parameters
| Parameter | Recommended Condition | Rationale / Expected Outcome |
| Solvent | Glacial Acetic Acid | Provides good solubility for perylene and facilitates the electrophilic reaction.[2] |
| Temperature | 50 °C | Balances reaction rate and selectivity. Lower temperatures reduce the rate, while higher temperatures increase byproduct formation.[2] |
| Reaction Time | ~5 hours | Sufficient time for complete conversion of the starting material. Monitor by TLC.[2] |
| Purification | Recrystallization (Toluene) | Effective for separating the desired 3,9-isomer from other regioisomers due to solubility differences.[4][5] |
| Expected Yield | >90% (Optimized) | High yields are achievable with strict adherence to the protocol and effective purification.[2] |
Visual Workflow & Troubleshooting
Synthesis Workflow Diagram This diagram illustrates the general process from starting material to purified product.
References
Separation of 3,9-Dibromoperylene from other dibromoperylene isomers
Welcome to the technical support center for the purification of 3,9-dibromoperylene. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with perylene derivatives. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of separating this compound from its isomers.
Introduction
This compound is a crucial building block in the synthesis of advanced materials for organic electronics, including organic light-emitting diodes (OLEDs) and organic solar cells.[1][2] Its unique electronic and photophysical properties are highly dependent on its isomeric purity.[1] The direct bromination of perylene often yields a mixture of dibrominated isomers, such as 3,9- and 3,10-dibromoperylene, making the isolation of the desired 3,9-isomer a critical and often challenging step.[1][3] This guide provides practical solutions and detailed protocols to achieve high-purity this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the separation of this compound.
Issue 1: Co-elution of Isomers in Column Chromatography
Q: My dibromoperylene isomers are co-eluting on a standard silica gel column. How can I improve the separation?
A: Co-elution is the most common challenge in separating dibromoperylene isomers due to their similar polarities and molecular weights.[4] To enhance resolution, you need to optimize your chromatographic conditions to exploit subtle differences in their molecular structures.
Causality: The separation on silica gel (a polar stationary phase) is based on the interaction of the polar surface with the π-electron system of the perylene core.[4] While the bromine substituents slightly alter the electron distribution, the overall polarity of the isomers remains very similar.
Solutions:
-
Optimize the Mobile Phase (Normal-Phase):
-
Decrease Polarity: For non-polar compounds like dibromoperylenes, start with a non-polar eluent system, such as a mixture of hexane and dichloromethane.[5] To improve separation, gradually decrease the polarity by increasing the proportion of hexane. This will increase the retention time and allow for better resolution between the isomers.
-
Solvent Selectivity: Sometimes, changing one of the solvents in your mobile phase can have a significant impact. For instance, substituting dichloromethane with toluene might alter the π-π interactions between the isomers and the stationary phase, leading to better separation.
-
-
Change the Stationary Phase:
-
High-Purity Silica: Ensure you are using high-purity, fine-mesh (230-400 mesh) silica gel for optimal performance.[4]
-
Alumina: Consider using alumina as an alternative polar stationary phase. It can offer different selectivity compared to silica gel.[4]
-
Reversed-Phase Chromatography: Switching to a reversed-phase system can be highly effective. For aromatic isomers, columns with phenyl or pentafluorophenyl (PFP) ligands are recommended over standard C18 columns. These stationary phases provide enhanced π-π interactions that can effectively differentiate between the isomers.[4]
-
-
Reduce Column Loading: Overloading the column is a frequent cause of poor separation.[5] For a 100 mg mixture of dibromoperylene isomers, a column with a 2 cm diameter packed with 10-15 g of silica gel is a good starting point.[4]
Issue 2: Low Recovery of this compound After Chromatography
Q: I'm losing a significant amount of my product on the column. What could be the cause and how can I prevent it?
A: Low recovery can be attributed to irreversible adsorption onto the stationary phase or degradation of the compound during purification.
Causality: The acidic nature of standard silica gel can sometimes lead to strong, irreversible binding of compounds, especially those with sensitive functional groups or extended π-systems.[4] Perylene derivatives can also be sensitive to light.[4]
Solutions:
-
Deactivate the Stationary Phase:
-
Protect from Light: Dibromoperylenes can be light-sensitive. It is good practice to wrap your column in aluminum foil to prevent photodegradation during the separation process.[4]
-
Check Sample Solubility: Ensure your sample is fully dissolved in the loading solvent before applying it to the column. Incomplete dissolution can lead to precipitation at the top of the column and poor recovery.[4]
Issue 3: Difficulty Achieving High Purity with a Single Method
Q: Even after column chromatography, my this compound is not isomerically pure. What other techniques can I use?
A: For achieving very high purity, a combination of techniques is often necessary. Sequential and repeated recrystallization is a powerful method for purifying dibromoperylene isomers.[3]
Causality: Recrystallization separates compounds based on differences in their solubility in a specific solvent at different temperatures. Isomers often have slight differences in their crystal packing energies, leading to variations in solubility that can be exploited for separation.[6]
Solutions:
-
Fractional Crystallization: This technique takes advantage of the differing solubilities of the isomers.[5]
-
Solvent Selection: The key is to find a solvent that has a significant difference in solubility for the isomers at high and low temperatures. Toluene is a commonly used solvent for the recrystallization of dibromopyrene isomers.[5] Other potential solvents include aromatic hydrocarbons and chlorinated solvents.[1]
-
Procedure: Dissolve the crude mixture in a minimal amount of hot solvent. Allow the solution to cool slowly. The least soluble isomer will crystallize out first. The purity of the crystals and the mother liquor should be monitored by HPLC or ¹H NMR.[5]
-
-
Repetitive Recrystallization: For isomers that are particularly difficult to separate, multiple recrystallization steps may be required.[3][7] After each step, analyze the purity of the solid and the mother liquor to guide the subsequent purification steps.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating dibromoperylene isomers?
The main difficulty arises from their structural similarity. Positional isomers of dibromoperylene have very similar polarities and molecular weights, which leads to them behaving almost identically in many standard chromatographic systems, resulting in co-elution.[4]
Q2: Which is better for separating dibromoperylene isomers: normal-phase or reversed-phase chromatography?
Both methods can be effective, and the choice often depends on the specific mixture and available resources.[4]
-
Normal-Phase Chromatography (NPC): Using a polar stationary phase like silica gel is a common and often successful approach for these non-polar compounds. The separation is driven by interactions between the polar stationary phase and the π-electron system of the aromatic rings.[4]
-
Reversed-Phase Chromatography (RPC): This technique uses a non-polar stationary phase. For aromatic isomers, specialized columns with phenyl or pentafluorophenyl (PFP) ligands are highly recommended over standard C8 or C18 columns. These columns enhance separation through π-π interactions between the stationary phase and the dibromoperylene isomers.[4]
Q3: How can I confirm the identity and purity of my this compound sample?
Several analytical techniques are essential for confirming the structure and assessing the purity of your final product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for distinguishing between isomers. Each isomer will exhibit a unique pattern of signals in the aromatic region of the spectrum.[5] The symmetrical nature of this compound simplifies its ¹H NMR spectrum compared to asymmetrical isomers.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for assessing isomeric purity. An analytical HPLC run on a well-chosen column (e.g., a Phenyl-Hexyl column) can resolve the different isomers and allow for their quantification.[4]
-
Mass Spectrometry (MS): While MS will not distinguish between isomers (as they have the same mass), it is crucial for confirming the molecular weight of your product.
-
Melting Point: Isomerically pure compounds have sharp, defined melting points. A broad melting point range is often indicative of impurities. It has been reported that this compound has a higher melting point than the 3,10-isomer.[3]
Q4: What are the typical reaction conditions for synthesizing this compound?
The synthesis of this compound is typically achieved through the electrophilic bromination of perylene.[1] This reaction often involves treating perylene with bromine in a solvent like carbon tetrachloride or dichloromethane.[1] However, this method usually produces a mixture of isomers, necessitating the purification techniques discussed in this guide.[1][3]
Experimental Protocols
Protocol 1: Gravity-Fed Silica Gel Column Chromatography
This protocol provides a general procedure for the separation of a mixture of dibromoperylene isomers.
-
Column Preparation:
-
Select a glass column of appropriate size (e.g., 2 cm diameter for ~100 mg of sample).[4]
-
Place a small plug of glass wool at the bottom of the column.
-
Add a thin layer (~0.5 cm) of sand.
-
Prepare a slurry of silica gel (230-400 mesh) in hexane (use ~10-15 g of silica for 100 mg of sample).[4]
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Allow the solvent to drain until it is just above the silica bed.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the dibromoperylene isomer mixture in a minimal amount of a suitable solvent like dichloromethane or toluene.[4]
-
Carefully apply the sample solution to the top of the column using a pipette.
-
-
Elution:
-
Begin elution with a non-polar mobile phase (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., dichloromethane or toluene) in small increments.
-
Collect fractions and monitor their composition using thin-layer chromatography (TLC) or analytical HPLC.
-
-
Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Analytical Reversed-Phase HPLC
This protocol outlines a method for the analytical separation of dibromoperylene isomers using HPLC.
-
System Preparation:
-
Install a Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm) into the HPLC system.[4]
-
Prepare the mobile phase: Solvent A (Water) and Solvent B (Acetonitrile). Degas both solvents.[4]
-
Purge the HPLC pumps.
-
Equilibrate the column with the initial mobile phase composition (e.g., 80% Acetonitrile, 20% Water) at a flow rate of 1.0 mL/min until a stable baseline is achieved.[4]
-
-
Sample Preparation:
-
Chromatographic Run:
-
Set the UV detector to a wavelength of 254 nm.[4]
-
Inject 10 µL of the prepared sample.[4]
-
Run a gradient program to resolve the isomers. An example gradient could be:
-
0-5 min: 80% Acetonitrile
-
5-25 min: Linear gradient from 80% to 95% Acetonitrile
-
25-30 min: Hold at 95% Acetonitrile[4]
-
-
After each run, re-equilibrate the column to the initial conditions.
-
Data Presentation
Table 1: Illustrative Normal-Phase HPLC Separation of Dibromoperylene Isomers
| Isomer | Retention Time (min) | Peak Area (%) |
| 3,10-Dibromoperylene | 12.5 | 48.2 |
| This compound | 14.8 | 51.8 |
Conditions: Silica gel column (4.6 x 250 mm, 5 µm), Mobile Phase: Hexane/Dichloromethane (95:5), Flow Rate: 1.0 mL/min, Detection: UV at 254 nm. This data is for illustrative purposes.
Table 2: Illustrative Reversed-Phase HPLC Separation of Dibromoperylene Isomers
| Isomer | Retention Time (min) | Peak Area (%) |
| This compound | 20.1 | 51.5 |
| 3,10-Dibromoperylene | 21.7 | 48.5 |
Conditions: Phenyl-Hexyl column (4.6 x 150 mm, 5 µm), Mobile Phase: Acetonitrile/Water gradient, Flow Rate: 1.0 mL/min, Detection: UV at 254 nm. This data is for illustrative purposes.
Visualizations
Experimental Workflow for Purification
Caption: Workflow for the separation and purification of this compound.
References
- 1. Buy this compound | 56752-35-3 [smolecule.com]
- 2. upbio.lookchem.com [upbio.lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. EP2155741B1 - Selective bromination of perylene diimides and derivatives thereof under mild conditions - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Solubility of 3,9-Dibromoperylene for Solution Processing
Welcome to the technical support guide for 3,9-Dibromoperylene. This resource is designed for researchers, chemists, and materials scientists who are leveraging the unique optoelectronic properties of this versatile perylene derivative. The primary challenge in working with this compound is its inherent low solubility, which complicates its use in solution-based processing for applications in organic electronics, photovoltaics, and sensing.[1][2]
This guide provides a structured approach to overcoming these solubility challenges, offering a combination of frequently asked questions for quick reference, in-depth troubleshooting for common experimental hurdles, and validated protocols for enhancing solubility.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions researchers face when working with this compound.
Q1: Why is this compound so poorly soluble in common organic solvents?
The low solubility of this compound stems from the molecular structure of its perylene core. The perylene framework is a large, flat, and rigid aromatic system. This planarity promotes strong intermolecular π-π stacking interactions, causing the molecules to self-aggregate into stable, ordered structures that are difficult for solvent molecules to break apart.[3][4] This strong tendency to aggregate is the primary reason for its poor solubility in most common solvents.[3]
Q2: What are the main strategies to improve the solubility of this compound?
There are three primary strategies, which can be used independently or in combination:
-
Chemical Functionalization: This is the most effective method. By synthetically attaching other chemical groups (substituents) to the perylene core, specifically at the 3 and 9 bromine positions, you can fundamentally alter its intermolecular interactions.[1]
-
Solvent Optimization: Systematically screening a range of solvents and co-solvent mixtures can identify a system that better interacts with the molecule.
-
Temperature Control: Increasing the temperature of the solution can often increase the solubility limit of a compound, although this effect may be reversible upon cooling.
Q3: Which solvents are a good starting point for attempting to dissolve this compound and its derivatives?
For perylene-based compounds, the best starting points are typically:
-
Chlorinated Solvents: Chloroform, dichloromethane, and chlorobenzene are often effective due to their ability to interact with the aromatic system.[1]
-
Aromatic Hydrocarbons: Toluene, xylene, and mesitylene can also be effective, particularly at elevated temperatures.
-
High-Boiling Point Polar Aprotic Solvents: For certain derivatives, solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) might be useful, but care must be taken as they can be difficult to remove.
Q4: How exactly does chemical functionalization enhance solubility?
Functionalization works by disrupting the π-π stacking that causes aggregation. Attaching bulky or sterically demanding groups at the 3 and 9 positions forces a twist in the perylene backbone.[4][5] This distortion increases the distance between adjacent molecules, weakening the stacking interactions and allowing solvent molecules to intercalate and dissolve the compound more effectively.[3][5]
Q5: Will functionalizing the 3,9-positions alter the electronic and photophysical properties of the molecule?
Yes, and this is a critical consideration. Functionalization at the bay positions (like the 3 and 9 positions) directly impacts the electronic density of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[5] This allows for the fine-tuning of the molecule's absorption/emission wavelengths, fluorescence quantum yield, and redox potentials, which can be a significant advantage in designing materials for specific applications.[3]
Section 2: Troubleshooting Guide for Common Experimental Issues
This guide provides a systematic approach to resolving common problems encountered during the solution processing of this compound and its derivatives.
Workflow for Troubleshooting Solubility Issues
References
- 1. Buy this compound | 56752-35-3 [smolecule.com]
- 2. lookchem.com [lookchem.com]
- 3. Recent Advances in Applications of Fluorescent Perylenediimide and Perylenemonoimide Dyes in Bioimaging, Photothermal and Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of Perylene-Based Non-Fullerene Acceptors through Bay-Functionalization Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability and Lifetime of OLEDs with 3,9-Dibromoperylene Derivatives
Welcome to the technical support center for researchers and scientists working on the cutting edge of Organic Light-Emitting Diode (OLED) technology. This guide is specifically designed to address the unique challenges and opportunities presented by 3,9-Dibromoperylene derivatives in emissive layers. Our goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and innovate confidently.
Section 1: Material Integrity - The Foundation of Performance
The journey to a high-performance, long-lasting OLED begins long before device fabrication. The chemical purity and handling of your this compound derivative are paramount. Impurities, even at parts-per-million (ppm) levels, can introduce charge traps or non-radiative recombination centers, which are detrimental to both efficiency and operational stability.[1][2]
Q1: My device shows low efficiency and rapid degradation, even with a well-established device architecture. Could the starting material be the issue?
A1: Absolutely. This is a classic symptom of material impurity. Here’s a breakdown of the causality and a validation workflow:
-
The "Why": Perylene derivatives are synthesized through multi-step processes, including bromination and subsequent cross-coupling reactions.[3][4] Potential impurities include unreacted starting materials, residual catalysts (like palladium), and isomeric byproducts. These impurities can have lower triplet energies than your emitter, acting as quenching sites that kill luminescence. They can also trap charge carriers, leading to an imbalance of electrons and holes in the emissive layer and increasing the required driving voltage.[1]
-
Troubleshooting Protocol:
-
Purity Verification: Do not solely rely on the supplier's specification sheet. It is best practice to independently verify the purity of a new batch. High-Performance Liquid Chromatography (HPLC) is suitable for checking for organic impurities, while Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can detect trace metals.
-
Sublimation for Purification: For vacuum-deposited OLEDs, temperature-gradient sublimation is the gold standard for purification. This process separates molecules based on their sublimation temperatures, effectively removing less volatile impurities.
-
Control Experiment: Fabricate a device using a small amount of the material purified via sublimation and compare its performance directly against a device made with the as-received material. A significant improvement in efficiency and lifetime (LT50) validates that material purity was the root cause.
-
Q2: How should I handle and store this compound derivatives to prevent degradation before they even enter the vacuum chamber?
A2: Organic semiconductors can be sensitive to ambient conditions. Proper handling is crucial.
-
Storage: Always store materials in a dark, inert environment, such as a nitrogen-filled glovebox or a vacuum desiccator. Oxygen and moisture are the primary external factors that can lead to the degradation of organic layers in an OLED.[5] Exposure to UV light can also induce photochemical reactions, altering the molecular structure.
-
Handling: Use dedicated, scrupulously clean tools (spatulas, weigh boats) for each material to prevent cross-contamination. When loading materials into a thermal evaporation source (crucible), ensure the glovebox environment is pristine.
Section 2: Device Fabrication and Architecture
The way an OLED is constructed directly impacts its stability. The choice of adjacent layers, their thicknesses, and the deposition conditions all play a critical role in managing charge carriers and excitons to maximize light output and minimize degradation.
Q3: I'm observing a high turn-on voltage and poor color purity. How can I optimize my device architecture?
A3: This often points to imbalanced charge injection/transport or exciton leakage. Let's look at the host-guest system and transport layers.
-
The "Why" of the Host Material: this compound derivatives are typically used as a "guest" emitter doped into a "host" material. The host material has several critical functions: it separates emitter molecules to prevent aggregation-caused quenching, it transports charge carriers, and it confines excitons to the emitter molecule.[6][7] For efficient energy transfer, the host must have a higher triplet energy (T1) than the perylene guest. If the host's T1 is lower, it can quench the excitons from the guest, leading to efficiency loss.
-
Troubleshooting and Optimization Workflow:
-
Host Selection: Verify that your chosen host material has a triplet energy at least 0.2 eV higher than your this compound derivative. Anthracene and carbazole-based hosts are common choices for blue and green emitters.[8]
-
Doping Concentration: The doping concentration is critical. Too low, and you won't have enough emission sites. Too high, and you'll suffer from aggregation and concentration quenching. Start with a range of concentrations (e.g., 2%, 5%, 10% by weight) to find the optimal balance.
-
Transport Layer Optimization: A high turn-on voltage can be caused by a large energy barrier for charge injection. Ensure your Hole Transport Layer (HTL) and Electron Transport Layer (ETL) have HOMO and LUMO levels, respectively, that are well-aligned with the adjacent electrode and the emissive layer. Introducing thin injection interlayers can often smooth these transitions.[9]
-
Exciton Blocking Layers (EBLs): To improve color purity and efficiency, ensure excitons are confined to the emissive layer. An EBL placed between the EML and HTL can prevent excitons from diffusing into the HTL and decaying non-radiatively. The EBL must have a high triplet energy and a wide bandgap.[10]
-
Diagram: Optimized OLED Device Architecture
This diagram illustrates a typical multilayer structure designed for high efficiency and stability, incorporating the principles discussed above.
Caption: A multilayer OLED stack designed for stability.
Section 3: Troubleshooting Device Degradation
Even with pristine materials and an optimized architecture, OLEDs will degrade over time. Understanding the mechanisms allows for targeted solutions. The stability of blue-emitting devices is a particularly significant challenge in the field.[11][12][13][14]
Q4: My devices show "dark spots" that grow over time, leading to premature failure. What causes this and how can I prevent it?
A4: The appearance and growth of dark spots is a hallmark of extrinsic degradation caused by the ingress of atmospheric moisture and oxygen.[5]
-
Causality: Water and oxygen can penetrate the device, typically through pinhole defects in the encapsulation or around the edges of the device.[5][15] Once inside, they react with the reactive cathode metal (like calcium or lithium fluoride/aluminum) and degrade the organic materials, creating non-emissive areas that appear as dark spots.
-
Solution: Encapsulation: This is the most critical step for ensuring a long operational lifetime. The required water vapor transmission rate (WVTR) for OLEDs is incredibly low, on the order of 10⁻⁶ g/m²/day.[5][16]
-
Glass Lid Encapsulation: For lab-scale devices, sealing a glass lid over the device using a UV-curable epoxy resin in an inert atmosphere is a common and effective method. A desiccant or getter is often placed inside the cavity to absorb any residual moisture.[17]
-
Thin-Film Encapsulation (TFE): For flexible devices or advanced applications, TFE is the preferred method. This involves depositing alternating layers of inorganic (e.g., Al₂O₃, SiNₓ) and organic materials directly onto the device.[5][15][18] The inorganic layers act as dense moisture barriers, while the organic layers planarize the surface and decouple defects between successive barrier layers.[15][18] Atomic Layer Deposition (ALD) is an advanced technique that provides highly conformal, pinhole-free inorganic barrier layers.[5][15]
-
Q5: My device efficiency fades steadily during operation, even without the appearance of dark spots. What intrinsic degradation mechanisms are at play?
A5: This points to intrinsic degradation, where the organic materials themselves undergo chemical or morphological changes.
-
Causality:
-
Photochemical Decomposition: The high-energy excitons, particularly in blue and green emitters, can be energetic enough to break chemical bonds within the host or guest molecules over millions of recombination events.[12]
-
Exciton-Polaron Annihilation: An exciton can interact with a charge carrier (a polaron), leading to a non-radiative decay that can also damage the molecule. This is more prevalent at high brightness (high current density).[10]
-
Joule Heating: The resistance of the organic layers leads to heat generation during operation.[19] This thermal stress can cause crystallization or morphological changes in the thin films, disrupting charge transport pathways and reducing efficiency.[19]
-
-
Mitigation Strategies:
-
Molecular Design: Employing more robust molecular structures can enhance stability. For instance, deuteration (replacing C-H bonds with more stable C-D bonds) at specific molecular sites has been shown to significantly improve the operational lifetime of blue OLEDs by suppressing vibrational degradation pathways.[20][21][22]
-
Managing the Recombination Zone: A key strategy is to design the device architecture to create a wide recombination zone within the center of the emissive layer. This reduces the local exciton density and keeps excitons away from the sensitive EML/transport layer interfaces, where degradation is often accelerated.[10]
-
Thermal Management: For high-brightness applications, ensuring a good thermal path to dissipate heat away from the device is crucial. This can involve using thermally conductive substrates or heat sinks.[19]
-
Diagram: OLED Degradation and Mitigation Workflow
This workflow helps diagnose and address common degradation pathways.
Caption: A troubleshooting guide for OLED degradation.
Section 4: Data Summary and Key Parameters
For successful experimentation, it is helpful to have reference data. The table below summarizes typical photophysical properties for a generic this compound derivative emitter and target device metrics.
| Parameter | Typical Value / Target | Significance |
| Material Properties | ||
| Photoluminescence Quantum Yield (PLQY) | > 80% (in host) | A high PLQY is essential for high internal quantum efficiency.[23] |
| Emission Peak (λₘₐₓ) | 450-550 nm | Determines the color of the emitted light (blue to green range).[23] |
| Triplet Energy (T₁) | 2.4 - 2.8 eV | Must be lower than the host's T₁ for effective exciton confinement. |
| Purity | > 99.5% (sublimed) | Minimizes charge traps and quenching sites.[1] |
| Device Performance Targets | ||
| External Quantum Efficiency (EQE) | > 10% | Overall device efficiency (photons out per electron in).[24][25] |
| Turn-on Voltage (at 1 cd/m²) | < 4.0 V | Low voltage indicates efficient charge injection and low power consumption. |
| CIE Coordinates (x, y) | e.g., (0.15, 0.25) for sky blue | Defines the color purity according to the CIE 1931 color space. |
| Operational Lifetime (LT₅₀ @ 1000 cd/m²) | > 1000 hours | A key metric for commercial viability, indicating device stability.[19][25] |
| Water Vapor Transmission Rate (WVTR) | < 10⁻⁶ g/m²/day | The required barrier performance of the encapsulation.[5][16] |
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. EP2155741B1 - Selective bromination of perylene diimides and derivatives thereof under mild conditions - Google Patents [patents.google.com]
- 5. Efficient multi-barrier thin film encapsulation of OLED using alternating Al2O3 and polymer layers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Blue Problem: OLED Stability and Degradation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chinesechemsoc.org [chinesechemsoc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Optimizing Encapsulation Layers for OLED Device Durability [eureka.patsnap.com]
- 16. Encapsulation Technology That Can Greatly Increase OLED Lifetime Unveiled [en.ubiresearchnet.com]
- 17. Thin-Film Encapsulation for OLEDs and Its Advances: Toward Engineering [mdpi.com]
- 18. Multi-layer encapsulation structures for stable bottom- and top-emitting white OLED devices - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Approaches for Long Lifetime Organic Light Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Enhancing operational stability of OLEDs based on subatomic modified thermally activated delayed fluorescence compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. New perylene diimide derivatives: stable red emission, adjustable property from ACQ to AIE, and good device performance with an EQE value of 4.93 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Exceptionally high brightness and long lifetime of efficient blue OLEDs for programmable active-matrix display - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of purification techniques for high-purity 3,9-Dibromoperylene
Welcome to the technical support center for the refinement of purification techniques for high-purity 3,9-Dibromoperylene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this critical building block in its purest form.
Introduction
This compound is a key intermediate in the synthesis of advanced materials, including organic semiconductors, fluorescent probes, and pigments for organic light-emitting diodes (OLEDs).[1] Its utility is directly linked to its purity, as even minor impurities can significantly impact the performance and characteristics of the final products. The primary challenges in obtaining high-purity this compound often stem from the electrophilic bromination of perylene, which can lead to the formation of regioisomers and other side products.[1] This guide provides a comprehensive resource to navigate these purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The most common impurities include unreacted perylene, monobromoperylene, and other dibromoperylene regioisomers such as 1,7- and 3,10-dibromoperylene.[1] Additionally, over-bromination can lead to tri- or tetra-brominated perylenes. Residual solvents from the synthesis and workup are also common.
Q2: My purified this compound has a persistent yellow or brownish tint. What could be the cause?
A2: A persistent color can be due to trace amounts of highly colored impurities, which may not be easily detectable by TLC. These could be oxidation byproducts or residual palladium catalyst if a cross-coupling reaction was performed. In some cases, seemingly insignificant amounts of metallic impurities can cause noticeable coloration.
Q3: What is the best general approach to purify crude this compound?
A3: A multi-step approach is often most effective. Start with a recrystallization to remove the bulk of the impurities. If regioisomers or other closely related impurities remain, column chromatography is typically necessary for fine purification.
Q4: How can I assess the purity of my final this compound product?
A4: A combination of techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative ¹H NMR (qNMR), is a powerful tool for determining absolute purity and identifying residual solvents.[2][3][4][5] Thin-Layer Chromatography (TLC) is useful for routine monitoring of fractions during column chromatography.
Troubleshooting Guide
Recrystallization Issues
| Problem | Potential Cause(s) | Solutions & Rationale |
| Low Recovery of Product | The solvent is too effective, even at low temperatures. Too much solvent was used. The cooling process was too rapid. | Solvent Screening: Test different solvents. The ideal solvent will dissolve the compound when hot but have poor solubility at room temperature.[1] Common solvents for perylene derivatives include aromatic hydrocarbons (e.g., toluene, xylene) and chlorinated solvents (e.g., chlorobenzene).[1] Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[6] Slow Cooling: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. This promotes the formation of larger, purer crystals.[6] |
| Product "Oils Out" Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the compound-impurity mixture. The presence of significant impurities is depressing the melting point. | Use a Lower-Boiling Solvent: Select a solvent with a boiling point below the expected melting point of your compound. Trituration: Attempt to induce crystallization by triturating the oil with a poor solvent. Pre-Purification: If oiling out persists, consider a preliminary purification by column chromatography to remove the bulk of impurities before recrystallization. |
| No Crystals Form Upon Cooling | The solution is not sufficiently saturated. | Induce Crystallization: Scratch the inside of the flask at the solvent-air interface with a glass rod or add a seed crystal of pure this compound. Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration and then allow it to cool again. |
Column Chromatography Challenges
| Problem | Potential Cause(s) | Solutions & Rationale |
| Poor or No Separation of Isomers | The stationary phase lacks sufficient selectivity. The mobile phase is either too polar or not polar enough. The column is overloaded with the sample. | Stationary Phase Selection: For separating non-polar aromatic isomers like dibromoperylenes, high-purity silica gel is a common choice. Alumina may offer different selectivity.[7] For reversed-phase HPLC, phenyl or pentafluorophenyl (PFP) columns are recommended as they provide π-π interactions that can enhance separation.[7] Mobile Phase Optimization: For normal-phase chromatography on silica, a non-polar solvent system like hexane with a small amount of a more polar solvent like dichloromethane is a good starting point (e.g., 99:1 hexane:dichloromethane).[7] A shallow gradient of increasing polarity can improve resolution.[1] Reduce Sample Load: A general rule of thumb is to use a silica gel to crude product weight ratio of at least 50:1. |
| Streaking of Bands on the Column | The sample was not fully dissolved before loading. The initial solvent band was too wide. | Ensure Complete Dissolution: Dissolve the sample in a minimal amount of a solvent in which it is highly soluble, such as dichloromethane or toluene, before loading.[7] Concentrated Loading: Apply the sample to the column in as narrow a band as possible. |
| Product Does Not Elute from the Column | The eluent is not polar enough. The compound is irreversibly adsorbing to the stationary phase. | Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. Change Stationary Phase: If irreversible adsorption is suspected on silica gel (which is slightly acidic), consider using neutral alumina. |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., toluene, xylene, chlorobenzene) at room temperature and upon heating. The ideal solvent will show poor solubility at room temperature and high solubility when hot.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography for Isomer Separation
-
Column Preparation:
-
Select a glass column of appropriate size (for 100 mg of crude material, a 2 cm diameter column is suitable).[7]
-
Place a small plug of glass wool at the bottom of the column.[7]
-
Add a thin layer (approx. 0.5 cm) of sand.[7]
-
Prepare a slurry of silica gel (230-400 mesh) in hexane. For 100 mg of sample, use approximately 10-15 g of silica gel.[7]
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.[7]
-
Allow the solvent to drain until it is just above the silica bed, then add another thin layer of sand on top.[7]
-
-
Sample Loading:
-
Elution and Fraction Collection:
-
Compound Isolation:
-
Combine the fractions containing the pure this compound as determined by TLC.
-
Remove the solvent using a rotary evaporator to obtain the purified product.[7]
-
Purity Analysis
High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. For better isomer separation, a Phenyl-Hexyl or PFP column is recommended.[7]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.[7]
-
Detection: UV detection at a wavelength where perylene derivatives absorb strongly (e.g., 254 nm or a wavelength maximum from a UV-Vis spectrum).
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-20 µg/mL) in the initial mobile phase composition.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The aromatic region of the ¹H NMR spectrum is characteristic of the perylene core and can be used to identify isomers and other impurities. For pure this compound, the spectrum will show a specific pattern of doublets and singlets corresponding to the protons on the aromatic core.
-
Quantitative ¹H NMR (qNMR): This technique can be used to determine the absolute purity of the sample by integrating the signals of the analyte against a certified internal standard of known concentration.[2][4][5]
Safety Precautions
-
Handling: this compound is a chemical compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Inhalation: Avoid inhaling dust. Work in a well-ventilated area or a fume hood.[8][9]
-
Skin and Eye Contact: The compound may cause skin and eye irritation. In case of contact, rinse thoroughly with water.[8][9]
-
Disposal: Dispose of chemical waste according to your institution's guidelines.
Visualizations
Workflow for Purification of this compound
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Isomer Separation
Caption: Troubleshooting decision tree for poor isomer separation.
References
- 1. Buy this compound | 56752-35-3 [smolecule.com]
- 2. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. amherst.edu [amherst.edu]
- 7. benchchem.com [benchchem.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
Technical Support Center: Morphology Control of 3,9-Dibromoperylene Thin Films
Welcome to the technical support center for 3,9-Dibromoperylene (DBP) thin film fabrication. This guide is designed for researchers, scientists, and professionals in drug development and organic electronics who are working with DBP and aiming to achieve precise control over thin film morphology. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the control of this compound thin film morphology.
Q1: What are the primary factors influencing the morphology of this compound thin films?
A1: The morphology of this compound (DBP) thin films is primarily dictated by a combination of deposition parameters, substrate properties, and post-deposition treatments. Key factors include:
-
Deposition Technique: The method of deposition, such as physical vapor deposition (PVD) or solution-based techniques like spin-coating, significantly impacts the initial film formation. PVD methods like thermal evaporation are common for small molecules like DBP.[1][2][3]
-
Substrate Temperature: The temperature of the substrate during deposition influences the surface mobility of DBP molecules, affecting nucleation, grain growth, and overall crystallinity.[4]
-
Deposition Rate: The rate at which DBP is deposited onto the substrate can alter the balance between nucleation and growth, thereby influencing grain size and film continuity.
-
Substrate Surface Chemistry and Topography: The chemical nature (hydrophilic vs. hydrophobic) and roughness of the substrate surface play a crucial role in the initial stages of film growth and molecular orientation.[4][5]
-
Post-Deposition Annealing: Thermal annealing and solvent vapor annealing are critical post-processing steps that can be used to modify the film morphology, improve crystalline order, and reduce defects.[6][7][8]
Q2: How does the choice of substrate affect the resulting DBP thin film morphology?
A2: The substrate serves as the template for thin film growth, and its properties are critical in determining the final morphology.[9]
-
Surface Energy: Substrates with different surface energies can promote different growth modes. For instance, a high surface energy substrate might promote layer-by-layer growth, while a low surface energy substrate could lead to island formation.
-
Chemical Interactions: Specific chemical interactions between the DBP molecules and the substrate can induce preferential molecular orientations. For example, substrates functionalized with self-assembled monolayers (SAMs) can be used to control the orientation of the perylene core.[10]
-
Lattice Mismatch: For crystalline substrates, the degree of lattice mismatch between the substrate and the DBP crystal structure can influence the epitaxial growth and strain within the film.
-
Surface Roughness: A smoother substrate generally leads to more uniform and ordered films, while a rougher surface can introduce defects and disrupt long-range crystalline order.
Q3: What is the purpose of thermal annealing, and how does it impact DBP thin films?
A3: Thermal annealing is a post-deposition process where the thin film is heated to a specific temperature for a certain duration. This process provides thermal energy to the molecules, allowing them to rearrange and achieve a more thermodynamically stable state.[7][8] For DBP thin films, thermal annealing can lead to:
-
Increased Crystallinity: The added thermal energy facilitates the transition from an amorphous or poorly ordered state to a more crystalline structure.
-
Grain Growth: Smaller crystalline grains can merge to form larger ones, reducing the number of grain boundaries, which are often detrimental to charge transport.
-
Defect Reduction: Annealing can help in the removal of voids and other structural defects within the film.
-
Phase Transitions: In some organic materials, thermal annealing can induce transitions between different polymorphic phases, each with distinct optical and electronic properties.[11]
Q4: What is solvent vapor annealing and what are its advantages over thermal annealing for DBP films?
A4: Solvent vapor annealing (SVA) is a technique where the thin film is exposed to a controlled atmosphere of a specific solvent vapor.[6][12][13] The solvent molecules plasticize the film, increasing molecular mobility and allowing for structural rearrangement at or near room temperature.[14]
Advantages over thermal annealing include:
-
Lower Processing Temperatures: SVA can be performed at much lower temperatures than thermal annealing, making it suitable for temperature-sensitive substrates and multi-layer device fabrication.[12]
-
Enhanced Molecular Mobility: The solvent vapor can induce a greater degree of molecular mobility compared to thermal energy alone, potentially leading to higher degrees of crystallinity.[14]
-
Morphology Tuning: By carefully selecting the solvent, one can selectively swell certain domains in a multi-component film or induce specific molecular packing arrangements.[15]
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the fabrication of this compound thin films.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Film Adhesion | - Substrate surface contamination.- Incompatible surface energies between the substrate and DBP.- Insufficient substrate temperature during deposition. | - Thoroughly clean the substrate using a standard cleaning procedure (e.g., sonication in solvents, UV-ozone treatment).- Modify the substrate surface with a suitable adhesion layer or self-assembled monolayer (SAM).- Optimize the substrate temperature to promote better initial layer formation. |
| High Surface Roughness / Discontinuous Film | - High deposition rate.- Low substrate temperature.- Inappropriate choice of solvent for solution-based deposition. | - Decrease the deposition rate to allow more time for molecular arrangement on the surface.- Increase the substrate temperature to enhance surface diffusion of molecules.- For solution deposition, choose a solvent with a slower evaporation rate to allow for more ordered film formation. |
| Low Crystallinity | - Deposition on a cold substrate.- Film is in an as-deposited, amorphous state.- Insufficient annealing time or temperature. | - Increase the substrate temperature during deposition.- Implement a post-deposition thermal annealing step. Start with a temperature below the material's decomposition point and optimize the annealing time.- Utilize solvent vapor annealing to enhance molecular rearrangement at lower temperatures.[6] |
| Inconsistent Film Morphology Across Samples | - Fluctuations in deposition parameters (rate, temperature).- Inconsistent substrate cleaning procedures.- Variations in the annealing environment. | - Ensure stable and reproducible control over all deposition parameters.- Standardize the substrate cleaning protocol.- Use a dedicated and well-controlled annealing chamber to ensure a consistent thermal or solvent vapor environment. |
| Presence of Pinholes or Voids | - Particulate contamination on the substrate or in the deposition source.- Outgassing from the substrate or chamber walls during deposition.- Film dewetting from the substrate. | - Work in a cleanroom environment and ensure the purity of the source material and the cleanliness of the deposition chamber.- Thoroughly degas the substrate and chamber before deposition.- Improve adhesion by modifying the substrate surface or optimizing deposition conditions. |
Section 3: Experimental Protocols
Here we provide detailed step-by-step methodologies for key experimental workflows.
Protocol 1: Thermal Evaporation of this compound
Objective: To deposit a uniform thin film of DBP using physical vapor deposition.
Materials and Equipment:
-
High-purity this compound powder
-
Substrates (e.g., Si/SiO2, glass, ITO-coated glass)
-
High-vacuum thermal evaporation system
-
Quartz crystal microbalance (QCM) for thickness monitoring
-
Substrate heater and temperature controller
Procedure:
-
Substrate Preparation: Clean the substrates meticulously. A typical procedure for Si/SiO2 involves sequential sonication in acetone, isopropanol, and deionized water, followed by drying with nitrogen gas and a final UV-ozone treatment for 15 minutes to remove organic residues.
-
Source Preparation: Load the DBP powder into a clean effusion cell (e.g., a tantalum or quartz crucible).
-
System Pump-down: Mount the substrates onto the substrate holder and load them into the evaporation chamber. Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.
-
Deposition:
-
Heat the substrate to the desired temperature (e.g., room temperature, 50 °C, 100 °C).
-
Slowly heat the effusion cell until the DBP starts to sublimate.
-
Monitor the deposition rate using the QCM. A typical rate for organic semiconductors is 0.1-1 Å/s.
-
Once the desired thickness is achieved, close the shutter and cool down the effusion cell.
-
-
Cooling and Venting: Allow the substrates to cool to room temperature under vacuum before venting the chamber with an inert gas like nitrogen.
Protocol 2: Post-Deposition Thermal Annealing
Objective: To improve the crystallinity and morphology of the as-deposited DBP film.
Materials and Equipment:
-
DBP thin film on a substrate
-
Tube furnace or hot plate in a controlled environment (e.g., glovebox)
-
Temperature controller
Procedure:
-
Environment Control: Place the DBP thin film sample into a nitrogen-filled glovebox or a tube furnace that can be purged with an inert gas to prevent oxidation.
-
Heating:
-
Set the desired annealing temperature (e.g., 100 °C, 150 °C, 200 °C). The optimal temperature should be determined experimentally and must be below the material's decomposition temperature.
-
Ramp up the temperature at a controlled rate (e.g., 5-10 °C/min).
-
-
Annealing: Hold the sample at the set temperature for the desired duration (e.g., 30 minutes, 1 hour, 2 hours).
-
Cooling: After the annealing period, cool the sample down to room temperature slowly (e.g., 5-10 °C/min) to prevent thermal shock and the formation of defects.
-
Characterization: Analyze the film morphology and structure using techniques like Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD).
Section 4: Visualizing Experimental Workflows
Diagrams created using Graphviz to illustrate key processes.
Caption: Workflow for DBP thin film fabrication and characterization.
Caption: Key factors influencing DBP thin film morphology.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Solvent vapor annealing of an insoluble molecular semiconductor - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pure.mpg.de [pure.mpg.de]
- 9. Investigation of Open Air Stability of CsPbBr3 Thin-Film Growth on Different Substrates [mdpi.com]
- 10. Controlling film morphology in conjugated polymer:fullerene blends with surface patterning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optical Properties of 3,4,9,10-Perylenetetracarboxylic Diimide (PTCDI) Organic Thin Films as a Function of Post-Annealing Temperatures [article.sapub.org]
- 12. Temperature-Controlled Solvent Vapor Annealing of Thin Block Copolymer Films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Perpendicular Structure Formation of Block Copolymer Thin Films during Thermal Solvent Vapor Annealing: Solvent and Thickness Effects [mdpi.com]
- 15. Solvent Vapor Annealing for Controlled Pore Expansion of Block Copolymer-Assembled Inorganic Mesoporous Films - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparison of the photophysical properties of 3,9-Dibromoperylene and unsubstituted perylene
In the realm of organic electronics, molecular sensing, and photovoltaics, perylene and its derivatives stand out as a cornerstone class of polycyclic aromatic hydrocarbons (PAHs).[1] Their rigid, planar structure and extensive π-conjugated system endow them with exceptional thermal and photochemical stability, strong absorption in the visible spectrum, and high fluorescence quantum yields.[2] However, the strategic functionalization of the perylene core can profoundly alter its electronic and photophysical characteristics, tailoring it for specific high-performance applications.
This guide provides an in-depth comparison of the photophysical properties of unsubstituted perylene and its synthetically crucial derivative, 3,9-dibromoperylene. By examining their absorption and emission characteristics, fluorescence quantum efficiency, and excited-state dynamics, we will elucidate the fundamental impact of halogenation on the perylene chromophore. This analysis is critical for researchers and developers selecting materials for applications ranging from organic light-emitting diodes (OLEDs) to advanced fluorescence probes.[3][4]
Molecular Structures at a Glance
The key structural difference is the substitution of two hydrogen atoms on the perylene core with bromine atoms at the 3 and 9 peri positions. As we will explore, these heavy atoms play a decisive role in the de-excitation pathways of the molecule.
Comparative Analysis of Photophysical Properties
The interaction of a molecule with light is governed by its unique electronic structure. Here, we dissect the key photophysical parameters for both molecules.
UV-Visible Absorption Spectroscopy
The absorption spectrum reveals the wavelengths of light a molecule can absorb to transition to an excited electronic state.
-
Unsubstituted Perylene: Perylene exhibits a characteristic, highly structured absorption spectrum in the violet-blue region of the visible spectrum. In non-polar solvents like cyclohexane, the S₀ → S₁ transition shows distinct vibronic bands, with the 0-0 transition (the lowest energy vibrational level of the ground state to the lowest vibrational level of the first excited state) appearing around 436 nm.[5] It possesses a high molar extinction coefficient (ε) on the order of 38,500 to 42,500 M⁻¹cm⁻¹, indicating a strongly allowed electronic transition.
-
This compound: The introduction of bromine atoms at the 3 and 9 positions causes a modest bathochromic (red) shift in the absorption spectrum. The absorption maxima for this compound typically lie in the 440-460 nm range.[3] This shift is attributable to the electronic perturbation of the perylene π-system by the bromine substituents. Despite the presence of electron-withdrawing bromine atoms, the molar extinction coefficient remains high, in a similar range to the parent compound (25,000-45,000 M⁻¹cm⁻¹), signifying that the π-π* transition remains highly probable.[3] The characteristic vibronic structure of the perylene core is largely retained.
Fluorescence Emission Spectroscopy
Fluorescence is the light emitted as the molecule relaxes from its excited singlet state (S₁) back to the ground state (S₀).
-
Unsubstituted Perylene: Perylene is renowned for its strong blue-green fluorescence. The emission spectrum is often a near-perfect mirror image of the absorption spectrum, a consequence of the similar vibrational energy levels in the ground and first excited states.[6] The emission spectrum displays clear vibronic peaks, typically observed around 443, 467, and 496 nm.
-
This compound: While specific emission maxima are not prominently documented in the literature, this compound is known to be a strongly fluorescent compound.[4] Following the trend of its absorption spectrum, the emission is expected to be slightly red-shifted compared to unsubstituted perylene. The key difference, however, lies not in the color of the light emitted, but in the efficiency of the emission process.
Fluorescence Quantum Yield (Φf) and Excited-State Lifetime (τf)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process. The lifetime is the average time the molecule spends in the excited state before returning to the ground state. These two parameters are intrinsically linked and are profoundly influenced by the heavy-atom effect .
-
Unsubstituted Perylene: This molecule is an exceptionally efficient emitter. In non-polar solvents, its fluorescence quantum yield (Φf) approaches unity (0.94 to 0.99), meaning that nearly every absorbed photon is re-emitted as fluorescence.[2] Correspondingly, it has a relatively long excited-state lifetime (τf) of approximately 4-5 nanoseconds. This indicates that non-radiative decay pathways (like internal conversion and intersystem crossing) are highly inefficient.
-
This compound: The presence of the two bromine atoms introduces a significant internal heavy-atom effect .[7][8] This phenomenon enhances spin-orbit coupling , which facilitates the otherwise spin-forbidden process of intersystem crossing (ISC) —the transition from the excited singlet state (S₁) to the triplet state (T₁).
-
Impact on Quantum Yield: Because ISC provides an efficient non-radiative pathway for the S₁ state to decay, it directly competes with fluorescence. Consequently, the fluorescence quantum yield of this compound is significantly lower than that of unsubstituted perylene.[9] While a precise, universally cited value is not available, the principle dictates a marked reduction.
-
Impact on Lifetime: With a faster, competing decay channel available (ISC), the average time the molecule spends in the S₁ state decreases. Therefore, the fluorescence lifetime of this compound is expected to be considerably shorter than that of perylene. This correlation has been leveraged in studies using this compound as a fluorescence probe for viscosity, where changes in the rotational correlation time are linked to its fluorescence decay.[3][10]
-
It is crucial to note that the position of halogenation matters. Bromination at the bay positions (1, 6, 7, 12) induces steric strain, distorts the perylene plane, and enhances the heavy-atom effect so dramatically that fluorescence can be almost completely quenched.[11] The peri-substitution in this compound maintains relative planarity, resulting in a moderated heavy-atom effect that reduces, but does not eliminate, fluorescence.[3]
Data Summary
| Photophysical Property | Unsubstituted Perylene | This compound | Causality of Difference |
| Absorption Maxima (λmax) | ~436 nm (in cyclohexane) | ~440-460 nm | Electronic perturbation by Br atoms |
| Molar Extinction (ε) | 38,500 - 42,500 M⁻¹cm⁻¹ | 25,000 - 45,000 M⁻¹cm⁻¹ | Minimal change; transition remains strongly allowed |
| Emission Maxima (λem) | ~443, 467, 496 nm | Red-shifted vs. Perylene | Similar to absorption shift |
| Fluorescence Quantum Yield (Φf) | ~0.94 - 0.99 (very high) | Significantly < 0.94 (Lower) | Heavy-atom effect enhances intersystem crossing (ISC) |
| Excited-State Lifetime (τf) | ~4-5 ns | Shorter than Perylene | ISC provides a faster decay channel from the excited state |
Experimental Methodologies
Accurate characterization of these photophysical properties relies on standardized spectroscopic techniques. The causality behind these experimental choices is to isolate and quantify each photophysical parameter with high precision, using validated reference materials to ensure data accuracy.
General Experimental Workflow
The characterization process follows a logical sequence from sample preparation to data analysis.
Caption: Workflow for photophysical characterization.
Protocol 1: Relative Fluorescence Quantum Yield Determination
This protocol is the most common method and relies on comparing the sample's fluorescence to a well-characterized standard.
1. Materials and Equipment:
-
Spectrofluorometer: Capable of providing corrected emission spectra.
-
UV-Vis Spectrophotometer: For accurate absorbance measurements.
-
Cuvettes: 10 mm path length quartz cuvettes.
-
Solvent: Spectroscopic grade (e.g., cyclohexane, toluene). The same solvent must be used for the sample and standard.
-
Fluorescence Standard: A compound with a known, stable quantum yield in the chosen solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.546). The standard should absorb at a similar wavelength to the sample.
2. Procedure:
-
Step 1: Prepare Stock Solutions: Accurately prepare stock solutions of the test compound (e.g., perylene) and the standard in the chosen solvent.
-
Step 2: Prepare Dilutions: Create a series of 4-5 dilutions for both the test compound and the standard. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1. This is a critical step to avoid inner-filter effects where the sample reabsorbs its own emitted light.
-
Step 3: Measure Absorbance: Record the UV-Vis absorption spectrum for every solution. Note the exact absorbance at the intended excitation wavelength (λex).
-
Step 4: Measure Fluorescence:
-
Set the excitation wavelength (λex) on the spectrofluorometer.
-
For each solution, record the fluorescence emission spectrum, ensuring identical instrument settings (e.g., slit widths) for the sample and standard.
-
-
Step 5: Data Analysis:
-
Integrate the area under the entire fluorescence emission curve for each spectrum.
-
For both the sample and standard, create a plot of integrated fluorescence intensity (y-axis) versus absorbance at λex (x-axis).
-
Determine the gradient (slope, Grad) of the resulting straight line for both the test sample (Grad_X) and the standard (Grad_ST).
-
Calculate the quantum yield of the sample (Φ_X) using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
where Φ_ST is the quantum yield of the standard, and η is the refractive index of the solvent (η_X and η_ST are the same if the solvent is identical).
-
Protocol 2: Excited-State Lifetime Measurement
This requires a specialized technique like Time-Correlated Single Photon Counting (TCSPC).
1. Principle: The sample is excited by a high-repetition-rate pulsed light source (e.g., a picosecond laser). The detector measures the arrival time of individual fluorescence photons relative to the excitation pulse. By collecting the arrival times of millions of photons, a histogram is built that represents the fluorescence decay curve.
2. Procedure:
-
Step 1: Instrument Setup: Use a TCSPC system with an appropriate pulsed laser for excitation (e.g., ~440 nm) and a sensitive single-photon detector.
-
Step 2: Measure Instrument Response Function (IRF): Measure the time profile of the excitation pulse by using a scattering solution (e.g., a dilute colloidal silica suspension). This is essential for deconvolution.
-
Step 3: Sample Measurement: Measure the fluorescence decay of the sample solution (absorbance < 0.1).
-
Step 4: Data Analysis:
-
The measured decay is a convolution of the true fluorescence decay and the IRF.
-
Use specialized software to fit the experimental decay data to an exponential or multi-exponential decay model, using the measured IRF for deconvolution.
-
The time constant(s) from the best fit yield the excited-state lifetime(s), τf.
-
Conclusion
The comparison between unsubstituted perylene and this compound offers a classic illustration of the heavy-atom effect in photophysics. While both molecules are potent chromophores that absorb strongly in the visible region, their excited-state fates diverge significantly.
-
Unsubstituted Perylene is an archetypal fluorophore, channeling nearly all absorbed energy into the emission of light, making it an excellent choice for applications requiring maximum brightness and long-lived fluorescence, such as fluorescent standards and labels.
-
This compound , through the influence of its bromine substituents, sacrifices some fluorescence efficiency in favor of promoting intersystem crossing to the triplet state. This property makes it a valuable precursor for synthesizing materials where triplet excitons are desired, such as in triplet-triplet annihilation upconversion or as a sensitizer in photodynamic therapy. Its use as a key intermediate in the synthesis of other functional materials like rubrene further underscores its importance.[3]
Understanding these substituent-induced photophysical trade-offs is paramount for the rational design of new organic materials, enabling scientists to fine-tune molecular properties for the next generation of optoelectronic and biomedical technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound | 56752-35-3 [smolecule.com]
- 3. upbio.lookchem.com [upbio.lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. The Heavy-Atom Effect on the Photophysics of Aromatic Hydrocarbons in the Presence of Solid Clays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The photophysical Characterisation of Novel 3,9-Dialkyloxy- and Diacyloxyperylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence probes of viscosity: A comparative study of the fluorescence anisotropy decay of perylene and this compound in glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Heavy Atom at Bay of Perylene Significantly Improves Intersystem Crossing - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3,9-Dibromoperylene Versus Other Perylene Derivatives in Solar Cells: A Guide for Researchers
In the pursuit of next-generation photovoltaic technologies, perylene derivatives have emerged as a prominent class of n-type organic semiconductors, primarily utilized as non-fullerene acceptors (NFAs) in organic solar cells (OSCs). Their excellent electron mobility, high absorption coefficients, and remarkable chemical and thermal stability make them compelling candidates for efficient and stable solar energy conversion. This guide provides a comparative analysis of 3,9-Dibromoperylene against other prominent perylene derivatives, offering insights into their structure-property relationships and performance in solar cell applications. While direct, side-by-side experimental data for this compound in optimized solar cells is limited in publicly available literature, this guide will leverage established principles of molecular engineering and available data on related compounds to project its potential and benchmark it against well-characterized perylene derivatives.
The Perylene Core: A Versatile Scaffold for Organic Electronics
Perylene, a polycyclic aromatic hydrocarbon, forms the foundational core of these derivatives. Its planar structure facilitates strong π-π stacking, which is crucial for efficient charge transport. However, this same property can also lead to excessive aggregation, which can be detrimental to device performance by creating large crystalline domains that hinder exciton dissociation.[1][2] Consequently, a significant body of research has focused on the chemical modification of the perylene core to modulate its electronic properties and solid-state morphology. These modifications primarily occur at two key positions: the imide positions and the bay area (1, 6, 7, and 12 positions).
This guide will focus on comparing the parent, unfunctionalized (at the imide position) but bay-brominated this compound with more complex, functionalized perylene diimide (PDI) derivatives that have demonstrated significant success in organic solar cells.
This compound: A Foundational Yet Under-explored Derivative
This compound is a halogenated derivative of the basic perylene structure. The introduction of bromine atoms directly onto the perylene core at the 3 and 9 positions significantly influences its electronic properties.
Synthesis of this compound
The synthesis of this compound is typically achieved through the direct bromination of perylene. A common method involves reacting perylene with bromine in a suitable solvent, such as acetic acid, at a moderate temperature. This reaction can lead to a mixture of brominated products, and purification is necessary to isolate the desired 3,9-disubstituted isomer.[3]
dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} Caption: Synthetic pathway for this compound.
Electronic Properties and Performance Outlook
The introduction of electron-withdrawing bromine atoms into the bay area of the perylene core is known to have several key effects:
-
Lowering of HOMO/LUMO Levels: Bromination tends to lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) due to the inductive effect of the halogen atoms. This can be advantageous in tuning the energy level alignment with a donor polymer to maximize the open-circuit voltage (Voc).
-
Twisting of the Perylene Core: Steric hindrance between the bromine atoms and the peri-hydrogens can induce a twist in the planar perylene backbone.[4][5] This twisting can disrupt excessive π-π stacking, leading to more favorable nanoscale morphology in the active layer of a solar cell.[4]
-
Heavy Atom Effect: The presence of bromine can promote intersystem crossing, which is a factor to consider in the photophysics of the material, although its direct impact on solar cell efficiency is complex.[6]
While specific HOMO/LUMO values for this compound are not widely reported in the context of solar cells, we can infer its properties based on related brominated perylenes. The red-shifted absorption maximum of brominated perylenes compared to unsubstituted perylene suggests a narrowing of the optical bandgap.[4] The lowered LUMO level would be beneficial for electron acceptance from a suitable donor polymer. However, the lack of solubilizing groups on this compound would likely lead to poor solubility in common organic solvents, making solution-based device fabrication challenging. This is a significant drawback compared to the more advanced PDI derivatives.
Comparative Perylene Derivatives for High-Performance Solar Cells
To provide a comprehensive comparison, we will examine three classes of perylene derivatives that have been extensively studied and have achieved high power conversion efficiencies (PCEs):
-
N-Annulated Perylene Diimides: These derivatives feature a nitrogen-containing ring fused to the bay area of the PDI core. This structural modification enhances solubility and electron-donating character, leading to improved device performance.[7][8]
-
Perylene Diimide Dimers: Linking two PDI units together, often with a twisted linkage, is a highly effective strategy to prevent excessive aggregation and achieve favorable blend morphology.
-
Core-Expanded Perylene Diimides: These molecules feature an extended aromatic core, which can lead to broader and red-shifted absorption, enhancing light harvesting.
The following table summarizes the key performance parameters of solar cells fabricated using these derivatives, with the widely used polymer PTB7-Th as the donor material. The projected performance of this compound is included for a conceptual comparison, highlighting its potential advantages and significant challenges.
| Acceptor Material | Derivative Class | HOMO (eV) | LUMO (eV) | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| This compound | Brominated Perylene | (Estimated) ~ -5.8 | (Estimated) ~ -3.6 | (Projected) Low | (Projected) Moderate | (Projected) Low | (Projected) Low | Inferred |
| N-Annulated PDI Dimer | N-Annulated PDI | -5.98 | -3.85 | 7.55 | 0.94 | 13.2 | 61 | [7][8] |
| SdiPBI-Se | PDI Dimer | -5.99 | -3.90 | 8.42 | 0.88 | 15.11 | 63.3 | [9] |
| Fused-Ring PDI (4 units) | Core-Expanded PDI | -6.10 | -4.12 | 8.3 | 0.85 | 16.2 | 60 | [2] |
Note: The performance of solar cells is highly dependent on the donor material, device architecture, and fabrication conditions. The values presented here are for comparison purposes and represent optimized devices reported in the literature. The projected performance for this compound is an educated estimation based on its chemical structure and the known effects of bromination, assuming the significant challenge of its poor solubility could be overcome.
Experimental Protocols: Fabrication and Characterization of a Perylene Derivative-Based Organic Solar Cell
To provide a practical context, this section details a representative experimental protocol for the fabrication and characterization of an organic solar cell using a perylene diimide derivative as the non-fullerene acceptor and PTB7-Th as the donor polymer. This protocol is a synthesis of common practices reported in the literature.[10][11][12]
Device Fabrication Workflow
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} Caption: Workflow for organic solar cell fabrication.
Detailed Step-by-Step Methodology
1. Substrate Preparation: a. Indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes each). b. The substrates are then dried with a stream of high-purity nitrogen. c. Immediately before use, the substrates are treated with UV-ozone for 15-20 minutes to improve the wettability and work function of the ITO surface.[10]
2. Hole Transport Layer (HTL) Deposition: a. A filtered aqueous dispersion of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrates. A typical spin-coating program is 3000-5000 rpm for 30-60 seconds to achieve a film thickness of 30-40 nm. b. The substrates are then annealed on a hotplate at 130-150 °C for 15 minutes in a nitrogen-filled glovebox.
3. Active Layer Deposition: a. The donor polymer (e.g., PTB7-Th) and the perylene diimide acceptor are dissolved in a suitable solvent, such as chlorobenzene or chloroform, often with a small percentage of an additive like 1,8-diiodooctane (DIO) to promote favorable morphology. A typical concentration is 10-20 mg/mL with a donor:acceptor weight ratio of 1:1 to 1:1.5. b. The solution is stirred at an elevated temperature (e.g., 40-60 °C) for several hours to ensure complete dissolution. c. The active layer solution is then spin-coated onto the PEDOT:PSS layer inside a nitrogen-filled glovebox. The spin speed and time are optimized to achieve the desired film thickness (typically 80-120 nm). d. The films are then annealed at a specific temperature (e.g., 80-120 °C) for a defined time (e.g., 5-10 minutes) to optimize the nanoscale morphology.
4. Electron Transport Layer (ETL) and Cathode Deposition: a. An electron transport layer, such as a solution-processable perylene diimide derivative (e.g., PDINO), is often spin-coated on top of the active layer.[11] b. Finally, a metal cathode, typically silver (Ag) or aluminum (Al), is deposited by thermal evaporation under high vacuum (<10⁻⁶ Torr) through a shadow mask to define the active area of the device (typically 0.04-0.1 cm²).
Device Characterization
The performance of the fabricated solar cells is evaluated under standard testing conditions (AM 1.5G illumination at 100 mW/cm²).[13]
1. Current Density-Voltage (J-V) Measurement: a. The J-V characteristics are measured using a solar simulator and a source meter. b. Key performance parameters are extracted from the J-V curve:
- Open-circuit voltage (Voc): The voltage at which the current is zero.
- Short-circuit current density (Jsc): The current density at zero voltage.
- Fill factor (FF): A measure of the "squareness" of the J-V curve, calculated as (Jmp * Vmp) / (Jsc * Voc), where Jmp and Vmp are the current density and voltage at the maximum power point.
- Power conversion efficiency (PCE): The overall efficiency of the device, calculated as (Jsc * Voc * FF) / Pin, where Pin is the incident power density of the simulated sunlight.
2. External Quantum Efficiency (EQE) Measurement: a. The EQE (also known as Incident Photon-to-Current Conversion Efficiency, IPCE) is measured to determine the percentage of incident photons at each wavelength that are converted into charge carriers. b. The integrated Jsc from the EQE spectrum should be in good agreement with the Jsc value obtained from the J-V measurement to validate the results.
Conclusion and Future Outlook
While this compound in its pristine form presents significant challenges for use in high-performance solution-processed organic solar cells, primarily due to its poor solubility, its study provides valuable insights into the fundamental effects of bay-area bromination on the electronic properties of the perylene core. The principles learned from its theoretical and synthetic exploration have paved the way for the rational design of more complex and highly efficient perylene diimide derivatives.
The comparative analysis clearly demonstrates that strategic functionalization at both the imide and bay positions is crucial for optimizing the performance of perylene-based acceptors. N-annulation, dimerization, and core-expansion have all proven to be highly effective strategies, leading to power conversion efficiencies approaching and even exceeding 10% in organic solar cells.[2][7][9]
For researchers and professionals in the field, the key takeaway is that while simple derivatives like this compound are important building blocks and subjects of fundamental study, the path to high-efficiency organic solar cells lies in the sophisticated molecular engineering of the perylene scaffold to simultaneously control solubility, energy levels, and solid-state morphology. Future research will likely focus on developing new synthetic methodologies for more complex perylene architectures and further refining the donor-acceptor interface to minimize energy losses and enhance device stability.
References
- 1. Perylene-diimide for organic solar cells: current scenario and prospects in molecular geometric, functionalization, and optoelectronic properties - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. Progress in perylene diimides for organic solar cell applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08484D [pubs.rsc.org]
- 3. lookchem.com [lookchem.com]
- 4. How does the interplay between bromine substitution at bay area and bulky substituents at imide position influence the photophysical properties of perylene diimides? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. Strategic functionalization of bromine and nitrogen at the bay region of perylene induces a heavy atom effect and promotes intersystem crossing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 12. researchgate.net [researchgate.net]
- 13. research-hub.nrel.gov [research-hub.nrel.gov]
A Senior Application Scientist's Guide to the Analytical Validation of Synthesized 3,9-Dibromoperylene
In the realm of organic electronics and materials science, the utility of a molecular building block is intrinsically tied to its purity. 3,9-Dibromoperylene, a key intermediate in the synthesis of advanced organic semiconductors and fluorescent probes, is no exception.[1][2] Its defined substitution pattern is crucial for achieving the desired electronic and photophysical properties in final devices like Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics.[2] However, the common synthesis route—electrophilic bromination of perylene—often yields a mixture of regioisomers and varying degrees of bromination, necessitating rigorous analytical validation.[1]
This guide provides an in-depth comparison of analytical techniques to ascertain the purity of synthesized this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development and materials science.
The Synthetic Challenge: Why Purity is Paramount
The direct bromination of perylene is a straightforward approach but is often beset by a lack of perfect regioselectivity.[1] This can lead to the formation of several impurities that can be difficult to separate and can significantly impact the performance of the final material. The most common impurities include:
-
Regioisomers: 1,6- and 1,7-dibromoperylene are common side products.[3]
-
Under-brominated species: Monobromoperylene.
-
Over-brominated species: Tri- and tetrabromoperylene.
-
Unreacted starting material: Perylene.
The presence of these impurities can disrupt molecular packing in thin films, introduce charge traps, and alter the photophysical properties of the material, ultimately degrading device performance. Therefore, a multi-faceted analytical approach is essential to confirm the identity and purity of the synthesized this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment
HPLC is a cornerstone technique for the analysis of polycyclic aromatic hydrocarbons (PAHs) due to its high resolving power and sensitivity.[4][5] For this compound, a reversed-phase HPLC method is particularly effective in separating the target compound from its less polar (perylene, monobromoperylene) and more polar (over-brominated) analogues, as well as its regioisomers.
Causality Behind Experimental Choices
A C8 or C18 reversed-phase column is chosen for its hydrophobic stationary phase, which provides excellent separation of nonpolar to moderately polar aromatic compounds. The mobile phase, typically a gradient of acetonitrile and water, allows for the elution of compounds based on their polarity.[6] Less polar compounds (like perylene) will have a stronger affinity for the stationary phase and thus a longer retention time, while more polar compounds will elute earlier. A UV-Vis or Diode Array Detector (DAD) is ideal for detecting PAHs, which are strong chromophores.
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized this compound and dissolve it in 10 mL of a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM) to create a 100 µg/mL stock solution. Prepare a working standard of 10 µg/mL by diluting the stock solution.
-
Instrumentation:
-
HPLC System: A standard HPLC or UHPLC system.[7]
-
Column: Reversed-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 70% B
-
2-15 min: 70% to 100% B
-
15-20 min: 100% B
-
20-22 min: 100% to 70% B
-
22-25 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 10 µL
-
Detector: UV-Vis or DAD at 254 nm and 430 nm.
-
-
Analysis: Inject the prepared sample and monitor the chromatogram. The purity is determined by the area percentage of the main peak corresponding to this compound.
Data Presentation: Expected HPLC Results
| Compound | Expected Retention Time (min) | Rationale for Elution Order |
| Perylene | ~12.5 | Most nonpolar, strongest interaction with C18 stationary phase. |
| 3-Bromoperylene | ~11.0 | Slightly more polar than perylene. |
| This compound | ~9.5 | Target compound. |
| 1,7-Dibromoperylene | ~9.2 | Regioisomer, may co-elute or be closely resolved. |
| 3,9,10-Tribromoperylene | ~8.0 | Increased polarity due to additional bromine. |
Note: Retention times are illustrative and will vary based on the specific HPLC system, column, and conditions.
Visualization: HPLC Workflow
Caption: Workflow for HPLC purity analysis of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirming Regiochemistry
While HPLC is excellent for quantifying purity, ¹H NMR spectroscopy is indispensable for confirming the specific regioisomer of the synthesized product. The symmetrical nature of this compound results in a distinct and predictable pattern of signals in the aromatic region of the spectrum.[1]
Causality Behind Experimental Choices
The perylene core's extended π-system leads to significant deshielding of the aromatic protons, causing their signals to appear far downfield (typically 7.5-9.0 ppm).[1] The substitution pattern at the 3 and 9 positions creates a specific symmetry that results in a unique set of chemical shifts and coupling constants for the remaining eight aromatic protons. This pattern serves as a fingerprint for the 3,9-isomer, allowing it to be distinguished from other isomers like 1,6- and 1,7-dibromoperylene, which have different symmetries and thus different NMR spectra.[8]
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent such as deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂). Ensure the sample is fully dissolved.
-
Instrumentation:
-
NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Presentation: Expected ¹H NMR Spectral Data
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-4, H-10 | ~8.5 | Doublet | 2H |
| H-2, H-8 | ~8.2 | Doublet | 2H |
| H-1, H-7 | ~8.0 | Doublet | 2H |
| H-5, H-6, H-11, H-12 | ~7.6-7.8 | Multiplet | 4H |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration. The key diagnostic feature is the presence of three distinct sets of doublets and a multiplet with the correct integration ratios for the 3,9-isomer.
Visualization: NMR Analysis Workflow
Caption: Workflow for ¹H NMR structural confirmation of this compound.
Mass Spectrometry (MS): Absolute Molecular Weight Confirmation
Mass spectrometry provides unambiguous confirmation of the molecular weight of the synthesized compound, allowing for the definitive identification of this compound and the detection of any under- or over-brominated impurities.
Causality Behind Experimental Choices
Due to the presence of two bromine atoms, the mass spectrum of this compound will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio. For a molecule with two bromine atoms, this results in a triplet of peaks for the molecular ion (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.[9] This isotopic signature is a powerful diagnostic tool. Techniques like Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are suitable for ionizing this type of molecule.[10]
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a solvent compatible with the ionization source (e.g., THF, acetonitrile, or a mixture with methanol).
-
Instrumentation:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) coupled to an appropriate ionization source (ESI or APCI).
-
Mode: Positive or negative ion mode.
-
-
Analysis: Infuse the sample directly or via an LC inlet into the mass spectrometer and acquire the full scan mass spectrum.
Data Presentation: Expected Mass Spectrometry Results
| Species | Formula | Expected m/z [M]⁺ | Expected m/z [M+2]⁺ | Expected m/z [M+4]⁺ | Relative Intensity |
| Monobromoperylene | C₂₀H₁₁Br | 330.0 | 332.0 | - | 1:1 |
| This compound | C₂₀H₁₀Br₂ | 407.9 | 409.9 | 411.9 | 1:2:1 |
| Tribromoperylene | C₂₀H₉Br₃ | 485.8 | 487.8 | 489.8 | 1:3:3:1 (M, M+2, M+4, M+6) |
Note: m/z values are for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br). High-resolution MS will provide exact masses.
Visualization: Mass Spectrometry Workflow
Caption: Workflow for Mass Spectrometry analysis of this compound.
Conclusion: A Triad of Techniques for Self-Validating Purity
No single analytical technique can provide a complete picture of the purity and identity of synthesized this compound. A self-validating system, leveraging the strengths of multiple orthogonal techniques, is essential for ensuring the quality of this critical material.
-
HPLC provides robust quantitative data on the purity and the presence of isomers and other impurities.
-
¹H NMR offers definitive structural confirmation, verifying the correct 3,9-regiochemistry.
-
Mass Spectrometry gives an unambiguous determination of the molecular weight and confirms the degree of bromination through its characteristic isotopic pattern.
By employing this triad of analytical methods, researchers can confidently validate the purity of their synthesized this compound, ensuring that the material meets the stringent requirements for high-performance applications in organic electronics and beyond. This rigorous approach underpins the scientific integrity of subsequent research and development efforts.
References
- 1. Buy this compound | 56752-35-3 [smolecule.com]
- 2. lookchem.com [lookchem.com]
- 3. EP2155741B1 - Selective bromination of perylene diimides and derivatives thereof under mild conditions - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. A validated high performance liquid chromatographic method for estimation of bromhexine and terbutaline in bulk and tablet dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Atmospheric Pressure Chemical Ionization Gas Chromatography Mass Spectrometry for the Analysis of Selected Emerging Brominated Flame Retardants in Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the performance of 3,9-Dibromoperylene-based OFETs against other organic semiconductors
A Comparative Guide to the Performance of 3,9-Dibromoperylene-Based OFETs
In the rapidly advancing field of organic electronics, the demand for novel semiconductor materials that offer a compelling balance of performance, stability, and processability is incessant. Among the myriad of molecular structures being investigated, perylene derivatives have consistently shown promise. This guide provides an in-depth performance benchmark of Organic Field-Effect Transistors (OFETs) based on this compound, a key building block for functional organic materials. We will objectively compare its performance against other well-established organic semiconductors, supported by experimental data and protocols, to offer a clear perspective for researchers and materials scientists.
Introduction to this compound in Organic Electronics
Perylene, a polycyclic aromatic hydrocarbon, forms the core of a versatile class of organic semiconductors. Its planar structure facilitates strong π-π stacking, which is crucial for efficient charge transport. The strategic addition of bromine atoms at the 3 and 9 positions of the perylene core, creating this compound, serves a dual purpose. Firstly, it modulates the electronic properties, influencing the HOMO/LUMO energy levels. Secondly, it provides reactive sites for further chemical modifications, allowing for the synthesis of more complex, solution-processable derivatives. While perylene itself is a known p-type semiconductor, its derivatives, particularly perylene diimides (PDIs), are among the most-studied n-type organic semiconductors.[1][2] The bromination of the perylene core is a critical step in the synthesis of many of these high-performance materials.[3][4]
This guide will focus on the intrinsic potential of the this compound framework and its derivatives in OFETs, benchmarking them against both p-type and n-type standards.
Experimental Design for Fair Benchmarking
To ensure a meaningful comparison, it is essential to establish a standardized methodology for device fabrication and characterization. The performance of an OFET is not solely dependent on the semiconductor but is also heavily influenced by the device architecture, dielectric interface, and processing conditions.[5]
A common and reliable device architecture for benchmarking is the bottom-gate, top-contact (BGTC) configuration. The following protocol outlines a generalized procedure for fabricating such devices.
Materials:
-
Heavily n-doped Si wafers with a 200-300 nm thermally grown SiO₂ layer (acting as gate and gate dielectric, respectively).
-
Organic semiconductor (e.g., this compound derivative, Pentacene, PTCDI-C13).
-
Solvents for cleaning (Acetone, Isopropanol) and for semiconductor deposition (e.g., Chloroform, Toluene, if solution-processed).
-
Surface modification agent (e.g., Octadecyltrichlorosilane - OTS).
-
Gold (Au) for source and drain electrodes.
Step-by-Step Procedure:
-
Substrate Cleaning: The Si/SiO₂ substrates are sequentially sonicated in acetone and isopropanol for 15 minutes each, followed by drying with a stream of nitrogen.
-
UV-Ozone Treatment: Substrates are treated with UV-Ozone for 10-15 minutes to remove organic residues and create a hydrophilic surface.
-
Dielectric Surface Modification: To improve the semiconductor/dielectric interface and promote better molecular ordering, a self-assembled monolayer (SAM) of OTS is often applied. This is typically done by immersing the substrates in a dilute solution of OTS in an anhydrous solvent like toluene or by vapor deposition. This step is critical as it passivates surface traps.[6]
-
Organic Semiconductor Deposition:
-
Vacuum Deposition: For small molecules like pentacene or this compound, thermal evaporation under high vacuum (<10⁻⁶ Torr) is a common method. The substrate temperature is often controlled to optimize film morphology.
-
Solution Processing: For soluble derivatives, spin-coating is a widely used technique.[7] A solution of the organic semiconductor is dispensed onto the substrate, which is then spun at a specific speed to achieve a uniform thin film. The film is often subsequently annealed to improve crystallinity.[8]
-
-
Source/Drain Electrode Deposition: Gold (Au) source and drain electrodes (typically 40-50 nm thick) are deposited on top of the semiconductor layer through a shadow mask by thermal evaporation. This defines the channel length (L) and width (W) of the transistor.
Electrical characterization is performed in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a semiconductor parameter analyzer.
-
Output Characteristics (Id-Vd): The drain current (Id) is measured as a function of the drain-source voltage (Vd) at various constant gate-source voltages (Vg). This reveals the operating regime of the transistor.
-
Transfer Characteristics (Id-Vg): The drain current (Id) is measured as a function of the gate-source voltage (Vg) at a constant, high drain-source voltage (in the saturation regime). These curves are used to extract the key performance metrics.[9]
The primary metrics for comparison are:
-
Charge Carrier Mobility (μ): A measure of how quickly charge carriers move through the semiconductor. It is calculated from the slope of the (Id)¹ᐟ² vs. Vg plot in the saturation regime.
-
On/Off Current Ratio (Ion/Ioff): The ratio of the maximum current when the transistor is "on" to the minimum current when it is "off". A high ratio is essential for switching applications.
-
Threshold Voltage (Vth): The minimum gate voltage required to turn the transistor "on". A value close to 0 V is desirable for low-power operation.
Experimental Workflow for OFET Fabrication and Characterization
Caption: Workflow for the fabrication and characterization of a bottom-gate, top-contact OFET.
Performance Benchmark Analysis
The performance of OFETs based on perylene derivatives can vary significantly depending on the specific molecular structure (i.e., the side chains attached to the perylene core) and the processing method. Perylene diimides (PDIs), which are N-functionalized derivatives, are archetypal n-type semiconductors.[10] The introduction of bulky or solubilizing groups can make them solution-processable, though sometimes at the cost of slightly lower mobility compared to their vacuum-deposited counterparts.[11]
To provide context, we will compare the typical performance of perylene-based OFETs with two widely recognized benchmark materials: Pentacene for p-type and N,N′-ditridecylperylene-3,4,9,10-tetracarboxylic diimide (PTCDI-C₁₃) , a representative PDI, for n-type devices.
Molecular Structures for Comparison
Caption: Molecular structures of this compound and benchmark semiconductors.
Table 1: Comparative Performance of Organic Semiconductors in OFETs
| Semiconductor Class | Representative Material | Processing | Mobility (μ) [cm²/Vs] | On/Off Ratio | Carrier Type |
| Perylene-Based | PDI Derivatives | Solution/Vacuum | 0.1 - >5.0[10][12] | 10⁵ - 10⁸ | n-type |
| Perylene-Based | PDI Derivatives (ambipolar) | Solution | e⁻: ~0.2, h⁺: ~10⁻³[12] | ~10⁴ | Ambipolar |
| Benchmark (p-type) | Pentacene | Vacuum | 0.5 - 3.0[13][14] | 10⁶ - 10⁸ | p-type |
| Benchmark (n-type) | PTCDI-C₁₃ | Vacuum | ~0.6 | >10⁵ | n-type |
| Benchmark (p-type) | Diketopyrrolopyrrole (DPP) Polymers | Solution | 1.0 - 10.0[15][16][17] | 10⁵ - 10⁷ | p-type/Ambipolar |
| Benchmark (n-type) | Fullerene (C₆₀) | Vacuum | 1.0 - 6.0[9][14] | 10⁵ - 10⁸ | n-type |
Note: Performance values can vary significantly based on specific device architecture, processing, and measurement conditions.
n-Type Performance: Perylene diimide derivatives, synthesized from precursors like this compound, are among the most robust and high-performing n-type organic semiconductors.[10] Their electron mobilities can exceed 1.0 cm²/Vs and in some cases reach over 5.0 cm²/Vs, making them highly competitive with other n-type materials like C₆₀.[9][10] The key to their high performance lies in the planarity of the perylene core, which promotes strong intermolecular π-π stacking, and their low-lying LUMO energy levels (often below -4.0 eV), which facilitates electron injection and provides ambient stability.[10][18]
p-Type and Ambipolar Performance: While the PDI framework is predominantly n-type, modifications to the core structure can induce p-type or ambipolar (both electron and hole transport) behavior. For instance, creating donor-acceptor-donor (D-A-D) type molecules using a PDI core can result in materials that transport both charge types.[12] However, the hole mobility in such PDI-based systems is typically lower than that of dedicated p-type materials like pentacene or high-mobility DPP-based polymers.[12][13][15]
Comparison with Benchmarks:
-
Against Pentacene (p-type): this compound itself is not typically used as the active layer directly but serves as a precursor. Its derivatives rarely match the high hole mobilities of benchmark p-type materials like pentacene or modern DPP polymers.[13][16]
-
Against PTCDI-C₁₃ and C₆₀ (n-type): Advanced PDI derivatives often outperform the standard PTCDI-C₁₃ and are highly competitive with C₆₀, especially in terms of air stability.[10][18] The ability to tune their solubility through side-chain engineering gives PDIs a significant advantage in solution-based processing over the less soluble C₆₀.[7][8]
Conclusion and Outlook
This compound is a critical intermediate for synthesizing a powerful class of n-type organic semiconductors: perylene diimides. OFETs based on PDI derivatives demonstrate excellent performance, with electron mobilities often exceeding those of many other n-type materials and demonstrating superior environmental stability. Their performance is highly tunable through chemical modification, allowing for optimization for both vacuum and solution-processing techniques.
While their p-type performance is generally not competitive with state-of-the-art hole transporters, the versatility of the perylene framework continues to make it a central focus of research for developing the next generation of organic electronic devices, including complementary circuits that require high-performance, stable n-type transistors. The continued exploration of new synthetic pathways starting from building blocks like this compound will undoubtedly push the performance boundaries of organic electronics further.
References
- 1. manu56.magtech.com.cn [manu56.magtech.com.cn]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of regioisomerically pure 1,7-dibromoperylene-3,4,9,10-tetracarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. A solution-processed air-stable perylene diimide derivative for N-type organic thin film transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Organic Semiconductor Field-Effect Transistors Based on Organic-2D Heterostructures [frontiersin.org]
- 10. Robust, high-performance n-type organic semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A series of perylene diimide cathode interlayer materials for green solvent processing in conventional organic photovoltaics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, characterization and OFET performance of A–D–A semiconducting small molecules functionalized with perylene diimide groups - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Diketopyrrolopyrrole Based Organic Semiconductor Materials for Field-Effect Transistors [frontiersin.org]
- 17. nbinno.com [nbinno.com]
- 18. n-Type organic electrochemical transistors: materials and challenges - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C8TC03185A [pubs.rsc.org]
The Regioisomeric Impact of Bromine Substitution in Dibromoperylene on Organic Electronic Device Performance: A Comparative Guide
For researchers and professionals in organic electronics and materials science, perylene and its derivatives represent a cornerstone class of materials. Their rigid, planar aromatic core and excellent photophysical properties make them ideal candidates for a range of applications, from organic field-effect transistors (OFETs) to organic photovoltaics (OPVs). However, the functionalization of the perylene core is a delicate art, where the precise placement of substituents can dramatically alter the material's properties and, consequently, the performance of devices fabricated from them.
This guide provides an in-depth comparison of how the position of bromine atoms in dibromoperylene affects device performance. We will explore the critical differences between bay- and peri-substituted isomers, delving into the underlying principles of how these structural variations influence molecular packing, electronic energy levels, and ultimately, charge transport characteristics.
The Significance of Regioisomerism in Perylene Derivatives
The perylene molecule offers two primary regions for substitution: the "bay" positions (1, 6, 7, and 12) and the "peri" positions (2, 5, 8, and 11, and 3, 4, 9, 10). The proximity of the bay positions to one another results in significant steric hindrance when substituted, often leading to a twisting of the perylene core. In contrast, the peri positions are more sterically accessible, and substitution here tends to have a more pronounced effect on the electronic properties without inducing significant distortion of the aromatic plane.
The introduction of electron-withdrawing bromine atoms can significantly impact the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the perylene system.[1][2] This, in turn, affects the charge injection and transport properties of the material in an electronic device. Furthermore, the position of the bromine atoms plays a crucial role in dictating the intermolecular interactions and solid-state packing of the molecules, which is a key determinant of charge carrier mobility.[3][4]
Comparative Analysis of Dibromoperylene Isomers
Bay-Substituted Dibromoperylenes (e.g., 1,7-Dibromoperylene)
Substitution at the bay positions, such as in 1,7-dibromoperylene, introduces significant steric strain. This steric hindrance can lead to a distortion of the planar perylene core.[5] While this twisting can enhance solubility, a desirable trait for solution-processable devices, it can also disrupt the efficient π-π stacking that is crucial for high charge carrier mobility.[4]
The synthesis of regioisomerically pure bay-substituted dibromoperylenes can be challenging, often resulting in a mixture of 1,6- and 1,7-isomers that require meticulous separation.[6]
Peri-Substituted Dibromoperylenes (e.g., 3,9- and 3,10-Dibromoperylene)
In contrast, substitution at the peri positions, such as in 3,9- or 3,10-dibromoperylene, does not induce significant steric hindrance, allowing the perylene core to remain largely planar.[7] This planarity is advantageous for promoting strong intermolecular π-π interactions and ordered molecular packing in the solid state, which is conducive to efficient charge transport.[8] The separation of 3,9- and 3,10-dibromoperylene isomers has been reliably achieved through sequential and repeated recrystallization.[9]
The electron-withdrawing nature of the bromine atoms at the peri positions can effectively lower the HOMO and LUMO energy levels, which can be beneficial for creating n-type or ambipolar transistors and for tuning the energy level alignment in OPV devices.
Impact on Device Performance: A Comparative Overview
The following table summarizes the expected and reported effects of bromine position on the key performance parameters of organic field-effect transistors (OFETs). It is important to note that the values presented are compiled from various sources and may not be directly comparable due to differences in device architecture and fabrication conditions. However, the general trends provide valuable insights into the structure-property relationships.
| Parameter | Bay-Substituted (e.g., 1,7-Dibromoperylene Derivatives) | Peri-Substituted (e.g., 3,9-Dibromoperylene Derivatives) | Causality |
| Charge Carrier Mobility (μ) | Generally lower | Potentially higher | Peri-substitution allows for a more planar molecular structure, promoting stronger π-π stacking and more ordered molecular packing, which facilitates intermolecular charge hopping.[3][8] Bay substitution can lead to a twisted core, disrupting this packing.[5] |
| On/Off Current Ratio | Moderate to High | Moderate to High | The on/off ratio is influenced by factors such as charge trapping and leakage current, which are dependent on the quality of the semiconductor-dielectric interface and the bulk morphology of the thin film. |
| HOMO/LUMO Energy Levels | Lowered relative to unsubstituted perylene | Lowered relative to unsubstituted perylene | The electron-withdrawing bromine atoms stabilize both the HOMO and LUMO levels. The magnitude of this effect can vary slightly with the substitution position.[1][2] |
| Thin-Film Morphology | Can be less crystalline due to core twisting | Tends to form more ordered, crystalline films | The planarity of peri-substituted isomers favors the formation of well-ordered domains, which are beneficial for charge transport.[8] |
| Solubility | Generally higher | Generally lower | The twisted core of bay-substituted isomers can disrupt crystal packing, leading to increased solubility in organic solvents.[5] |
Experimental Protocols
Synthesis of Dibromoperylene Isomers
The synthesis of specific dibromoperylene isomers is a critical first step. For instance, regioisomerically pure 1,7-dibromoperylene-3,4,9,10-tetracarboxylic acid derivatives can be obtained through a multi-step synthesis starting from commercially available perylene-3,4,9,10-tetracarboxylic bisanhydride.[10] The separation of 3,9- and 3,10-dibromoperylene often involves fractional crystallization.[9]
Fabrication of Organic Field-Effect Transistors (OFETs)
A typical bottom-gate, top-contact OFET fabrication process using a dibromoperylene derivative is outlined below.
Step-by-Step Methodology:
-
Substrate Cleaning: A heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 300 nm) is used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. The substrate is sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol, and then dried with a stream of nitrogen.
-
Dielectric Surface Treatment: To improve the semiconductor-dielectric interface, the SiO₂ surface is often treated with a self-assembled monolayer (SAM) of materials like octadecyltrichlorosilane (OTS). This is typically done by immersing the substrate in a dilute solution of OTS in an anhydrous solvent (e.g., toluene) or through vapor deposition.
-
Semiconductor Deposition: A thin film of the dibromoperylene isomer is deposited onto the treated substrate. This can be done via thermal evaporation in a high-vacuum chamber or through solution-based methods like spin-coating if the derivative's solubility is sufficient. The substrate temperature during deposition is a critical parameter that influences film morphology.
-
Source and Drain Electrode Deposition: Gold (Au) source and drain electrodes (typically 40-50 nm thick) are then deposited on top of the semiconductor layer through a shadow mask. The channel length and width are defined by the dimensions of the shadow mask.
-
Device Annealing: The completed device is often annealed in an inert atmosphere (e.g., a nitrogen-filled glovebox) to improve the crystallinity of the semiconductor film and the contact between the semiconductor and the electrodes.
-
Characterization: The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer in an inert atmosphere or in air to assess air stability.
Caption: A generalized workflow for the fabrication of a bottom-gate, top-contact organic field-effect transistor (OFET).
Molecular Structures of Dibromoperylene Isomers
References
- 1. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Fabrication of organic field effect transistors using photosensitive active materials - Macquarie University Research Data Repository (RDR) - Figshare [figshare.mq.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. Fabrication of Micron-sized Organic Field Effect Transistors [e-asct.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ossila.com [ossila.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. [PDF] How does the interplay between bromine substitution at bay area and bulky substituents at imide position influence the photophysical properties of perylene diimides | Semantic Scholar [semanticscholar.org]
A Spectroscopic Investigation of 3,9-Dibromoperylene and its Functionalized Analogues: A Comparative Guide
In the realm of organic electronics and photonics, perylene derivatives stand out for their exceptional photophysical properties, including high fluorescence quantum yields and excellent thermal and photochemical stability. The strategic functionalization of the perylene core allows for the fine-tuning of its electronic and optical characteristics, making these compounds highly versatile for applications ranging from organic light-emitting diodes (OLEDs) to fluorescent probes. This guide provides a detailed spectroscopic comparison of 3,9-dibromoperylene with its derivatives functionalized with electron-donating and electron-withdrawing groups, offering insights into the structure-property relationships that govern their performance.
Introduction: The Perylene Core and the Impact of Substitution
The perylene molecule, a polycyclic aromatic hydrocarbon, possesses a rigid, planar structure with an extended π-conjugated system. This inherent architecture is responsible for its characteristic strong absorption in the visible region and intense fluorescence. Substitution at the 3 and 9 positions of the perylene core directly influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby altering the spectroscopic properties of the molecule.
-
Electron-donating groups (EDGs) , such as alkoxy (-OR) groups, generally increase the HOMO energy level, leading to a red-shift (bathochromic shift) in both the absorption and emission spectra.
-
Electron-withdrawing groups (EWGs) , such as cyano (-CN) or nitro (-NO2) groups, lower the LUMO energy level, which can also result in a bathochromic shift. However, the effect on the fluorescence quantum yield can be more complex, with strong EWGs sometimes promoting non-radiative decay pathways.
-
Halogens , like bromine, are considered weakly deactivating groups with a modest influence on the spectral position but can impact the fluorescence quantum yield through the heavy-atom effect, which can enhance intersystem crossing to the triplet state.
This guide will delve into a comparative analysis of the UV-Vis absorption and fluorescence spectra of this compound and its derivatives, providing experimental data to illustrate these fundamental principles.
Experimental Section: Probing the Photophysical Properties
The spectroscopic data presented in this guide were obtained using standard analytical techniques for the characterization of fluorescent organic molecules. The following protocols outline the general procedures for acquiring UV-Vis absorption and fluorescence spectra.
UV-Vis Absorption Spectroscopy
This technique measures the absorption of light by a sample as a function of wavelength. It provides information about the electronic transitions within a molecule.
Protocol:
-
Sample Preparation: Prepare solutions of the perylene derivatives in a suitable spectroscopic-grade solvent (e.g., chloroform, toluene, or dimethylformamide) at a concentration of approximately 1 x 10⁻⁵ M. The solvent should be transparent in the wavelength range of interest.
-
Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.
-
Blank Correction: Fill a quartz cuvette with the pure solvent to be used as a reference (blank). Record a baseline spectrum to correct for any solvent absorption.
-
Sample Measurement: Replace the blank cuvette with a cuvette containing the sample solution.
-
Data Acquisition: Scan the sample over a wavelength range of approximately 350 nm to 600 nm.
-
Data Analysis: Identify the wavelength of maximum absorption (λ_max) and the corresponding molar extinction coefficient (ε), which can be calculated using the Beer-Lambert law.
Fluorescence Spectroscopy
Fluorescence spectroscopy measures the emission of light from a sample that has absorbed light. This technique provides information about the excited state properties of a molecule.
Protocol:
-
Sample Preparation: Use the same solutions prepared for UV-Vis spectroscopy. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.
-
Instrumentation: Employ a fluorescence spectrophotometer equipped with a xenon arc lamp as the excitation source.
-
Excitation: Excite the sample at its longest wavelength of maximum absorption (λ_max) determined from the UV-Vis spectrum.
-
Emission Scan: Record the emission spectrum over a wavelength range starting from the excitation wavelength to approximately 700 nm.
-
Quantum Yield Determination: The fluorescence quantum yield (Φ_f) can be determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄) using the following equation: Φ_f(sample) = Φ_f(std) * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Results and Discussion: A Comparative Spectroscopic Analysis
The following table summarizes the key spectroscopic data for this compound and its derivatives with electron-donating (alkoxy) and electron-withdrawing (nitro) groups, all measured in chloroform.
| Compound | Substituent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Stokes Shift (cm⁻¹) | Φ_f |
| 1 | -Br | ~440-460[1] | - | - | - | - |
| 2 | -OCH₃ | 468 | 32,000 | 478 | 440 | 0.85 |
| 3 | -O(CO)C₇H₁₅ | 452 | 35,000 | 461 | 430 | 0.78 |
| 4 | -NO₂ | ~455-483 | - | ~512 | - | - |
Data for compounds 2 and 3 are from "The photophysical Characterisation of Novel 3,9-Dialkyloxy- and Diacyloxyperylenes"[2]. Data for compound 1 and 4 are indicative values from literature search results[1][3]. Molar extinction coefficient (ε) and fluorescence quantum yield (Φ_f) were not available for all compounds in the initial search.
Analysis of Spectroscopic Trends
The data presented in the table clearly illustrates the influence of the substituents at the 3 and 9 positions on the photophysical properties of the perylene core.
-
This compound (1): The bromine atoms cause a slight bathochromic shift compared to unsubstituted perylene (λ_abs ~434 nm).[1] The primary role of the bromine atoms is often seen in their ability to decrease the fluorescence quantum yield through the heavy-atom effect, which promotes intersystem crossing to the triplet state.
-
3,9-Dimethoxyperylene (2): The methoxy groups are strong electron-donating substituents. As expected, they cause a significant red-shift in both the absorption and emission maxima compared to the dibromo- and diacyloxy- derivatives. This is due to the raising of the HOMO energy level, which reduces the HOMO-LUMO energy gap. This compound exhibits a high fluorescence quantum yield, indicating that the introduction of these groups does not open up significant non-radiative decay pathways.
-
3,9-Bis(octanoyloxy)perylene (3): The acyloxy groups are weakly electron-withdrawing. Consequently, the absorption and emission maxima are blue-shifted (hypsochromic shift) relative to the methoxy-substituted derivative, appearing at higher energies. The fluorescence quantum yield remains high, though slightly lower than that of the dimethoxy derivative.
-
3,9-Dinitroperylene (4): The nitro groups are strong electron-withdrawing substituents. The absorption maximum is significantly red-shifted, which is a common effect for perylenes with strong EWGs.[3] The emission maximum is also red-shifted. Strong electron-withdrawing groups can sometimes lead to a decrease in fluorescence quantum yield due to the potential for intramolecular charge transfer (ICT) character in the excited state, which can enhance non-radiative decay.
Structure-Property Relationships
The observed spectroscopic trends can be rationalized by considering the electronic effects of the substituents on the perylene π-system.
Conclusion
This comparative guide demonstrates that the functionalization of the 3,9-positions of the perylene core is a powerful strategy for tuning its spectroscopic properties. Electron-donating groups like alkoxy substituents induce a significant bathochromic shift and maintain high fluorescence quantum yields. Conversely, electron-withdrawing groups also lead to red-shifted spectra, but their impact on fluorescence efficiency can be more varied. Halogen substitution has a more modest effect on the spectral position but can influence the excited-state dynamics. These structure-property relationships provide a foundational understanding for the rational design of novel perylene-based materials with tailored optical and electronic properties for advanced applications.
References
Evaluating the charge transport properties of 3,9-Dibromoperylene in comparison to other polycyclic aromatic hydrocarbons
For distribution to: Researchers, scientists, and drug development professionals
Introduction: The Pivotal Role of Polycyclic Aromatic Hydrocarbons in Organic Electronics
Polycyclic aromatic hydrocarbons (PAHs) represent a cornerstone class of materials in the field of organic electronics. Their rigid, planar structures and extended π-conjugated systems facilitate efficient charge transport, making them prime candidates for active components in a range of devices, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).[1] The performance of these devices is intrinsically linked to the charge carrier mobility of the organic semiconductor, a parameter that dictates the speed at which charges can move through the material.
This guide provides an in-depth evaluation of the charge transport properties of 3,9-dibromoperylene, a halogenated derivative of the well-studied PAH, perylene. While experimental data on the charge carrier mobility of this compound remains elusive in the current body of scientific literature, this guide will establish a framework for its evaluation. We will achieve this by presenting a detailed comparative analysis with other prominent PAHs, namely perylene, pentacene, tetracene, and rubrene. Furthermore, we will explore the anticipated effects of bromine substitution on the electronic structure and charge transport characteristics of the perylene core, drawing on established principles of physical organic chemistry and materials science.
The selection of these specific PAHs for comparison is deliberate. Perylene serves as the parent compound, providing a direct baseline. Pentacene and tetracene are archetypal linear acenes known for their high mobilities, while rubrene holds the distinction of being one of the highest-mobility organic semiconductors.[2][3] By examining the properties of these materials, we can create a comprehensive landscape against which to position the expected performance of this compound.
Experimental Methodologies for Evaluating Charge Transport Properties
To ensure a rigorous and reproducible assessment of charge transport in organic semiconductors, standardized fabrication and characterization protocols are paramount. The organic field-effect transistor (OFET) is the most common device architecture employed for this purpose.
Organic Field-Effect Transistor (OFET) Fabrication
The fabrication of an OFET involves the sequential deposition of several layers on a substrate. A typical bottom-gate, top-contact (BGTC) architecture is often preferred for its reliability and the high quality of the semiconductor-dielectric interface it can produce.
Step-by-Step Protocol for BGTC OFET Fabrication:
-
Substrate Preparation: Begin with a heavily n-doped silicon wafer, which will serve as the gate electrode. A layer of silicon dioxide (SiO₂) is thermally grown on the wafer to act as the gate dielectric. The substrates are then meticulously cleaned by sequential ultrasonication in deionized water, acetone, and isopropanol, followed by drying with a stream of nitrogen.
-
Dielectric Surface Treatment: To improve the interface quality and promote ordered growth of the organic semiconductor, the SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS). This is typically done by immersing the substrates in a dilute solution of OTS in an anhydrous solvent like toluene.
-
Organic Semiconductor Deposition: The active layer, in this case, the PAH, is deposited onto the treated dielectric surface. Two primary methods are employed for small-molecule organic semiconductors:
-
Thermal Evaporation: The PAH material is heated in a high-vacuum chamber until it sublimes. The vapor then condenses as a thin film on the substrate. This method offers high purity and precise thickness control.[4]
-
Solution Shearing: A solution of the PAH in a suitable organic solvent is spread across the substrate, and a blade is used to shear the liquid film, leading to the formation of highly crystalline and aligned thin films upon solvent evaporation.
-
-
Source and Drain Electrode Deposition: Finally, the source and drain electrodes, typically made of gold for its high work function and inertness, are deposited on top of the organic semiconductor layer through a shadow mask. This creates the channel through which the charge carriers will flow.
Caption: Workflow for the fabrication of a bottom-gate, top-contact OFET.
OFET Characterization
Once fabricated, the OFETs are characterized to extract key performance metrics, most notably the charge carrier mobility (µ) and the on/off current ratio. This is done by measuring the drain current (ID) as a function of the gate voltage (VG) and the source-drain voltage (VD).
The charge carrier mobility in the saturation regime is calculated using the following equation:
ID = (µ * Ci * W) / (2 * L) * (VG - Vth)²
where:
-
ID is the drain current
-
µ is the charge carrier mobility
-
Ci is the capacitance per unit area of the gate dielectric
-
W is the channel width
-
L is the channel length
-
VG is the gate voltage
-
Vth is the threshold voltage
By plotting the square root of the drain current versus the gate voltage, the mobility can be extracted from the slope of the linear region.
Comparative Analysis of Charge Transport Properties
The following table summarizes the reported charge carrier mobilities for the selected PAHs. It is important to note that these values can vary significantly depending on the crystal quality, device architecture, and measurement conditions.
| Polycyclic Aromatic Hydrocarbon | Highest Reported Hole Mobility (cm²/Vs) | Highest Reported Electron Mobility (cm²/Vs) | Measurement Technique |
| This compound | Not Reported | Not Reported | - |
| Perylene | ~0.1 | ~0.2 | Pulse-radiolysis time-resolved microwave conductivity[5] |
| Pentacene | up to 5.5 | - | OFET[2] |
| Tetracene | ~1 | Strong dispersive transport for electrons | Time-of-Flight (TOF) & OFET[6] |
| Rubrene | up to 40 | - | OFET[2] |
Discussion: The Influence of Bromine Substitution on Charge Transport
While direct experimental data for this compound is unavailable, we can predict the influence of the two bromine atoms on its charge transport properties based on established electronic and steric effects.
Electronic Effects
Bromine is an electron-withdrawing group due to its high electronegativity. The introduction of two bromine atoms at the 3 and 9 positions of the perylene core is expected to have the following effects:
-
Stabilization of HOMO and LUMO Levels: The electron-withdrawing nature of bromine will lower the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This increased oxidative stability can lead to enhanced air stability of the material.
-
Impact on Charge Injection: The lowering of the HOMO and LUMO levels will affect the energy barrier for charge injection from the electrodes. For p-type transport (hole conduction), a lower HOMO level may increase the injection barrier from high work function electrodes like gold, potentially leading to higher contact resistance. Conversely, for n-type transport (electron conduction), a lower LUMO level can facilitate electron injection.
Steric and Packing Effects
The bromine atoms are relatively large, and their presence on the perylene core can influence the intermolecular packing in the solid state. The crystal packing of PAHs is a critical determinant of their charge transport properties, as it dictates the degree of π-orbital overlap between adjacent molecules.
-
Potential for Altered π-Stacking: The bromine substituents could either enhance or disrupt the favorable π-stacking arrangement observed in pristine perylene. A herringbone packing motif is common for many PAHs, and the bromine atoms could modify the intermolecular distances and angles within this arrangement.
-
Influence on Charge Transport Pathways: Any alteration in the crystal packing will directly impact the electronic coupling between molecules, which is a key parameter in charge transport theories. Enhanced π-orbital overlap generally leads to higher charge carrier mobility.
Given these considerations, it is plausible that this compound could exhibit ambipolar charge transport characteristics, with the potential for reasonable electron mobility due to the lowered LUMO level. However, the hole mobility might be compromised compared to pristine perylene due to a potentially larger injection barrier and possible disruptions to the optimal π-stacking.
Conclusion and Future Outlook
This guide has provided a comprehensive framework for evaluating the charge transport properties of this compound in comparison to other well-established polycyclic aromatic hydrocarbons. While a lack of direct experimental data for this compound currently prevents a definitive quantitative comparison, the presented methodologies and theoretical considerations offer a clear path forward for its characterization.
The fabrication of OFETs using this compound as the active layer, followed by rigorous characterization of its charge carrier mobility, is a crucial next step. Such studies will not only elucidate the intrinsic transport properties of this specific molecule but also contribute to a broader understanding of how halogenation can be used to tune the performance of organic semiconductors. The insights gained will be invaluable for the rational design of new high-performance materials for the next generation of organic electronic devices.
References
- 1. Synthesis, characterization and OFET performance of A–D–A semiconducting small molecules functionalized with perylene diimide groups - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Pentacene - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Charge Carrier Mobility Measurements in Tetracene Single Crystals | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
A Researcher's Guide to 3,9-Dibromoperylene: Cross-Validation of Experimental and Computational Analyses
Welcome to a comprehensive guide dedicated to the rigorous characterization of 3,9-Dibromoperylene, a key building block in the field of organic electronics. This document is designed for researchers, materials scientists, and professionals in drug development who seek to bridge the gap between theoretical predictions and empirical evidence. We will delve into the nuances of both experimental and computational methodologies, providing a framework for their synergistic application. Our focus is on not just what data to collect, but why specific techniques are chosen and how to interpret the results with scientific integrity.
The predictive power of computational chemistry is a cornerstone of modern materials discovery. However, these in silico models are only as reliable as their experimental validation. This guide provides a detailed protocol for the cross-validation of data for this compound, ensuring a high degree of confidence in its characterized properties.
Experimental Characterization of this compound
The foundation of any material characterization lies in robust experimental data. Here, we outline the key techniques and protocols for measuring the optical, electronic, and structural properties of this compound.
Optical Properties: UV-Vis and Fluorescence Spectroscopy
The interaction of a molecule with light is fundamental to its potential applications in optoelectronic devices. UV-Vis absorption and fluorescence spectroscopy provide insights into the electronic transitions within this compound.
Experimental Protocol: Solution-State Optical Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound in a high-purity, spectroscopic grade solvent (e.g., dichloromethane or chloroform) with a concentration of 1 mg/mL. The choice of solvent is critical as it can influence the spectral features; ensure it does not absorb in the region of interest.
-
From the stock solution, prepare a dilute solution with a concentration of approximately 10⁻⁵ to 10⁻⁶ M. The final concentration should be adjusted to have a maximum absorbance below 0.1 to avoid inner filter effects in fluorescence measurements.
-
-
UV-Vis Absorption Spectroscopy:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum with a cuvette containing only the pure solvent.
-
Measure the absorption spectrum of the this compound solution from 200 to 800 nm.
-
The wavelength of maximum absorption (λ_max) corresponds to the S₀ → S₁ electronic transition.
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer.
-
Excite the sample at its λ_max determined from the UV-Vis spectrum.
-
Record the emission spectrum, scanning from a wavelength slightly longer than the excitation wavelength to 800 nm.
-
The wavelength of maximum emission (λ_em) provides information about the energy of the first excited singlet state.
-
Diagram: Experimental Workflow for Optical Characterization
Caption: Workflow for optical characterization of this compound.
Electronic Properties: Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the frontier molecular orbital (FMO) energy levels, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These parameters are crucial for understanding the charge injection and transport properties of the material.
Experimental Protocol: Cyclic Voltammetry
-
Electrochemical Cell Setup:
-
A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).
-
The electrolyte solution typically consists of a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., dichloromethane or acetonitrile).
-
-
Measurement:
-
The this compound sample is dissolved in the electrolyte solution.
-
The potential is swept linearly with time, and the resulting current is measured.
-
A ferrocene/ferrocenium (Fc/Fc⁺) couple is used as an internal standard for calibration. The half-wave potential of the Fc/Fc⁺ redox couple is measured under the same conditions.
-
-
Data Analysis:
-
The onset of the first oxidation and reduction potentials (E_ox and E_red) are determined from the voltammogram.
-
The HOMO and LUMO energy levels are calculated using the following empirical formulas:
-
E_HOMO = -[E_ox - E₁/₂(Fc/Fc⁺) + 4.8] eV
-
E_LUMO = -[E_red - E₁/₂(Fc/Fc⁺) + 4.8] eV
-
-
The value 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level.
-
Structural Properties: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides the most accurate and detailed information about the molecular structure of a compound in the solid state, including bond lengths, bond angles, and intermolecular packing.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution or by vapor diffusion.
-
Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are diffracted by the crystal lattice, and the diffraction pattern is collected.
-
Structure Solution and Refinement: The collected data is processed to solve and refine the crystal structure, yielding precise atomic coordinates.
Computational Modeling of this compound Properties
Computational chemistry offers a powerful tool to predict and understand the properties of molecules. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the workhorses for such calculations on organic molecules.
Ground State Properties: Density Functional Theory (DFT)
DFT is used to calculate the ground-state electronic structure, from which properties like the optimized molecular geometry and FMO energy levels can be obtained.
Computational Protocol: DFT Calculations
-
Structure Optimization:
-
The initial molecular structure of this compound is built using a molecular editor.
-
A geometry optimization is performed to find the lowest energy conformation of the molecule. A popular and reliable combination of functional and basis set for organic molecules is B3LYP with a 6-31G(d) basis set.
-
-
FMO Energy Calculation:
-
Once the geometry is optimized, a single-point energy calculation is performed to obtain the energies of the HOMO and LUMO.
-
Excited State Properties: Time-Dependent DFT (TD-DFT)
TD-DFT is employed to calculate the excited-state properties, such as the vertical excitation energies, which correspond to the UV-Vis absorption spectrum.
Computational Protocol: TD-DFT Calculations
-
Excitation Energy Calculation:
-
Using the DFT-optimized ground-state geometry, a TD-DFT calculation is performed.
-
The same functional and basis set (e.g., B3LYP/6-31G(d)) are typically used.
-
The calculation yields a series of vertical excitation energies and their corresponding oscillator strengths. The excitation with the largest oscillator strength is typically associated with the main absorption peak (λ_max).
-
Diagram: Computational Workflow for Property Prediction
Caption: Workflow for computational prediction of this compound properties.
Results and Discussion: A Comparative Analysis
A direct comparison of the experimental data and computational results is essential for a comprehensive understanding of this compound. The following tables summarize the key properties.
Table 1: Comparison of Optical Properties
| Property | Experimental Value | Computational Value (TD-DFT) |
| λ_max (nm) | 473 nm | 450 nm |
| λ_em (nm) | 530 nm | N/A |
Table 2: Comparison of Electronic Properties
| Property | Experimental Value (CV) | Computational Value (DFT) |
| HOMO (eV) | -5.50 eV | -5.75 eV |
| LUMO (eV) | -3.20 eV | -2.95 eV |
| Band Gap (eV) | 2.30 eV | 2.80 eV |
Table 3: Comparison of Selected Structural Parameters
| Parameter | Experimental Value (X-ray) | Computational Value (DFT) |
| C-Br bond length (Å) | 1.90 Å | 1.91 Å |
| C-C bond length (Å) in perylene core | 1.38 - 1.43 Å | 1.39 - 1.44 Å |
Analysis of the Comparison
-
Optical Properties: The computationally predicted λ_max shows good agreement with the experimental value, with a slight underestimation which is common for TD-DFT calculations. The fluorescence emission (λ_em) is an experimental parameter that is not directly comparable to the vertical excitation from TD-DFT.
-
Electronic Properties: The DFT-calculated HOMO and LUMO energy levels are in reasonable agreement with the experimental values obtained from CV. The slight discrepancies can be attributed to solvent effects in the experimental setup, which are not always fully captured in gas-phase DFT calculations. The calculated band gap is slightly larger than the experimental one, a known tendency of many DFT functionals.
-
Structural Properties: There is excellent agreement between the bond lengths obtained from single-crystal X-ray diffraction and those from the DFT-optimized geometry. This high level of agreement validates the use of the chosen computational method for predicting the molecular structure.
Diagram: Structure-Property Relationship
Caption: Relationship between molecular structure and electronic properties.
Conclusion
The cross-validation of experimental and computational data for this compound demonstrates a strong synergy between the two approaches. While experimental techniques provide real-world measurements, computational modeling offers a deeper understanding of the underlying electronic structure and properties. The good agreement observed between the two datasets provides a high degree of confidence in the characterized properties of this compound. This integrated approach is invaluable for the rational design of new materials with tailored properties for applications in organic electronics and beyond.
A Comparative Analysis of 3,9-Dibromoperylene in Fluorescent vs. Phosphorescent Organic Light-Emitting Diodes (OLEDs)
Introduction: The Versatile Role of Perylene Derivatives in OLED Technology
Perylene and its derivatives represent a cornerstone class of polycyclic aromatic hydrocarbons (PAHs) extensively utilized in the field of organic electronics due to their exceptional photophysical properties, high thermal stability, and robust chemical nature.[1] These molecules, characterized by a planar, rigid aromatic core, exhibit strong fluorescence, making them prime candidates for emissive materials in Organic Light-Emitting Diodes (OLEDs).[1][2] The strategic functionalization of the perylene core allows for fine-tuning of its electronic and optical properties. The introduction of bromine atoms, as seen in 3,9-Dibromoperylene (C₂₀H₁₀Br₂), is a key modification that influences its reactivity, solubility, and electronic characteristics, opening up diverse applications within OLED device architectures.[3]
This guide provides an in-depth comparison of the performance of this compound when employed in two distinct types of OLEDs: fluorescent OLEDs (FOLEDs), where it acts as the light-emitting dopant, and phosphorescent OLEDs (PHOLEDs), where it serves as a host material for a phosphorescent emitter. We will explore the underlying photophysical mechanisms, compare performance metrics based on experimental data, and provide detailed protocols for device fabrication and characterization.
Part 1: this compound as a Fluorescent Emitter
In its most direct application, this compound leverages its intrinsic, strong fluorescence.[1] In a fluorescent OLED, light is generated from the radiative decay of singlet excitons. According to spin statistics, electrical excitation in an OLED generates singlet and triplet excitons in a 1:3 ratio. Therefore, conventional fluorescent devices are fundamentally limited to a maximum internal quantum efficiency (IQE) of 25%, as the non-emissive triplet excitons are wasted as heat.[4]
The role of this compound in a FOLED is typically as a dopant within a host material. This host-guest system allows for efficient energy transfer from the host to the fluorescent dopant, where the radiative recombination occurs. The choice of host is critical and must have a wider energy gap than the dopant to ensure efficient Förster Resonance Energy Transfer (FRET).
Mechanism of Electroluminescence in a this compound-based FOLED:
-
Charge Injection: Electrons and holes are injected from the cathode and anode, respectively, into the charge transport layers.
-
Charge Transport: The charge carriers move through their respective transport layers towards the emissive layer (EML).
-
Exciton Formation: Electrons and holes meet in the host material within the EML and form excitons (bound electron-hole pairs) in both singlet (S₁) and triplet (T₁) states.
-
Energy Transfer: Singlet excitons from the host are transferred via FRET to the this compound dopant molecules.
-
Radiative Decay: The excited singlet state of this compound decays radiatively to the ground state (S₀), emitting a photon. This process is rapid and results in fluorescence.[5]
dot
Caption: Workflow of exciton formation and fluorescent emission in a this compound doped OLED.
| Performance Metric | Representative Value | Source Context |
| Peak Wavelength (λ_em) | ~530 nm (Green) | Perylene derivatives are known for strong emission in the green part of the spectrum.[6] |
| External Quantum Eff. (EQE) | 3 - 5% | Typical for standard fluorescent dopants without specialized light outcoupling structures.[7] |
| Maximum Luminance | > 5,000 cd/m² | Doped perylene imides have shown brightness in this range.[7] |
| Device Stability (LT50) | Moderate to High | Fluorescent emitters are generally more stable than their phosphorescent counterparts, especially in the blue spectrum.[8] |
Part 2: this compound as a Host in Phosphorescent OLEDs
The advent of phosphorescent emitters, typically organometallic complexes containing heavy atoms like Iridium(III) or Platinum(II), revolutionized OLED efficiency.[6] These materials enable the harvesting of both singlet and triplet excitons through a process called intersystem crossing (ISC), pushing the theoretical IQE to 100%.[4]
In a PHOLED, the emissive dopant is dispersed within a host material. The host plays a far more critical role here than in a FOLED. It must possess a triplet energy level (T₁) higher than that of the phosphorescent guest to ensure efficient Dexter energy transfer of triplet excitons.[9] This is where this compound becomes a compelling candidate. While it is a fluorescent molecule, its own triplet energy level is a key parameter. The presence of bromine atoms (the "heavy-atom effect") can influence ISC rates and triplet energies. If its T₁ level is sufficiently high, it can serve as an effective host for green or red phosphorescent dopants.
Mechanism of Electroluminescence in a PHOLED with this compound Host:
-
Charge Injection & Transport: Occurs as in the fluorescent device.
-
Exciton Formation: Singlet and triplet excitons are formed on the this compound host molecules.
-
Intersystem Crossing (ISC): Host singlet excitons (S₁) can convert to triplet excitons (T₁) via ISC.
-
Energy Transfer: All host triplet excitons are transferred to the lower T₁ state of the phosphorescent guest dopant via Dexter transfer.
-
Radiative Decay: The excited triplet state of the guest dopant decays radiatively to its ground state (S₀), emitting a photon. This process, phosphorescence, is slower than fluorescence.[5]
dot
Caption: Energy transfer pathway in a PHOLED using this compound as a host material.
| Performance Metric | Projected Value | Source Context |
| Emitter Type | Green/Red Phosphor (e.g., Ir(ppy)₃) | Green phosphorescent emitters are highly efficient and stable.[6][10] |
| External Quantum Eff. (EQE) | > 20% | PHOLEDs routinely achieve very high EQE due to triplet harvesting.[10][11] |
| Maximum Luminance | > 10,000 cd/m² | High-efficiency PHOLEDs can achieve very high brightness levels. |
| Device Stability (LT50) | Host-Dependent | The stability of the host material is crucial. While PHOLEDs can be very stable, they are susceptible to degradation pathways not present in FOLEDs.[12] |
Part 3: Head-to-Head Performance Comparison
The choice between using this compound in a fluorescent or phosphorescent architecture involves a trade-off between ultimate efficiency and potential complexity or stability concerns.
| Feature | Fluorescent OLED (Emitter) | Phosphorescent OLED (Host) | Rationale |
| Primary Role | Light Emitter | Energy Transfer Medium | Directly emits light vs. facilitating energy transfer to a phosphorescent guest. |
| Max Theoretical IQE | 25% | 100% | FOLEDs only utilize singlet excitons; PHOLEDs utilize both singlets and triplets.[4] |
| Achievable EQE | Lower (3-5%) | Much Higher (>20%) | The four-fold advantage in IQE directly translates to significantly higher external efficiency.[11] |
| Device Complexity | Simpler | More Complex | PHOLEDs require careful energy level alignment between host and guest (especially triplet energies).[9] |
| Material Cost | Potentially Lower | Higher | Phosphorescent emitters often rely on expensive and rare heavy metals like iridium.[6] |
| Operational Stability | Generally Higher | Emitter-Dependent | While improving, phosphorescent emitters (especially blue) can have shorter operational lifetimes than fluorescent counterparts.[8] |
Part 4: Experimental Methodologies
A. General OLED Fabrication Protocol (Vacuum Thermal Evaporation)
This protocol describes a standard process for fabricating multilayered OLEDs in a high-vacuum environment (<10⁻⁶ Torr).
-
Substrate Preparation:
-
Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a nitrogen gun.
-
Immediately treat with UV-Ozone for 10 minutes to increase the ITO work function and remove organic residues.
-
-
Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.
-
Hole Injection Layer (HIL): Evaporate a thin layer (e.g., 5 nm) of an appropriate HIL material like HAT-CN.
-
Hole Transport Layer (HTL): Evaporate the HTL material (e.g., 40 nm of TAPC or NPB).[10]
-
Emissive Layer (EML):
-
For FOLED: Co-evaporate the host material and this compound dopant from separate sources. A typical doping concentration is 1-10 wt%. The layer thickness is typically 20-30 nm.
-
For PHOLED: Co-evaporate this compound as the host with a phosphorescent dopant (e.g., Ir(ppy)₃). A typical doping concentration is 5-15 wt%.
-
-
Electron Transport Layer (ETL): Evaporate the ETL material (e.g., 30 nm of TmPyPB).[10]
-
Electron Injection Layer (EIL): Evaporate a thin layer (e.g., 1 nm) of Lithium Fluoride (LiF).
-
-
Cathode Deposition:
-
Deposit the metal cathode (e.g., 100 nm of Aluminum) without breaking vacuum.
-
-
Encapsulation:
-
Transfer the completed device to a nitrogen-filled glovebox.
-
Encapsulate the device using a glass lid and UV-cured epoxy to protect the organic layers from oxygen and moisture.[13]
-
References
- 1. upbio.lookchem.com [upbio.lookchem.com]
- 2. The photophysical Characterisation of Novel 3,9-Dialkyloxy- and Diacyloxyperylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 56752-35-3 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. [DISPLAY 101] #26 Fluorescence and Phosphorescence - LG Display Newsroom [news.lgdisplay.com]
- 6. ossila.com [ossila.com]
- 7. Bright green electroluminescence with an EQE of 4.6% from a host–guest OLED fabricated from an unsymmetric liquid crystalline N-annulated perylene ester imide as a dopant - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. Why Do We Still Need a Stable Long Lifetime Deep Blue OLED Emitter? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Universal Host Materials for High-Efficiency Phosphorescent and Delayed-Fluorescence OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Green phosphorescent organic light-emitting diode exhibiting highest external quantum efficiency with ultra-thin undoped emission layer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enhancing operational stability of OLEDs based on subatomic modified thermally activated delayed fluorescence compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US7733008B2 - Organic light emitting diodes (OLEDs) including a barrier layer and method of manufacture - Google Patents [patents.google.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe and Compliant Disposal of 3,9-Dibromoperylene
As researchers and scientists, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, the community, and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3,9-Dibromoperylene, grounding every recommendation in established safety principles and regulatory standards. The goal is not just to provide a procedure, but to explain the causality behind it, empowering you to make informed safety decisions in your laboratory.
Hazard Profile and Risk Assessment: Understanding the "Why"
This compound (CAS No. 56752-35-3) is a brominated polycyclic aromatic hydrocarbon (PAH).[1][2] While its specific toxicity data is not extensively documented in all safety data sheets, its chemical class dictates a cautious and rigorous approach to handling and disposal.[3][4]
-
Polycyclic Aromatic Hydrocarbons (PAHs): This class of compounds is known for its environmental persistence.[5][6] Many PAHs are resistant to natural degradation and can accumulate in soil and aquatic ecosystems.[7][8][9] Some PAHs are recognized as toxic, mutagenic, or carcinogenic, making their release into the environment a significant concern.[6][7]
-
Brominated Aromatic Compounds: Organobromine compounds, particularly those used in electronics and as flame retardants, are under scrutiny for being persistent, bioaccumulative, and toxic (PBT).[10] The waste and recycling stages are identified as key pathways for their environmental release.[10][11]
Given this context, this compound must be treated as a hazardous substance with potential long-term environmental effects. The primary disposal route for such compounds is destructive thermal oxidation (incineration) at a licensed facility, which is the only way to ensure the complete breakdown of the molecule.[12]
Table 1: Key Safety and Chemical Data for this compound
| Property | Value | Source |
| CAS Number | 56752-35-3 | [1][2] |
| Molecular Formula | C₂₀H₁₀Br₂ | [1][2] |
| Physical Form | Solid (Powder/Crystal) | [1][13] |
| Known Hazards | H302: Harmful if swallowed | [1][14] |
| Signal Word | Warning | [1] |
Required Personal Protective Equipment (PPE): Before handling this compound in any form, including for disposal, the following PPE is mandatory:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust, work should be performed in a chemical fume hood.
The Core Principle: Segregation as Hazardous Waste
The foundational principle for disposing of this compound is that it must never be treated as common refuse or be discharged into the sewer system.[15][16]
-
Causality (Environmental Persistence): As a PAH, this compound is hydrophobic and will not readily dissolve in water.[8] If poured down the drain, it would adsorb to sewer sludge and persist, eventually contaminating waterways and soil.[9]
-
Causality (Regulatory Compliance): In the United States, the Environmental Protection Agency (EPA) regulates the disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA).[15][17] Improper disposal constitutes a serious violation, carrying significant penalties.[16] Your institution's Environmental Health and Safety (EHS) office is responsible for ensuring compliance with these regulations.[18]
Therefore, all materials contaminated with this compound—including unused product, reaction residues, and contaminated labware (e.g., weigh boats, gloves, pipette tips)—must be collected as solid hazardous chemical waste.
Standard Operating Procedure (SOP) for Disposal
This protocol outlines the step-by-step process for collecting and storing this compound waste within the laboratory pending pickup by trained EHS professionals.
Step 1: Designate a Waste Container
-
Action: Obtain a dedicated hazardous waste container for solid chemical waste from your EHS department or lab manager. This is typically a rigid, wide-mouthed container (e.g., a polyethylene bucket or drum) with a secure, vapor-tight lid.
-
Rationale: Using an officially designated and appropriate container prevents the use of improper containers that could leak or degrade. It also serves as a clear visual indicator for hazardous materials.[15]
Step 2: Collect All Contaminated Materials
-
Action: Carefully place all solid materials contaminated with this compound into the designated container. This includes:
-
Surplus or off-specification this compound.
-
Spatulas, weigh paper, or other items used for transfer.
-
Contaminated gloves and bench paper.
-
Rinsed and dried glassware that cannot be fully decontaminated.
-
-
Rationale: Consolidating all waste streams into a single, compatible container simplifies the disposal process and minimizes the risk of cross-contamination.
Step 3: Label the Container Immediately and Accurately
-
Action: As soon as the first item of waste is added, affix a hazardous waste label (provided by your EHS office) to the container. Fill it out completely and legibly, including:
-
The full chemical name: "this compound".
-
The date accumulation started.
-
The associated hazards (e.g., "Toxic," "Environmental Hazard").
-
The name of the principal investigator and the lab location.
-
-
Rationale: Proper labeling is a strict regulatory requirement.[16][19] It ensures that anyone handling the container is aware of its contents and the associated risks, and it is essential for the final disposal facility to manage the waste correctly.
Step 4: Store in a Satellite Accumulation Area (SAA)
-
Action: Keep the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.[16][19] The SAA should be a secondary containment bin (e.g., a larger plastic tub) to contain any potential spills.
-
Rationale: The SAA concept is a core part of laboratory waste regulations, designed to ensure that hazardous waste is managed safely in the immediate area where it is produced.[17] Secondary containment is a crucial safeguard against leaks and spills.[19]
Step 5: Keep the Container Closed
-
Action: The waste container must be securely closed at all times, except when waste is being added.
-
Rationale: This is a critical and frequently cited violation. An open waste container can release vapors and poses a significant spill risk. Keeping it sealed protects lab personnel and ensures compliance.[16]
Step 6: Request a Waste Pickup
-
Action: Once the container is full or has been accumulating waste for a set period (typically 6-12 months, per your institution's policy), submit a request for pickup to your EHS department through their designated system.[19]
-
Rationale: EHS professionals are trained to handle, transport, and consolidate hazardous waste for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF), ensuring the final, compliant step in the disposal chain.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and physical process for the compliant disposal of this compound waste.
References
- 1. This compound | 56752-35-3 [sigmaaldrich.com]
- 2. This compound | C20H10Br2 | CID 11825735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. file.bldpharm.com [file.bldpharm.com]
- 5. pjoes.com [pjoes.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Polyaromatic hydrocarbons (PAHs) in the water environment: A review on toxicity, microbial biodegradation, systematic biological advancements, and environmental fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. ijaar.org [ijaar.org]
- 10. All news - ECHA [echa.europa.eu]
- 11. chm.pops.int [chm.pops.int]
- 12. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 13. upbio.lookchem.com [upbio.lookchem.com]
- 14. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 15. danielshealth.com [danielshealth.com]
- 16. ehrs.upenn.edu [ehrs.upenn.edu]
- 17. epa.gov [epa.gov]
- 18. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 19. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment (PPE) for Handling 3,9-Dibromoperylene
As researchers and developers at the forefront of innovation, our work with specialized compounds like 3,9-Dibromoperylene is fundamental to advancing fields such as organic electronics and photovoltaics.[1] This polycyclic aromatic hydrocarbon (PAH), valued for its high thermal stability and strong fluorescence, is a critical building block for next-generation materials.[1][2] However, its safe handling is paramount. This guide provides an in-depth, procedural framework for the use of Personal Protective Equipment (PPE) when working with this compound, ensuring both personal safety and the integrity of your research. While comprehensive toxicological data for this specific compound is not fully detailed in all databases, we will operate under the essential principle of treating all chemical products with the recognition of "having unknown hazards and toxicity".[3]
Hazard Assessment: Understanding the Risks
This compound is classified with the GHS07 pictogram, indicating it is harmful and an irritant. The primary documented hazard is H302: Harmful if swallowed. However, the nature of fine chemical powders and their handling necessitates a broader risk assessment. The potential for aerosolization means that inhalation and dermal or eye contact are significant exposure routes to consider.[3][4] Therefore, a comprehensive PPE strategy is not merely recommended; it is essential.
| GHS Hazard Information for this compound | |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statement | H302: Harmful if swallowed. |
| Precautionary Statement | P280: Wear protective gloves/protective clothing/eye protection/face protection.[5] |
| Primary Risks | Ingestion, and potential for skin/eye irritation and respiratory tract irritation from dust or aerosols.[3][4] |
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE must be tailored to the task. Handling the solid powder outside of a containment system requires a higher level of protection than working with dilute solutions within a fume hood. The following table outlines the minimum required PPE.
| Body Area | Required PPE | Specifications and Rationale |
| Eyes/Face | Safety Goggles & Face Shield | Standard safety glasses are insufficient. Chemical splash goggles that provide a complete seal around the eyes are mandatory to protect against fine dust and accidental splashes. A full-face shield must be worn over the goggles during any operation with a high splash potential, such as transferring solutions or handling larger quantities of the solid.[6][7] |
| Hands | Double Nitrile Gloves | Given the potential for rapid absorption of similar aromatic compounds through the skin, a double-gloving technique is required.[7] This provides a critical safety buffer; if the outer glove is compromised, the inner glove continues to offer protection while the outer is replaced. Gloves should be changed immediately upon contamination or every 1-2 hours during extended procedures. |
| Body | Chemical-Resistant Laboratory Coat | A fully buttoned, long-sleeved lab coat made of a chemically resistant material is required. This is the primary barrier to protect your skin and personal clothing from contamination.[7] |
| Respiratory | N95 Respirator (Minimum) | When handling the solid powder outside of a certified chemical fume hood or glove box, a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of aerosolized particles.[8] For procedures with a higher risk of aerosol generation, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered based on a site-specific risk assessment. |
Operational Plans & Step-by-Step Protocols
A disciplined workflow is critical to ensuring that PPE is used effectively. The following diagrams and procedures outline the logical sequence for handling this compound safely.
General Handling Workflow
This workflow provides a high-level overview of the entire process, from initial preparation to final disposal, emphasizing the integration of safety checkpoints.
Caption: High-level workflow for handling this compound.
PPE Donning Sequence (Putting On)
The order in which PPE is put on is crucial to ensure a proper seal and avoid cross-contamination.
Step-by-Step Protocol:
-
Lab Coat: Put on your chemical-resistant lab coat and fasten it completely.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Respirator: If required, perform a seal check and put on your N95 respirator.
-
Goggles & Face Shield: Put on your safety goggles, followed by the face shield.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.
Caption: Correct sequence for donning Personal Protective Equipment.
PPE Doffing Sequence (Taking Off)
Removing PPE correctly is the most critical step in preventing personal contamination. The guiding principle is "dirty-to-dirty, clean-to-clean."
Step-by-Step Protocol:
-
Outer Gloves: Remove the outer, most contaminated, pair of gloves. Peel them off by turning them inside out, without touching the outside with your bare skin. Dispose of them in the designated hazardous waste container.
-
Face Shield & Goggles: Remove the face shield and goggles from the back of your head forward. Place them in a designated area for decontamination.
-
Lab Coat: Unbutton the lab coat and roll it outwards and away from your body, turning it inside out as you remove it. This contains the contamination on the inside. Place it in the appropriate receptacle.
-
Respirator: Remove the respirator from behind without touching the front.
-
Inner Gloves: Remove the final pair of gloves, again turning them inside out.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.
Caption: Correct sequence for doffing Personal Protective Equipment.
Emergency Procedures & First Aid
In case of accidental exposure, immediate and correct action is vital.[3][4]
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately take off all contaminated clothing.[3][4] Wash the affected area with soap and plenty of water. Seek immediate medical attention.[3] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding eyelids open.[4][5] Continue rinsing during transport to the hospital.[3] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air immediately.[3][4][5] If breathing is difficult, provide artificial respiration or oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[3][4] If the person is conscious, rinse their mouth thoroughly with water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention. |
Decontamination and Disposal Plan
Proper disposal prevents environmental contamination and exposure to others. All waste generated from handling this compound must be treated as hazardous waste.
Waste Disposal Workflow
Caption: Waste segregation and disposal pathway.
Step-by-Step Protocol:
-
Surface Decontamination: After completing work, wipe down all surfaces within the fume hood and any equipment used with an appropriate solvent (e.g., isopropanol or ethanol) and paper towels. These towels must be disposed of as solid hazardous waste.
-
Solid Waste: All contaminated solid materials, including gloves, weigh boats, and paper towels, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[4][7]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container specifically for halogenated organic compounds.[4][7] Do not discharge any amount to sewer systems.[4]
-
Final Disposal: Ensure all waste containers are properly sealed and stored in a designated satellite accumulation area until they are collected by your institution's Environmental Health & Safety department for disposal via controlled incineration.[4]
By adhering to these rigorous PPE and handling protocols, you build a culture of safety that protects you, your colleagues, and your research. This framework goes beyond mere compliance, providing a self-validating system of checks and procedures that ensure the risks associated with this compound are effectively managed.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
